3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(5-phenyl-1H-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-9H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJGTNPLWZSTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346635 | |
| Record name | 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80980-09-2 | |
| Record name | 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer practical insights gained from experience. The guide is structured to be a self-validating resource for researchers, detailing the synthesis of key precursors—Nicotinic Acid Hydrazide and Ethyl Benzimidate—followed by the final cyclization reaction. Each stage is supported by detailed protocols, mechanistic diagrams, and citations to authoritative literature, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged heterocyclic motif renowned for its broad spectrum of biological activities.[1] Its unique structural features, including the ability to act as a hydrogen bond donor and acceptor, and its metabolic stability, make it a cornerstone in the design of therapeutic agents. Derivatives of 1,2,4-triazole have demonstrated potent antifungal, anti-inflammatory, antiviral, and anticancer properties.[2][3] The target molecule, this compound, incorporates both the versatile 1,2,4-triazole core and a pyridine moiety, another critical pharmacophore, suggesting its potential as a valuable compound for screening libraries and as a precursor for more complex drug candidates.[4] This guide presents a robust and scalable synthesis pathway, emphasizing chemical causality and practical execution.
Retrosynthetic Strategy
The most logical and efficient approach to constructing the target 1,2,4-triazole ring involves the condensation and subsequent cyclization of a hydrazide with an imidate. This strategy disconnects the target molecule into two readily synthesizable precursors: Nicotinic Acid Hydrazide and Ethyl Benzimidate . This pathway is favored due to the commercial availability of the starting materials and the generally high yields of the individual steps.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
A successful synthesis relies on the purity and quality of its starting materials. This section provides detailed protocols for the preparation of the two essential building blocks.
Precursor A: Nicotinic Acid Hydrazide
Nicotinic acid hydrazide (also known as isonicotinoyl hydrazine or Isoniazid) is a fundamental building block. While it can be prepared from nicotinic acid via an acid chloride intermediate, a more common and arguably safer laboratory-scale method involves the direct hydrazinolysis of a nicotinic acid ester.[5][6] This approach avoids the use of harsh chlorinating agents like phosphorus pentachloride.[6]
Workflow for Nicotinic Acid Hydrazide Synthesis
Caption: Experimental workflow for Precursor A synthesis.
Experimental Protocol: Hydrazinolysis of Ethyl Nicotinate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl nicotinate (0.1 mol) and absolute ethanol (100 mL). Stir until the ester has completely dissolved.
-
Reagent Addition: Carefully add hydrazine hydrate (0.2 mol, ~2 equivalents) to the solution dropwise. Causality Note: Hydrazine hydrate is highly reactive and corrosive; slow addition is necessary to control any initial exotherm. An excess of hydrazine ensures the complete conversion of the ester.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution slowly into a beaker containing 200 g of crushed ice with stirring. A white solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water. The crude product can be purified by recrystallization from ethanol to yield pure nicotinic acid hydrazide as white crystals.
Precursor B: Ethyl Benzimidate
Ethyl benzimidate is typically prepared via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[7] The reaction is most effectively carried out under anhydrous conditions using hydrogen chloride gas. For laboratory convenience, HCl can be generated in situ or bubbled directly from a cylinder.
Experimental Protocol: Pinner Synthesis of Ethyl Benzimidate
-
Reaction Setup: Equip a three-necked 250 mL flask with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, and a drying tube (e.g., filled with calcium chloride) on the outlet. Add benzonitrile (0.1 mol) and anhydrous absolute ethanol (0.15 mol) to the flask.
-
Acidification: Cool the mixture in an ice-salt bath to 0 °C. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. Causality Note: Anhydrous conditions are critical as the imidate hydrochloride product is sensitive to hydrolysis. The low temperature minimizes the formation of byproducts.
-
Reaction: Continue bubbling HCl until the solution is saturated and a precipitate of the ethyl benzimidate hydrochloride salt begins to form. Stopper the flask tightly and allow it to stand at 0-4 °C for 24 hours.[8]
-
Isolation of Free Base: After the reaction period, pour the mixture onto crushed ice. Carefully neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases (pH ~8).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude ethyl benzimidate as an oil or low-melting solid, which can be used in the next step without further purification.[8]
Core Synthesis: Formation of this compound
The final step involves the condensation of the two precursors. The reaction proceeds via the initial formation of an N-acyl-imidate intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol and water to form the stable 1,2,4-triazole ring. This method is a well-established route for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles.[9][10]
Mechanism of 1,2,4-Triazole Formation
Caption: Proposed mechanism for the final cyclization step.
Experimental Protocol: Cyclization Reaction
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve nicotinic acid hydrazide (0.05 mol) and ethyl benzimidate (0.05 mol) in 50 mL of a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or ethylene glycol.
-
Heating: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and maintain for 8-12 hours. The reaction progress can be monitored by TLC. Causality Note: The elevated temperature is necessary to drive the cyclization and dehydration steps, which involve the elimination of stable small molecules (ethanol and water).
-
Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. The crude product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the final product, this compound.
Characterization Data Summary
Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes typical data.
| Compound | Formula | M.W. ( g/mol ) | M.P. (°C) | Appearance | 1H NMR (δ, ppm) Key Signals |
| Nicotinic Acid Hydrazide | C₆H₇N₃O | 137.14 | 160-164[5] | White Crystalline Powder | ~9.6 (s, 1H, -CONH-), ~4.6 (s, 2H, -NH₂), 7.4-9.0 (m, 4H, Pyridyl-H)[11] |
| Ethyl Benzimidate HCl | C₉H₁₂ClNO | 185.65 | ~125 (dec.) | White Solid | ~1.4 (t, 3H, -CH₃), ~4.5 (q, 2H, -OCH₂-), 7.4-7.8 (m, 5H, Phenyl-H) |
| Final Product | C₁₃H₁₀N₄ | 222.25 | ~255-256[12] | Off-white Solid | ~14.0 (br s, 1H, Triazole N-H), 7.4-9.2 (m, 9H, Phenyl-H & Pyridyl-H) |
Note: Exact NMR shifts are solvent-dependent. Data for the final product is analogous to similar structures found in the literature.[12]
Field Insights and Troubleshooting
-
Purity of Precursors: The final cyclization reaction is sensitive to the purity of the nicotinic acid hydrazide and ethyl benzimidate. Ensure precursors are thoroughly dried and, if necessary, purified before use to maximize the yield and minimize side products.
-
Hydrolysis: Ethyl benzimidate is susceptible to hydrolysis back to ethyl benzoate, especially under neutral or acidic aqueous conditions. During its workup, perform the neutralization and extraction steps efficiently to minimize contact time with water.
-
Tautomerism: The final product, a 4H-1,2,4-triazole, can exist in tautomeric forms (1H- and 2H-).[13] The 4H tautomer is generally the most stable for 3,5-disubstituted-1,2,4-triazoles. Spectroscopic analysis (NMR) should confirm the predominant form.
-
Alternative Routes: While the imidate-hydrazide route is robust, an alternative involves the reaction of nicotinic acid hydrazide with benzonitrile, often catalyzed by a base or acid. However, this reaction can require harsher conditions. Another common method for 1,2,4-triazole synthesis is the Einhorn–Brunner reaction, which involves condensing diacylamines with hydrazines.[14]
Conclusion
This guide has detailed a reliable and well-documented synthetic pathway for this compound. By breaking down the process into the synthesis of key precursors followed by the final cyclization, researchers can systematically approach the target. The emphasis on the rationale behind experimental conditions, coupled with detailed protocols and characterization data, provides a comprehensive framework for the successful synthesis of this valuable heterocyclic compound, paving the way for further investigation into its potential biological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4(H)-1,2,4-triazole derivatives with expected biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic Acid Hydrazide|High-Purity Research Chemical [benchchem.com]
- 6. jrmg.um.edu.my [jrmg.um.edu.my]
- 7. CN104529823A - Benzimidate compound preparation method - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. ijsr.net [ijsr.net]
- 14. scispace.com [scispace.com]
A Technical Guide to the Spectroscopic Characterization of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine: Methodologies and Expected Spectral Features
Molecular Structure and Overview
3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine is a bicyclic aromatic compound with the molecular formula C₁₃H₁₀N₄ and a molecular weight of 222.25 g/mol .[4] Its structure features a central 1,2,4-triazole ring substituted with a phenyl group at position 5 and a pyridine ring at position 3. The presence of the N-H proton on the triazole ring allows for tautomerism and introduces a key handle for spectroscopic identification.
Caption: Molecular structure of this compound.
General Spectroscopic Analysis Workflow
A robust characterization of the target molecule involves a multi-technique approach to unambiguously confirm its structure, purity, and identity. The typical workflow is outlined below.
Caption: Standard workflow for spectroscopic characterization.
Proton (¹H) NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as the solvent of choice due to its ability to dissolve a wide range of organic compounds and to clearly resolve the exchangeable N-H proton.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of DMSO-d₆ at ~2.50 ppm.
-
Expected Spectral Data and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the three key components of the molecule: the triazole N-H, the phenyl ring protons, and the pyridine ring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
| > 14.0 | Broad Singlet (br s) | 1H | NH (Triazole) | The acidic proton on the nitrogen of the 1,2,4-triazole ring is expected to be significantly deshielded and appear far downfield. This signal is characteristic of such systems.[5] |
| ~ 9.10 | Doublet (d) or Singlet (s) | 1H | H-2'' (Pyridine) | This proton is ortho to the pyridine nitrogen and adjacent to the point of substitution, making it the most deshielded proton on the pyridine ring. |
| ~ 8.70 | Doublet (d) | 1H | H-6'' (Pyridine) | This proton is also ortho to the pyridine nitrogen and will appear downfield, coupled to H-5''. |
| ~ 8.30 | Doublet of Doublets (dd) | 1H | H-4'' (Pyridine) | This proton is para to the nitrogen and will show coupling to both H-5'' and H-2''. |
| ~ 8.05 | Multiplet (m) | 2H | H-2', H-6' (Phenyl) | The ortho protons of the phenyl ring are deshielded by the adjacent triazole ring. |
| ~ 7.60 | Multiplet (m) | 3H | H-3', H-4', H-5' (Phenyl) | The meta and para protons of the phenyl ring will appear as a complex multiplet further upfield. |
| ~ 7.50 | Doublet of Doublets (dd) | 1H | H-5'' (Pyridine) | This proton is meta to the nitrogen and will show coupling to both H-4'' and H-6''. |
Carbon-13 (¹³C) NMR Spectroscopy
Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing insights into their electronic environment and functional group type.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, as the natural abundance of ¹³C is low.
-
Expected Spectral Data and Interpretation
A total of 11 distinct signals are expected, as symmetry would make C-2'/C-6' and C-3'/C-5' of the phenyl ring chemically equivalent.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |
| ~ 160.0 | C 5 (Triazole) | The carbon atom attached to the phenyl group and two nitrogen atoms will be significantly deshielded. |
| ~ 155.0 | C 3 (Triazole) | The carbon atom attached to the pyridine ring and two nitrogen atoms will also be highly deshielded. |
| ~ 151.0 | C 6'' (Pyridine) | Carbons adjacent to the pyridine nitrogen are typically found in this downfield region. |
| ~ 148.5 | C 2'' (Pyridine) | Similar to C6'', this carbon is highly influenced by the electronegative nitrogen. |
| ~ 137.0 | C 4'' (Pyridine) | The para carbon of the pyridine ring. |
| ~ 131.0 | C 4' (Phenyl) | The para carbon of the phenyl ring. |
| ~ 130.0 | C 1' (Phenyl) | The ipso-carbon of the phenyl ring, attached to the triazole. Its intensity may be lower. |
| ~ 129.5 | C 3', C 5' (Phenyl) | The meta carbons of the phenyl ring. |
| ~ 127.0 | C 2', C 6' (Phenyl) | The ortho carbons of the phenyl ring. |
| ~ 124.0 | C 5'' (Pyridine) | One of the upfield carbons of the pyridine ring. |
| ~ 122.0 | C 3'' (Pyridine) | The ipso-carbon of the pyridine ring, attached to the triazole. |
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the precise molecular weight of a compound, allowing for the unambiguous calculation of its elemental formula. Fragmentation patterns can further corroborate the proposed structure.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid added to promote protonation.
-
Instrument: A Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled with an ESI source.
-
Parameters:
-
Ionization Mode: Positive Ion Mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Calibration: Use a known calibrant to ensure high mass accuracy (< 5 ppm).
-
Expected Data and Interpretation
| m/z (Calculated) | Ion | Rationale & Notes |
| 223.0984 | [M+H]⁺ | The protonated molecular ion is the primary species expected. Its accurate mass is the most crucial piece of data for confirming the elemental formula C₁₃H₁₁N₄⁺. |
| 245.0803 | [M+Na]⁺ | The sodium adduct is commonly observed and serves as a secondary confirmation of the molecular weight. |
Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation can be induced. The 1,2,4-triazole ring is known to undergo characteristic cleavages.[6]
Caption: Plausible ESI-MS fragmentation pathways for the protonated molecule.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
-
Expected Data and Interpretation
The IR spectrum will be dominated by absorptions from the N-H bond and the aromatic rings.
| Predicted Frequency (cm⁻¹) | Vibration Type | Assignment | Rationale & Notes |
| 3200 - 3000 | N-H Stretch | Triazole N-H | A broad to medium peak characteristic of N-H stretching in a hydrogen-bonded system. |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Multiple sharp, weaker peaks corresponding to the C-H bonds on the phenyl and pyridine rings. |
| 1620 - 1450 | C=N & C=C Stretch | Ring Skeletal Vibrations | A complex series of strong to medium bands from the stretching of C=N bonds in the triazole and pyridine rings, and C=C bonds in all three rings. |
| 900 - 675 | C-H Bend (oop) | Aromatic C-H out-of-plane bending | Strong absorptions that are diagnostic of the substitution patterns on the aromatic rings. Expect bands for monosubstituted phenyl and 3-substituted pyridine. |
Conclusion
The structural confirmation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. Key identifying features include: the downfield N-H proton signal (>14 ppm) in ¹H NMR, the characteristic pattern of 11 signals in the ¹³C NMR spectrum, a highly accurate mass measurement of the [M+H]⁺ ion at m/z 223.0984, and the presence of N-H and aromatic C=N/C=C stretching bands in the IR spectrum. By following the detailed protocols and utilizing the expected spectral data outlined in this guide, researchers can confidently verify the identity and purity of their synthesized material.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine
Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a molecule comprising three distinct aromatic systems—a pyridine ring, a phenyl ring, and a 1,2,4-triazole core—its structural elucidation presents a unique set of challenges and opportunities for spectroscopic analysis. This document offers a detailed examination of expected chemical shifts, coupling constants, and the profound influence of solvent choice on spectral features. It provides field-proven, step-by-step protocols for sample preparation and data acquisition, including advanced 2D NMR techniques for unambiguous signal assignment. The guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy for the structural verification and characterization of complex nitrogen-containing heterocyclic compounds.
Introduction: The Imperative for Spectroscopic Precision
This compound belongs to a class of nitrogen-rich heterocyclic compounds that are foundational scaffolds in modern pharmacology. The 1,2,4-triazole core is a well-established pharmacophore known for a wide spectrum of biological activities.[1][2] The precise arrangement and connectivity of the constituent pyridine, phenyl, and triazole rings are paramount to the molecule's function and its ability to interact with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such molecules in solution.[3] It provides unparalleled insight into the molecular framework by mapping the chemical environment of each proton and carbon atom. This guide moves beyond a theoretical overview to provide a practical, in-depth framework for acquiring and interpreting the ¹H and ¹³C NMR spectra of the title compound, emphasizing the causality behind experimental choices to ensure data of the highest quality and integrity.
Molecular Architecture and Spectroscopic Considerations
The structure of this compound is a composite of three distinct electronic environments. A successful NMR analysis hinges on understanding the expected spectral contributions from each moiety and their interplay.
Figure 1: Annotated structure of this compound with systematic numbering.
-
Pyridine Ring: As a 3-substituted ring, four distinct proton signals are expected. The protons ortho to the nitrogen (H2' and H6') will be the most deshielded due to the inductive electron-withdrawing effect of the nitrogen atom.[3]
-
Phenyl Ring: This monosubstituted ring will produce three sets of proton signals: ortho (H2''/H6''), meta (H3''/H5''), and para (H4''). These typically appear as complex multiplets in the aromatic region.
-
4H-1,2,4-Triazole Ring: The most diagnostic feature is the N4-H proton. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to its exchangeable nature and participation in hydrogen bonding.[4] In a hydrogen-bond accepting solvent like DMSO-d₆, this proton is expected to appear as a broad singlet at a very low field (δ > 12 ppm), a key indicator of the 4H-tautomer.[1] The two carbon atoms of the triazole ring (C3 and C5) are significantly deshielded by the adjacent nitrogen atoms.
¹H NMR Spectral Analysis: A Predictive Approach
A detailed prediction of the ¹H NMR spectrum is crucial for targeted data analysis. The spectrum can be logically divided into three regions corresponding to the molecular fragments.
-
Pyridine Protons (δ 8.0 - 9.5 ppm):
-
H2': Expected to be the most downfield proton due to its proximity to the electronegative pyridine nitrogen and the triazole ring. It will likely appear as a doublet of doublets (dd) or a more complex multiplet.
-
H6': Also significantly downfield, appearing as a doublet.
-
H4' & H5': These protons will be in a more shielded region of the pyridine signals and will show characteristic ortho and meta couplings.[3]
-
-
Phenyl Protons (δ 7.4 - 8.0 ppm):
-
The five protons of the phenyl ring will appear as a series of multiplets. The ortho protons (H2''/H6'') are typically found slightly downfield from the meta (H3''/H5'') and para (H4'') protons.
-
-
Triazole NH Proton (δ 13.0 - 15.0 ppm in DMSO-d₆):
-
A broad singlet, whose integration corresponds to one proton, is the hallmark of the 4H-1,2,4-triazole tautomer. Its broadness is due to quadrupolar coupling with the adjacent ¹⁴N nuclei and chemical exchange. This signal will disappear upon the addition of D₂O, a definitive test for an exchangeable proton.[1]
-
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| Triazole N4-H | 13.0 - 15.0 | br s | - |
| Pyridine H2' | 9.2 - 9.4 | dd | ³J ≈ 4-5, ⁴J ≈ 1-2 |
| Pyridine H6' | 8.7 - 8.9 | d | ³J ≈ 4-6 |
| Pyridine H4' | 8.2 - 8.4 | dt | ³J ≈ 7-8, ⁴J ≈ 1-2 |
| Pyridine H5' | 7.5 - 7.7 | m | - |
| Phenyl H2''/H6'' (ortho) | 7.9 - 8.1 | m | - |
| Phenyl H3''/H5''/H4'' (meta, para) | 7.4 - 7.6 | m | - |
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom, including the quaternary carbons that are invisible in the ¹H NMR spectrum.
-
Triazole Carbons (δ 150 - 165 ppm): The C3 and C5 carbons of the triazole ring are expected to be the most downfield signals in the spectrum (excluding any carboxyl or carbonyl carbons if present in derivatives). Their significant deshielding is a direct consequence of being bonded to two nitrogen atoms.[1]
-
Pyridine Carbons (δ 120 - 155 ppm): The chemical shifts of the pyridine carbons are heavily influenced by their position relative to the nitrogen atom. The C2' and C6' carbons will be more deshielded than C3', C4', and C5'.[3]
-
Phenyl Carbons (δ 125 - 140 ppm): The six phenyl carbons will appear in the typical aromatic carbon region. The signal for the ipso-carbon (C1''), attached to the triazole ring, may be of lower intensity.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Notes |
|---|---|---|
| Triazole C3 / C5 | 150 - 165 | Most downfield carbons, quaternary. |
| Pyridine C2' / C6' | 148 - 155 | Deshielded by adjacent nitrogen. |
| Phenyl C1'' (ipso) | 128 - 132 | Quaternary, may have lower intensity. |
| Phenyl C2''-C6'' | 126 - 131 | Aromatic CH carbons. |
| Pyridine C3' / C4' / C5' | 120 - 138 | Aromatic CH and quaternary carbons. |
Experimental Methodology: A Protocol for Success
The quality of NMR data is directly dependent on rigorous experimental technique. The following protocols are designed to be self-validating systems for generating high-fidelity spectra.
Protocol 1: Sample Preparation and 1D NMR Acquisition
This protocol outlines the standard procedure for preparing a sample for both ¹H and ¹³C NMR analysis.
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves a wide range of organic molecules, and its ability to act as a hydrogen bond acceptor is critical for slowing the exchange rate of the triazole N-H proton, allowing for its clean observation as a distinct, albeit broad, signal at a low field.
Step-by-Step Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% TMS as an internal standard) to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Spectrometer Insertion: Carefully insert the sample into the NMR spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, characterized by a sharp and symmetrical solvent peak.
-
¹H Acquisition:
-
Set the spectral width to cover a range of -1 to 16 ppm to ensure all signals, including the low-field NH proton, are captured.
-
Use a standard 90° pulse.
-
Set the relaxation delay (d1) to at least 2-3 seconds to allow for full magnetization recovery, ensuring accurate integration.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover 0 to 180 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
References
Mass spectrometry of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine
An In-Depth Technical Guide to the Mass Spectrometry of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including notable antifungal drugs like fluconazole and itraconazole.[1] Its unique chemical properties, metabolic stability, and capacity for hydrogen bonding make it a privileged structure in drug design. The compound this compound, which incorporates both a phenyl and a pyridine moiety, represents a class of N-heterocyclic compounds with significant pharmacological potential. Accurate structural elucidation and sensitive quantification are paramount during the discovery and development phases of such molecules.
Mass spectrometry (MS) is an indispensable analytical tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.[2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the mass spectrometric behavior of this compound. We will explore the rationale behind method development, from ionization techniques to fragmentation analysis, and present a validated protocol for its characterization.
Physicochemical Profile and Ionization Strategy
A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's chemical nature. This knowledge dictates the choice of ionization technique and instrument parameters.
Chemical Structure and Properties
The structure of this compound (CAS 80980-09-2) contains multiple basic nitrogen atoms within the pyridine and triazole rings, making it an ideal candidate for analysis in positive-ion mode.[3]
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₄ |
| Monoisotopic Mass | 222.0905 Da |
| Predicted [M+H]⁺ m/z | 223.0978 |
Rationale for Ionization Technique Selection
The choice of ionization method is critical and depends on the analyte's volatility, thermal stability, and polarity.[4][5]
-
Electrospray Ionization (ESI): ESI is the premier choice for polar, non-volatile, and thermally labile molecules like the topic compound.[6][7] It is a "soft" ionization technique that typically generates intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation, making it perfect for accurate molecular weight determination.[7][8] The basic nitrogens on the pyridine and triazole rings are readily protonated in the acidic mobile phase commonly used with ESI, leading to a strong signal in positive-ion mode.
-
Why Not Other Techniques?
-
Electron Ionization (EI): EI is a "hard" ionization technique requiring the sample to be volatile and thermally stable.[7][8] It bombards the molecule with high-energy electrons, causing extensive fragmentation that can make it difficult to identify the molecular ion. Given the compound's relatively high molecular weight and complex structure, it is likely to decompose before vaporization, making EI unsuitable.
-
Atmospheric Pressure Chemical Ionization (APCI): While APCI is suitable for less polar compounds than ESI, ESI is generally preferred for molecules with multiple basic sites that are easily protonated in solution.[6]
-
Therefore, all subsequent discussions will focus on an experimental design centered around Electrospray Ionization (ESI).
Tandem Mass Spectrometry (MS/MS) and Fragmentation
While a full scan (MS1) mass spectrum confirms the molecular weight via the [M+H]⁺ ion, it provides little structural information. Tandem mass spectrometry (MS/MS) is required to unlock the structural details. In this process, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID) with an inert gas (like nitrogen or argon), and the resulting fragment ions are mass-analyzed. The fragmentation pattern serves as a structural fingerprint.
Predicted Fragmentation Pathways
The fragmentation of this compound is governed by the cleavage of the weakest bonds and the formation of stable neutral losses or fragment ions. The pattern is a composite of the known fragmentation behaviors of the 1,2,4-triazole ring and its pyridine and phenyl substituents.[9][10]
Key fragmentation pathways for 1,2,4-triazole derivatives often involve ring cleavage, including the loss of a stable nitrogen molecule (N₂) or hydrogen cyanide (HCN).[9] Similarly, pyridine derivatives characteristically lose HCN.[10]
A proposed fragmentation scheme for the [M+H]⁺ ion (m/z 223.1) is as follows:
-
Loss of Nitrogen (N₂): A common pathway for triazoles is the elimination of a nitrogen molecule, which would lead to a fragment ion at m/z 195.1 .[9]
-
Loss of Hydrogen Cyanide (HCN): Cleavage of the pyridine ring can result in the neutral loss of HCN, producing a fragment at m/z 196.1 .[10]
-
Formation of Phenyl Cation: Cleavage of the C-C bond between the phenyl and triazole rings can generate the stable phenyl cation (C₆H₅⁺ ) at m/z 77.0 .
-
Formation of Pyridyl-containing Fragments: Cleavage can also lead to ions containing the pyridine ring. For example, a protonated pyridine fragment would appear at m/z 79.0 .
The following diagram illustrates these primary fragmentation routes.
Caption: Proposed MS/MS fragmentation of protonated this compound.
Predicted Major Fragment Ions
| Predicted m/z | Neutral Loss | Formula of Loss | Proposed Fragment Structure |
| 196.1 | HCN | C H N | [M+H - HCN]⁺ |
| 195.1 | N₂ | N₂ | [M+H - N₂]⁺ |
| 79.0 | C₈H₅N₃ | C₈ H₅ N₃ | Protonated Pyridine |
| 77.0 | C₇H₅N₄ | C₇ H₅ N₄ | Phenyl Cation |
A Validated Experimental Protocol
This section provides a self-validating, step-by-step protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS). The protocol is based on established methods for analyzing similar N-heterocyclic compounds.[9][11]
Experimental Workflow Diagram
Caption: HPLC-MS/MS workflow for the analysis of the target compound.
Step-by-Step Methodology
-
Standard Preparation: a. Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade methanol. b. Perform a serial dilution to create working standards. For initial method development, a 1.0 µg/mL solution is appropriate. c. The final dilution should be made in the initial mobile phase composition (e.g., 95% Mobile Phase A) to ensure good peak shape.
-
HPLC-MS/MS Instrumentation and Conditions: The following parameters are based on a typical system like an Agilent 1260 Infinity HPLC with a 6120 series mass spectrometer, but are readily adaptable to other platforms.[9][11]
| Parameter | Setting | Rationale |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for aromatic heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid promotes protonation ([M+H]⁺ formation) for ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 min | A standard gradient to elute the compound and clean the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | A small volume to prevent overloading the column and detector. |
| Ion Source | ESI, Positive Mode | Chosen based on the analyte's chemical properties. |
| Drying Gas Temp. | 350 °C | To effectively desolvate the ESI droplets. |
| Drying Gas Flow | 10 L/min | Assists in desolvation. |
| Capillary Voltage | 4000 V | Creates the electrospray plume. |
| Fragmentor Voltage | 100-200 V | Induces fragmentation in the source or collision cell (parameter may be named differently, e.g., Collision Energy). |
| MS1 Scan Range | m/z 100-500 | To detect the [M+H]⁺ ion. |
| MS2 Precursor Ion | m/z 223.1 | The ion selected for fragmentation. |
-
Data Acquisition and Analysis: a. Perform an initial full scan (MS1) analysis to confirm the presence and retention time of the [M+H]⁺ ion at m/z 223.1. b. Create a new method for MS/MS analysis. Set the instrument to isolate the precursor ion at m/z 223.1 and acquire a product ion spectrum. c. Vary the fragmentor voltage or collision energy (e.g., in steps of 10 eV) to observe how the fragmentation pattern changes. Low energy will produce fewer fragments, while higher energy will reveal more extensive fragmentation.[9][11] d. Compare the acquired experimental fragment m/z values with the predicted values in Table 3. High-resolution mass spectrometry can be used to confirm the elemental composition of each fragment.
Applications in Research and Drug Development
The ability to reliably characterize this compound and its analogues using mass spectrometry is crucial for several applications:
-
Structural Confirmation: Verifying the identity of newly synthesized compounds.
-
Impurity Profiling: Identifying and quantifying synthesis-related impurities or degradation products.
-
Metabolite Identification: In drug metabolism studies, MS/MS is used to identify metabolites by looking for predicted mass shifts (e.g., +16 Da for hydroxylation) on the parent molecule, while observing the retention of key structural fragments.
-
Pharmacokinetic (PK) Studies: Quantifying the concentration of the drug in biological matrices (e.g., plasma) over time to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
The mass spectrometric analysis of this compound is most effectively performed using HPLC coupled with positive-mode electrospray ionization tandem mass spectrometry. The compound readily forms a protonated molecular ion [M+H]⁺ at m/z 223.1. Subsequent collision-induced dissociation yields a characteristic fragmentation pattern, primarily involving the loss of N₂ and HCN, and the formation of constituent ring cations. The detailed protocol and fragmentation analysis presented in this guide provide a robust framework for the reliable identification, structural elucidation, and quantification of this important class of N-heterocyclic compounds, supporting their advancement in chemical research and drug development.
References
- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.80980-09-2 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]
- 4. as.uky.edu [as.uky.edu]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. pharmafocuseurope.com [pharmafocuseurope.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 11. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Crystal structure of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine
An In-depth Technical Guide on the Crystal Structure of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine
This guide provides a comprehensive technical overview of the crystal structure of this compound. As a molecule of significant interest in medicinal chemistry and materials science, understanding its solid-state architecture is paramount for predicting its physicochemical properties and guiding the development of new functional materials and therapeutic agents. The 1,2,4-triazole core is a well-established pharmacophore found in a wide array of approved drugs, exhibiting diverse biological activities including antifungal, antibacterial, anticancer, and antiviral properties.[1][2][3][4] The strategic incorporation of phenyl and pyridine rings is anticipated to modulate these activities and introduce novel supramolecular interactions.
While a dedicated crystallographic study for this specific molecule is not publicly available, this guide will leverage established synthetic methodologies and crystallographic data from closely related analogues to present a predictive yet robust analysis of its structure. This approach, rooted in the principles of crystal engineering, allows for a scientifically rigorous exploration of the molecule's likely solid-state behavior.
Proposed Synthesis and Crystallization
The synthesis of 3,5-disubstituted 1,2,4-triazoles is a well-documented area of heterocyclic chemistry. A highly probable and efficient route to this compound involves the cyclization of a key intermediate derived from readily available starting materials. The proposed synthetic pathway is outlined below.
Experimental Protocol: Synthesis
-
Synthesis of N'-benzoylpyridine-3-carbohydrazide:
-
To a solution of isoniazid (pyridine-3-carbohydrazide) in a suitable solvent such as methanol, an equimolar amount of benzoyl chloride is added dropwise at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
The resulting precipitate is filtered, washed with cold methanol, and dried to yield the N'-benzoylpyridine-3-carbohydrazide intermediate.
-
-
Cyclization to this compound:
-
The N'-benzoylpyridine-3-carbohydrazide is refluxed with an excess of hydrazine hydrate.
-
Alternatively, cyclization can be achieved by heating the intermediate in the presence of a base such as sodium hydroxide, followed by acidification.[5]
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the target compound.
-
Experimental Protocol: Crystallization
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution of the purified compound. A variety of solvents should be screened, including ethanol, methanol, acetonitrile, and dimethylformamide (DMF), to identify the optimal conditions for crystal growth.
Caption: Proposed synthetic workflow for this compound.
Predicted Crystal Structure and Molecular Geometry
Based on the crystal structures of analogous 3,4,5-trisubstituted 1,2,4-triazoles, we can predict the key crystallographic parameters and molecular geometry of the title compound.[6][7][8]
Predicted Crystallographic Data
| Parameter | Predicted Value | Rationale |
| Crystal System | Monoclinic | Commonly observed for similar triazole derivatives.[6][7] |
| Space Group | P2₁/c or C2/c | Centrosymmetric space groups are prevalent for such molecules. |
| a (Å) | 9 - 12 | Based on unit cell dimensions of related structures.[6] |
| b (Å) | 10 - 15 | Based on unit cell dimensions of related structures.[6] |
| c (Å) | 13 - 16 | Based on unit cell dimensions of related structures.[6] |
| β (°) | 95 - 115 | Typical for the monoclinic system.[7] |
| Z | 4 | A common number of molecules in the unit cell for this molecular size.[6] |
| V (ų) | 1300 - 1600 | Estimated from the predicted unit cell parameters. |
| Calculated Density (g/cm³) | 1.3 - 1.4 | Consistent with similar organic molecules. |
Molecular Conformation
The molecule is expected to be largely planar, with some torsion between the rings to alleviate steric hindrance. The dihedral angle between the triazole ring and the pyridine ring is predicted to be relatively small, likely in the range of 10-30°.[6][7] The phenyl ring is expected to be twisted with respect to the triazole ring, with a dihedral angle potentially ranging from 30° to 70°.[6] This twist is a common feature in such systems and is influenced by the packing forces in the crystal lattice.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of this compound is anticipated to be dominated by a network of hydrogen bonds and π-π stacking interactions, which are crucial in dictating the overall supramolecular architecture.
Hydrogen Bonding
The 4H-1,2,4-triazole ring provides a key hydrogen bond donor (N-H) and several acceptor sites (the nitrogen atoms of the triazole and pyridine rings). The primary and most robust intermolecular interaction is expected to be a classic N-H···N hydrogen bond, forming either centrosymmetric dimers or extended chains. C-H···N and C-H···π interactions are also likely to contribute to the overall stability of the crystal lattice.[9][10]
π-π Stacking Interactions
The presence of three aromatic rings (phenyl, triazole, and pyridine) suggests that π-π stacking interactions will play a significant role in the crystal packing. These interactions are likely to occur between the phenyl and pyridine rings of adjacent molecules, contributing to the formation of a three-dimensional network. The centroid-to-centroid distances for these interactions are typically in the range of 3.5 to 4.0 Å.[11]
Caption: Predicted key intermolecular interactions in the crystal lattice.
Hirshfeld Surface Analysis: A Quantitative Insight
To provide a more detailed and quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis would be an invaluable tool.[11][12][13][14][15] This computational method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of all intermolecular contacts.
The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. These are normalized by the van der Waals radii of the respective atoms to create a d_norm surface. Close intermolecular contacts are highlighted as red spots on the d_norm surface.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For the title compound, it is anticipated that the most significant contributions to the overall crystal packing would come from H···N/N···H, H···H, and C···H/H···C contacts, confirming the importance of hydrogen bonding and van der Waals forces.[11]
Potential Applications in Drug Development
The structural insights gained from the crystallographic analysis of this compound are directly relevant to its potential applications in drug development. The 1,2,4-triazole scaffold is present in numerous FDA-approved drugs, and derivatives are actively being investigated for a wide range of therapeutic applications, including as anticancer, antifungal, antibacterial, and antitubercular agents.[1][2][4][16] Understanding the solid-state structure can aid in the rational design of new derivatives with improved solubility, stability, and bioavailability. Furthermore, the detailed knowledge of intermolecular interactions can inform the design of co-crystals and polymorphs with tailored pharmaceutical properties.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of this compound. By drawing upon established synthetic methods and crystallographic data from analogous compounds, we have elucidated the likely molecular geometry, supramolecular assembly, and key intermolecular interactions. The proposed framework, combining synthesis, X-ray crystallography, and computational analysis, provides a robust platform for the future experimental investigation of this promising molecule and its derivatives. The insights presented herein are of significant value to researchers in the fields of medicinal chemistry, materials science, and crystal engineering.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Methyl-4-(3-methylphenyl)-5-(2-pyridyl)-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Expanding Therapeutic Universe of 1,2,4-Triazoles: A Technical Guide to Their Biological Activities
Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, render it a "privileged scaffold" for the design of novel therapeutic agents.[2][3] This versatile nucleus is a key structural component in a multitude of clinically approved drugs, demonstrating a remarkable breadth of biological activities that span antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory applications.[1][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of 1,2,4-triazole derivatives. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of their therapeutic potential.
Antifungal Activity: Disrupting the Fungal Cell Membrane
The most well-established and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[5] Azole antifungals, such as fluconazole and itraconazole, are mainstays in the clinical management of mycoses.[6]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of antifungal action for 1,2,4-triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is responsible for producing the major sterol component of the fungal cell membrane.[7] By binding to the heme iron atom in the active site of CYP51, 1,2,4-triazole derivatives block the conversion of lanosterol to ergosterol.[8] This disruption leads to the accumulation of toxic methylated sterols in the fungal cell membrane, altering its fluidity and integrity, and ultimately inhibiting fungal growth.[8]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.
Structure-Activity Relationship (SAR)
The antifungal potency of 1,2,4-triazole derivatives is significantly influenced by the nature of the substituents on the triazole ring. Key SAR insights include:
-
N-1 Substitution: The substituent at the N-1 position is crucial for activity. Typically, a substituted phenyl group, often containing halogen atoms like fluorine or chlorine, enhances potency. For instance, the difluorophenyl group in fluconazole is a key feature for its broad-spectrum activity.
-
Side Chain: The nature of the side chain attached to the carbon atom of the triazole ring also plays a vital role. The presence of a tertiary alcohol and a second heterocyclic ring, as seen in voriconazole, can broaden the antifungal spectrum.
-
Stereochemistry: The stereochemistry of the chiral centers in the side chain can significantly impact antifungal activity. For example, the (2R, 3R) configuration in voriconazole is essential for its high potency.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
A standardized method for determining the in vitro activity of antifungal agents is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Prepare Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[9]
-
Prepare Drug Dilutions: Perform serial twofold dilutions of the 1,2,4-triazole derivative in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate. Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[10]
-
Reading Results: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[10] This can be assessed visually or by using a spectrophotometer to measure optical density.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
The 1,2,4-triazole scaffold has proven to be a fertile ground for the discovery of novel anticancer agents with diverse mechanisms of action.[11]
Mechanisms of Action
1,2,4-triazole derivatives exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition:
-
Kinase Inhibition: Many triazole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[12][13]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[14]
-
-
Apoptosis Induction: A number of 1,2,4-triazole compounds have been demonstrated to induce programmed cell death in cancer cells through various signaling pathways.
Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.
Structure-Activity Relationship (SAR)
The anticancer activity of 1,2,4-triazole derivatives is highly dependent on their substitution patterns:
-
Aromatic Substituents: The presence of specific aryl or heteroaryl groups at various positions of the triazole ring is often critical for potent antiproliferative activity. For example, compounds with a 3-bromophenylamino moiety have shown significant cytotoxic effects.[15]
-
Linker Moiety: The nature of the linker connecting the triazole core to other pharmacophores can influence the mechanism of action and potency.
-
Hybrid Molecules: Combining the 1,2,4-triazole scaffold with other known anticancer pharmacophores has emerged as a successful strategy to develop potent and selective anticancer agents.[16]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.[2][17]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Antibacterial Activity: A Renewed Hope Against Drug Resistance
With the rise of antibiotic resistance, the development of new antibacterial agents is a critical global health priority. 1,2,4-triazole derivatives have shown promise as a new class of antibacterial compounds.[18][19]
Mechanism of Action
The antibacterial mechanisms of 1,2,4-triazoles are still being elucidated, but several potential targets have been identified, including:
-
DNA Gyrase and Topoisomerase IV Inhibition: Some triazole-quinolone hybrids have been shown to inhibit these essential bacterial enzymes, which are involved in DNA replication and repair.[3]
-
Inhibition of other essential bacterial enzymes.
Structure-Activity Relationship (SAR)
Key SAR findings for antibacterial 1,2,4-triazole derivatives include:
-
Hybridization: The fusion of the 1,2,4-triazole ring with other known antibacterial pharmacophores, such as quinolones (e.g., ciprofloxacin), has proven to be a highly effective strategy for developing potent antibacterial agents.[3]
-
Substituents on the Phenyl Ring: The presence of electron-withdrawing groups on a phenyl ring attached to the triazole nucleus can enhance antibacterial activity.
-
Thione/Thiol Derivatives: The presence of a thione or thiol group at the C-3 or C-5 position of the triazole ring is often associated with significant antibacterial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.[20]
Protocol:
-
Prepare Bacterial Inoculum: Grow a fresh culture of the test bacterium. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL.[21]
-
Prepare Compound Dilutions: Perform serial twofold dilutions of the 1,2,4-triazole derivative in a 96-well plate containing MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[22]
Antiviral and Anti-inflammatory Activities: Emerging Frontiers
Beyond their established roles, 1,2,4-triazole derivatives are gaining attention for their potential antiviral and anti-inflammatory activities.
Antiviral Activity
Several 1,2,4-triazole derivatives have demonstrated activity against a range of viruses, including influenza, HIV, and hepatitis viruses.[4][23] The well-known antiviral drug ribavirin contains a 1,2,4-triazole carboxamide moiety.[1] The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes or interference with viral replication processes.[7]
Anti-inflammatory Activity
1,2,4-triazole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.[13][24][25]
Caption: Inhibition of the COX pathway by 1,2,4-triazole derivatives.
Data Summary
The following tables summarize the biological activities of selected 1,2,4-triazole derivatives.
Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 15 | MDA-MB-231 (Breast) | 3.48 | [10] |
| Compound 20 | MDA-MB-231 (Breast) | 5.95 | [10] |
| Compound 8c | - | EGFR Inhibition: 3.6 | [13] |
| Compound 10a | MCF-7 (Breast) | 6.43 | [8] |
| Compound 10a | Hela (Cervical) | 5.6 | [8] |
| Compound 17 | MCF-7 (Breast) | 0.31 | [25] |
| Compound 22 | Caco-2 (Colon) | 4.98 | [25] |
| Compound 19c | MCF-7 (Breast) | 9-16 | [16] |
| Compound 19f | HEP-3B (Liver) | 4.5-14 | [16] |
Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Ofloxacin-triazole hybrid | S. aureus | 0.25 - 1 | [17] |
| Clinafloxacin-triazole hybrid | S. aureus | 0.25 - 32 | [17] |
| Compound II | E. coli | 0.039 - 1.25 | [18] |
| Ciprofloxacin-triazole hybrid | MRSA | 0.046 - 3.11 (µM) | [20] |
| Compound 39c | E. coli | 3.125 | [20] |
| Compound 39h | P. aeruginosa | 3.125 | [20] |
| Compound 2h | Various bacteria | 0.0002 - 0.0033 (mM) | [1] |
| Benzimidazole-triazole hybrid 6b | C. glabrata | 0.97 | [9] |
| Benzimidazole-triazole hybrid 6i | C. glabrata | 0.97 | [9] |
| Benzimidazole-triazole hybrid 6j | C. glabrata | 0.97 | [9] |
Conclusion and Future Perspectives
The 1,2,4-triazole nucleus continues to be a remarkably fruitful scaffold in the quest for new and improved therapeutic agents. Its synthetic accessibility and the ability to readily modify its structure allow for the fine-tuning of biological activity and the exploration of diverse mechanisms of action. The ongoing challenge of drug resistance in infectious diseases and cancer necessitates the continued exploration of novel chemical entities, and 1,2,4-triazole derivatives represent a highly promising avenue of research. Future efforts will likely focus on the rational design of more selective and potent derivatives, the development of novel hybrid molecules with multi-target activities, and a deeper understanding of their mechanisms of action to guide the development of the next generation of 1,2,4-triazole-based drugs.
References
- 1. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medicine.dp.ua [medicine.dp.ua]
- 19. mdpi.com [mdpi.com]
- 20. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 25. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Medicinal Chemistry of Pyridine-Containing Triazoles
Executive Summary
The fusion of distinct pharmacophores into hybrid molecules is a cornerstone of modern drug discovery, aimed at creating novel chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide delves into the medicinal chemistry of pyridine-containing triazoles, a class of heterocyclic hybrids that has garnered significant attention for its broad therapeutic potential. By combining the structural features of pyridine, a prevalent scaffold in FDA-approved drugs, with the versatile and stable triazole ring, researchers have developed a plethora of compounds with promising anticancer, antimicrobial, and antiviral activities.[1][2][3][4] This document provides a comprehensive overview of the synthetic strategies employed to create these molecules, an in-depth analysis of their structure-activity relationships (SAR) across various therapeutic areas, and detailed experimental protocols for their synthesis and biological evaluation.
Introduction: The Rationale for a Hybrid Scaffold
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are paramount due to their diverse biological functions and ability to engage with a wide array of biological targets.[3] The pyridine ring, a six-membered aromatic heterocycle, is a key structural motif found in numerous natural products and synthetic drugs, valued for its ability to participate in hydrogen bonding and its overall metabolic stability.[5][6] Its derivatives exhibit a wide spectrum of pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties.[3][7]
Similarly, the five-membered triazole ring, existing as either 1,2,3- or 1,2,4-triazole isomers, is a highly sought-after pharmacophore.[4] It acts as a bioisostere for amide or ester groups, offering improved metabolic stability and serving as a rigid linker to orient substituents for optimal target binding.[8] Triazole-containing compounds have demonstrated significant therapeutic applications, from antifungal agents like fluconazole to anticancer drugs such as letrozole.[2][4]
The strategic hybridization of the pyridine and triazole moieties is driven by the hypothesis that combining these two privileged scaffolds will yield synergistic effects, leading to the discovery of novel drug candidates with superior efficacy and drug-like properties.[1][8] This guide explores the chemical synthesis, biological activities, and therapeutic promise of this potent molecular combination.
Core Synthetic Strategies
The construction of pyridine-containing triazoles is primarily achieved through two robust and versatile synthetic approaches, depending on the desired triazole isomer.
2.1. Synthesis of 1,2,4-Triazole-Pyridine Hybrids
A prevalent and efficient method for synthesizing 1,2,4-triazole-pyridine derivatives begins with a readily available pyridine carbohydrazide, such as nicotinohydrazide or isonicotinohydrazide.[1][2] The synthesis typically proceeds through a multi-step sequence involving the formation of a key 5-mercapto-1,2,4-triazole intermediate, which is then functionalized to produce a library of diverse compounds.[2][9]
The general pathway involves:
-
Dithiocarbazate Formation: Reaction of the pyridine carbohydrazide with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to yield a potassium dithiocarbazate salt.[1][2]
-
Triazole Ring Cyclization: The dithiocarbazate intermediate is cyclized, often by heating with hydrazine hydrate or ammonia solution, which results in the formation of the 5-mercapto-1,2,4-triazole ring.[1][2][10]
-
S-Alkylation/Arylation: The final step involves the reaction of the mercapto group with various electrophiles, such as substituted benzyl halides or alkyl halides, to introduce diverse substituents and generate the target hybrid molecules.[1][2][9]
Caption: General workflow for synthesizing 1,2,4-triazole-pyridine hybrids.
2.2. Synthesis of 1,2,3-Triazole-Pyridine Hybrids via Click Chemistry
The synthesis of 1,2,3-triazole-pyridine hybrids is elegantly achieved using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[11] This approach is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.
The strategy requires two key building blocks:
-
A Pyridine-Containing Azide: Prepared from a corresponding pyridine halide or amine.
-
A Terminal Alkyne: Containing the other desired molecular fragment.
Alternatively, a pyridine-containing alkyne can be reacted with an appropriate azide. The two components are then joined together in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[12]
Caption: "Click Chemistry" approach for synthesizing 1,2,3-triazole-pyridine hybrids.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Pyridine-triazole hybrids have been extensively evaluated for a range of biological activities, demonstrating their potential as versatile therapeutic agents.
3.1. Anticancer Activity
A significant body of research highlights the potent cytotoxic effects of pyridine-triazole compounds against various human cancer cell lines.[1][13][14]
Studies have shown that these hybrids can exhibit IC₅₀ values in the nanomolar to low micromolar range, often outperforming standard chemotherapeutic drugs like cisplatin in vitro.[13] For instance, certain 2-pyridone-based analogues incorporating a triazole moiety demonstrated remarkable potency against lung (A549) and breast (MCF-7) cancer cells, with IC₅₀ values as low as 8–15 nM.[13]
Structure-Activity Relationship (SAR) Insights:
-
Substituents on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the core scaffold play a critical role in modulating anticancer activity. Electron-withdrawing groups (e.g., -NO₂, -Br, -Cl) generally enhance cytotoxicity, whereas electron-donating groups (e.g., -OCH₃) tend to reduce it.[2][13]
-
Selectivity: Many potent compounds have shown a high selectivity index, being significantly more toxic to cancer cells than to normal, noncancerous cell lines, which suggests a favorable therapeutic window.[13][15]
-
Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms include the inhibition of key signaling enzymes like EGFR kinase and p38 MAP kinase, as well as the induction of apoptosis.[10][13]
Caption: Simplified SAR for anticancer activity of pyridine-triazole hybrids.
Table 1: Selected Anticancer Activity of Pyridine-Triazole Derivatives
| Compound Class | Substituent | Cancer Cell Line | IC₅₀ Value | Reference |
| Pyridone-Triazole | 4-NO₂ Phenyl | A549 (Lung) | ~8 nM | [13] |
| Pyridone-Triazole | 4-NO₂ Phenyl | MCF-7 (Breast) | ~15 nM | [13] |
| 1,2,4-Triazole-Pyridine | 4-Br Benzylthio | B16F10 (Melanoma) | ~41 µM | [1][2] |
| 1,2,4-Triazole-Pyridine | 2-Cl Benzylthio | B16F10 (Melanoma) | ~61 µM | [1][2] |
| Triazolo-Thiadiazole-Pyridine | 3,5-Dinitrophenyl | MCF-7 (Breast) | 110.4 µg/mL | [15] |
3.2. Antimicrobial Activity
The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents, and pyridine-triazole hybrids have emerged as a promising scaffold.[8][16] These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][17]
For example, certain 1,2,4-triazole-3-thione-hydrazone derivatives bearing a pyridine moiety were identified as exceptionally active against the fungus Candida tenuis, with a Minimum Inhibitory Concentration (MIC) of 0.9 µg/mL.[17] Other studies have demonstrated moderate to potent activity against bacteria like S. aureus and E. coli.[5][14]
Table 2: Selected Antimicrobial Activity of Pyridine-Triazole Derivatives
| Compound Class | Substituent | Microorganism | MIC Value | Reference |
| Pyridine-Triazole-Thione | Benzylideneamino | Candida tenuis | 0.9 µg/mL | [17] |
| Pyridine-Triazole-Thione | 5-Chloropyridin-2-yl | Candida tenuis | 0.9 µg/mL | [17] |
| Cyclobutane-Triazole-Pyridine | Phenyl | E. coli | 15.625 µM | [14] |
| 1,2,4-Triazole-Pyridine | 3-NO₂ Benzylthio | E. coli | 62.5 µg/mL | [9] |
| 1,2,4-Triazole-Pyridine | 3,5-diNO₂ Benzylthio | S. aureus | 62.5 µg/mL | [9] |
3.3. Antiviral Activity
The pyridine-triazole framework has also been explored for its potential in developing novel antiviral agents.[[“]][19] Research has demonstrated efficacy against plant viruses, such as the Tobacco Mosaic Virus (TMV), and has shown potential for inhibiting viral enzymes crucial for replication.[[“]][20]
In one study, a series of chalcone derivatives containing 1,2,4-triazole and pyridine moieties was synthesized.[[“]][19] The lead compound, S7, exhibited excellent curative activity against TMV with an EC₅₀ of 89.7 µg/mL, significantly outperforming the commercial agent ningnanmycin.[[“]] Molecular docking studies suggested that this activity stems from strong hydrogen bonding interactions with the TMV coat protein.[[“]][19]
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols include self-validating steps, such as the use of positive and negative controls.
Protocol 1: Synthesis of 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine [2]
This protocol describes a representative synthesis of a 1,2,4-triazole-pyridine hybrid.
Step 1: Synthesis of Potassium-3-pyridyl-dithiocarbazate (I)
-
Dissolve potassium hydroxide (0.15 M) in 200 mL of absolute ethanol.
-
Add nicotinohydrazide (0.10 M) and carbon disulfide (0.15 M) to the solution.
-
Stir the mixture for 12-16 hours at room temperature.
-
Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Validation: Confirm structure using FT-IR (presence of C=S and N-H stretches) and compare yield to reported values.
Step 2: Synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (II)
-
Suspend the dithiocarbazate salt (I) (0.096 M) in a mixture of ammonia solution (0.864 M, 20 mL) and water (40 mL).
-
Reflux the mixture with stirring for 3-4 hours, during which H₂S gas will evolve (conduct in a fume hood).
-
Cool the reaction mixture and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol.
-
Validation: Confirm via melting point analysis and NMR spectroscopy to ensure complete cyclization.
Step 3: Synthesis of the Final Hybrid (III)
-
Dissolve the triazole-thiol (II) (0.006 M) and 4-bromobenzyl bromide (0.006 M) in dry N,N-dimethylformamide (DMF).
-
Add a catalytic amount of anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 8-10 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.
-
Validation: Characterize the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis to confirm its structure and purity.
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay) [2][13]
This protocol details the evaluation of cytotoxicity against the MCF-7 breast cancer cell line.
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyridine-triazole compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM).
-
Controls (Self-Validation):
-
Negative Control: Treat cells with vehicle (e.g., 0.1% DMSO in medium) only.
-
Positive Control: Treat cells with a known anticancer drug (e.g., Doxorubicin) at similar concentrations.
-
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis. The results are considered valid if the positive control shows expected potency and the negative control shows maximum viability.
Conclusion and Future Outlook
The hybridization of pyridine and triazole rings has proven to be a highly effective strategy in medicinal chemistry, yielding a vast library of compounds with a broad spectrum of potent biological activities. The synthetic routes to these scaffolds are robust, versatile, and amenable to the creation of diverse derivatives. The compelling anticancer, antimicrobial, and antiviral activities reported for these hybrids underscore their potential as starting points for the development of next-generation therapeutics.
Future research in this field should focus on several key areas:
-
Lead Optimization: Systematically modifying the most potent hits to improve their efficacy, selectivity, and pharmacokinetic properties (ADME).
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their biological effects.
-
Combating Drug Resistance: Exploring the efficacy of these hybrids against drug-resistant cancer cell lines and microbial strains.
-
Expansion of Therapeutic Targets: Investigating the potential of pyridine-triazole scaffolds against other diseases, such as inflammatory disorders and neurodegenerative conditions.
The continued exploration of the rich medicinal chemistry of pyridine-containing triazoles holds great promise for addressing unmet medical needs and discovering novel drugs to combat a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
- 15. amhsr.org [amhsr.org]
- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. researchgate.net [researchgate.net]
- 20. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of pyridine and phenyl rings into this heterocyclic system can further modulate its pharmacological profile, making 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine a compound of significant interest for drug discovery and development. This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers, scientists, and professionals in the field of drug development. The described methodology is based on the well-established cyclization of an acyl-thiosemicarbazide intermediate followed by desulfurization, a robust and reproducible synthetic route.
Reaction Scheme Overview
The synthesis of this compound is accomplished via a three-step sequence, as illustrated in the workflow diagram below. The process begins with the formation of a thiosemicarbazide intermediate from nicotinic acid hydrazide and phenyl isothiocyanate. This intermediate then undergoes base-catalyzed cyclization to yield a mercapto-triazole derivative. The final step involves the desulfurization of this intermediate to afford the target compound.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 1-Nicotinoyl-4-phenylthiosemicarbazide (Intermediate I)
This initial step involves the nucleophilic addition of the terminal nitrogen of nicotinic acid hydrazide to the electrophilic carbon of phenyl isothiocyanate. The reaction is typically carried out in a protic solvent like ethanol under reflux to ensure complete reaction.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Nicotinic acid hydrazide | C₆H₇N₃O | 137.14 | 10.0 g (72.9 mmol) | ≥98% |
| Phenyl isothiocyanate | C₇H₅NS | 135.19 | 9.85 g (72.9 mmol) | ≥98% |
| Ethanol | C₂H₅OH | 46.07 | 200 mL | Anhydrous |
Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (72.9 mmol) of nicotinic acid hydrazide in 200 mL of anhydrous ethanol.
-
Addition of Phenyl Isothiocyanate: To the stirred solution, add 9.85 g (72.9 mmol) of phenyl isothiocyanate dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Isolation of Intermediate I: After completion of the reaction, cool the mixture to room temperature. The white solid precipitate of 1-nicotinoyl-4-phenylthiosemicarbazide is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials. Dry the product under vacuum to a constant weight. The product is typically of sufficient purity for the next step without further purification.
Part 2: Synthesis of 5-(Pyridin-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Intermediate II)
The synthesized thiosemicarbazide undergoes intramolecular cyclization in the presence of a base to form the 1,2,4-triazole ring. The mechanism involves the deprotonation of the amide nitrogen, followed by nucleophilic attack on the thiocarbonyl carbon, and subsequent dehydration.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 1-Nicotinoyl-4-phenylthiosemicarbazide | C₁₄H₁₄N₄OS | 272.35 | 10.0 g (36.7 mmol) | As synthesized |
| Sodium Hydroxide | NaOH | 40.00 | 2.94 g (73.4 mmol) | ≥97% |
| Water | H₂O | 18.02 | 100 mL | Deionized |
| Hydrochloric Acid | HCl | 36.46 | As needed | Concentrated |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10.0 g (36.7 mmol) of 1-nicotinoyl-4-phenylthiosemicarbazide in 100 mL of a 2N aqueous solution of sodium hydroxide (2.94 g of NaOH in 100 mL of water).
-
Reflux: Heat the suspension to reflux and maintain for 6-8 hours. The solid will gradually dissolve as the cyclization proceeds.
-
Precipitation of Intermediate II: After the reflux period, cool the reaction mixture to room temperature in an ice bath.
-
Acidification: Carefully acidify the cooled solution to a pH of 5-6 with concentrated hydrochloric acid. This will cause the precipitation of the triazole-thiol product.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Part 3: Synthesis of this compound (Final Product)
The final step is the removal of the thiol group from the triazole ring. This is achieved through desulfurization using Raney® Nickel, a common and effective method for this transformation.[2][3][4]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 5-(Pyridin-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | C₁₃H₁₀N₄S | 254.31 | 5.0 g (19.7 mmol) | As synthesized |
| Raney® Nickel | Ni | - | ~25 g (slurry in water) | Active catalyst |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | Anhydrous |
Experimental Protocol
-
Catalyst Preparation: Carefully wash the Raney® Nickel slurry (~25 g) with anhydrous ethanol (3 x 30 mL) to remove the water.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5.0 g (19.7 mmol) of 5-(pyridin-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol in 150 mL of anhydrous ethanol.
-
Addition of Catalyst: Add the washed Raney® Nickel to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Catalyst Removal: After completion, cool the reaction mixture to room temperature and carefully filter it through a pad of Celite® to remove the Raney® Nickel. Caution: Raney® Nickel is pyrophoric when dry; keep it wet with solvent at all times.
-
Product Isolation: Wash the Celite® pad with hot ethanol (3 x 20 mL). Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient).
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point indicates high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the phenyl and pyridine rings, and the N-H proton of the triazole ring. |
| ¹³C NMR | The spectrum will confirm the carbon framework of the molecule. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₀N₄, M.W. = 222.25) should be observed. |
| FT-IR | Characteristic absorption bands for N-H stretching, C=N stretching, and aromatic C-H stretching should be present. The absence of a C=S band confirms the desulfurization. |
Reaction Mechanism
The formation of the 1,2,4-triazole ring proceeds through a base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate.
Caption: Simplified reaction mechanism for the synthesis of this compound.
References
Cytotoxicity Assessment of Novel Heterocyclic Compounds: A Multi-Assay Approach
<APPLICATION NOTE & PROTOCOL
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cytotoxicity Screening
The exploration of novel heterocyclic compounds is a cornerstone of modern drug discovery, yielding candidates for a vast array of therapeutic areas, particularly in oncology. These organic molecules, characterized by their ring structures containing at least one heteroatom, are of significant interest due to their diverse pharmacological activities. However, the journey from a promising compound to a viable drug candidate is rigorous, with safety and efficacy being paramount. Cytotoxicity testing is a fundamental initial step in this process, providing essential data on a compound's potential to damage or kill cells.[1][2][3] This information is crucial for determining the therapeutic index—the balance between the drug's desired effect and its toxicity.[1][2]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, outlines a multi-assay strategy for the robust in vitro cytotoxicity testing of novel heterocyclic compounds. We will delve into the principles and detailed protocols for key assays that measure different aspects of cellular health, from metabolic activity to membrane integrity and the induction of programmed cell death (apoptosis). By employing a combination of these methods, researchers can gain a more complete and reliable understanding of a compound's cytotoxic profile.
Strategic Workflow for Cytotoxicity Assessment
A tiered or parallel approach to cytotoxicity testing is highly recommended to build a comprehensive profile of a novel heterocyclic compound. This workflow allows for an initial broad screening followed by more detailed mechanistic studies.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[4]
Part 1: Foundational Viability and Proliferation Assays
The initial assessment of a compound's effect on cell viability is often performed using metabolic assays. These assays are typically colorimetric, making them suitable for high-throughput screening.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[5][6] The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[6]
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Novel heterocyclic compound stock solution (typically in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
Microplate reader with absorbance filters at 570 nm and a reference wavelength of 630 nm[7]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the novel heterocyclic compound in complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the various compound concentrations.[7]
-
Controls: It is crucial to include the following controls on each plate:
-
Untreated Control: Cells in medium only, representing 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This ensures that the solvent itself is not causing cytotoxicity.[4]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, cisplatin) to confirm the assay is working correctly.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well for a final concentration of 0.5 mg/mL. Incubate for an additional 2-4 hours at 37°C.[4][7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for about 15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
From this curve, determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[4][8][9] The IC50 value is a key indicator of the compound's potency.[9]
Part 2: Delving Deeper - Mechanistic Cytotoxicity Assays
While the MTT assay provides a good overall picture of cell viability, it does not distinguish between different modes of cell death.[10][11] To gain a more nuanced understanding of how a compound exerts its cytotoxic effects, it is essential to employ assays that probe specific cellular events.
The Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable enzyme present in the cytoplasm of all cell types.[12] When the plasma membrane of a cell is damaged, LDH is rapidly released into the cell culture medium.[12] The amount of LDH released is proportional to the number of lysed cells.[12] This assay is based on a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[13]
Materials:
-
Cells and compound-treated plates prepared as in the MTT assay protocol.
-
LDH Cytotoxicity Assay Kit (containing lysis buffer, substrate mix, and stop solution).
-
96-well assay plate (clear, flat-bottom).
-
Microplate reader with absorbance filters at 490 nm and 680 nm.[13]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: In addition to untreated and vehicle controls, set up the following:
-
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reaction Setup: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[13]
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (for background correction).[13]
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Subtract the average absorbance of the spontaneous LDH release control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = (Absorbance of treated cells / Absorbance of maximum LDH release control) x 100
-
Apoptosis Assays: Uncovering Programmed Cell Death
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer drugs exert their effects.[10][15] Therefore, determining whether a novel heterocyclic compound induces apoptosis is a critical step in its characterization. Several assays can be used to detect the hallmarks of apoptosis.
Caspases are a family of proteases that play a central role in the execution of apoptosis.[16][17] Caspase-3 is a key executioner caspase.[17] Assays to measure caspase activity typically use a synthetic substrate that, when cleaved by the active caspase, releases a fluorescent or colorimetric molecule.[18][19]
Materials:
-
Cells treated with the novel heterocyclic compound.
-
Caspase-3 Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, and a fluorogenic caspase-3 substrate, e.g., Ac-DEVD-AMC).[19]
-
Fluorometer with an excitation filter at ~380 nm and an emission filter at ~440 nm.[19]
Procedure:
-
Cell Lysis: After compound treatment, harvest the cells and lyse them using the provided lysis buffer. Incubate on ice for 10 minutes.[19]
-
Reaction Setup: In a 96-well black plate, add the cell lysate, reaction buffer, and the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[19]
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer.
Data Analysis:
-
The fluorescence intensity is directly proportional to the caspase-3 activity. Compare the fluorescence of treated samples to that of untreated controls to determine the fold-increase in caspase-3 activity.
Caption: Simplified overview of the caspase-mediated apoptosis pathway.
Part 3: Data Presentation and Interpretation
Clear and concise presentation of data is essential for accurate interpretation and comparison of results.
Summarizing Quantitative Data
| Assay | Parameter Measured | Key Output | Advantages | Disadvantages |
| MTT | Metabolic Activity | IC50 | High-throughput, inexpensive, well-established.[1][2] | Can be affected by compounds that alter metabolism without causing cell death; indirect measure of viability.[11][20] |
| LDH | Membrane Integrity | % Cytotoxicity | Direct measure of cell lysis, relatively simple and inexpensive.[21] | Does not distinguish between apoptosis and necrosis; LDH in serum can cause high background.[20][21] |
| Caspase Activity | Apoptosis Execution | Fold-increase in Activity | Specific for apoptosis, provides mechanistic insight. | May miss non-apoptotic cell death mechanisms. |
Interpreting the Results
A comprehensive analysis of the data from these multiple assays will provide a robust cytotoxicity profile of the novel heterocyclic compound.
-
A low IC50 value from the MTT assay indicates high potency.[8]
-
A significant increase in LDH release suggests that the compound causes cell membrane damage, which could be indicative of necrosis.
-
An increase in caspase-3 activity is a strong indicator that the compound induces apoptosis.
By comparing the results, you can begin to elucidate the primary mechanism of cytotoxicity. For example, a compound that shows a low IC50 and high caspase-3 activity, but low LDH release at similar concentrations, is likely a potent inducer of apoptosis.
Part 4: Troubleshooting and Best Practices
Reproducibility is key in cell-based assays.[22][23] Adhering to best practices can help minimize variability and ensure the reliability of your data.
-
Cell Line Selection: Choose cell lines that are relevant to the intended therapeutic target.[24][25] It is also advisable to include a non-cancerous cell line to assess for general cytotoxicity.[24][25]
-
Cell Health and Passage Number: Ensure cells are healthy and within a low passage number range, as high passage numbers can alter cellular characteristics and responses.[23][26]
-
Controls are Non-Negotiable: Always include appropriate positive, negative, and vehicle controls to validate the assay and normalize the data.[27][28]
-
Compound Solubility: Ensure the novel heterocyclic compound is fully dissolved in the culture medium to avoid inaccurate dosing.
-
Assay Interference: Be aware that some compounds can interfere with the assay chemistry itself, leading to false-positive or false-negative results.[20] For example, compounds that are colored or have reducing properties can interfere with colorimetric assays like MTT.
Conclusion
The cytotoxicity testing of novel heterocyclic compounds is a multifaceted process that requires a thoughtful and systematic approach. By moving beyond a single assay and embracing a multi-parametric strategy, researchers can build a comprehensive and reliable cytotoxicity profile. This detailed understanding of a compound's effects on cell viability, membrane integrity, and apoptotic pathways is indispensable for making informed decisions in the drug discovery and development pipeline, ultimately paving the way for safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. benchchem.com [benchchem.com]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. caspase3 assay [assay-protocol.com]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. mdpi.com [mdpi.com]
- 21. tiarisbiosciences.com [tiarisbiosciences.com]
- 22. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 23. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Understanding and improving assays for cytotoxicity of nanoparticles: what really matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Positive and Negative Controls | Rockland [rockland.com]
Application Notes & Protocols: Antifungal Activity Screening of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals.
Introduction and Scientific Rationale
The rise of invasive fungal infections, coupled with the growing emergence of drug-resistant strains, presents a significant global health challenge.[1] This has intensified the search for novel antifungal agents with improved efficacy, safety, and novel mechanisms of action. The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, found in widely used drugs like fluconazole and itraconazole.[1][2] These agents primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4]
This application note provides a comprehensive guide for the initial in vitro screening of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine , a novel compound combining the established 1,2,4-triazole pharmacophore with a pyridine moiety. The pyridine ring is also a common feature in many biologically active compounds.[5][6] The objective is to establish a robust, reproducible, and self-validating workflow to determine its antifungal potential and preliminary safety profile.
The Scientific Causality Behind Experimental Choices
-
Hypothesized Mechanism of Action: Based on its structural similarity to other triazole antifungals, the primary hypothesis is that this compound will inhibit lanosterol 14α-demethylase.[1][7] This inhibition disrupts the integrity of the fungal cell membrane by depleting ergosterol and causing the accumulation of toxic methylated sterol precursors, ultimately leading to fungal growth inhibition or cell death.[3][4] The screening protocols are designed to quantify this growth-inhibitory effect.
-
Rationale for Assay Selection:
-
Broth Microdilution: This method is the international gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] It provides a quantitative measure of the compound's potency, which is essential for structure-activity relationship (SAR) studies and for comparing its efficacy against standard drugs. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring inter-laboratory reproducibility.[10][11]
-
Agar Disk Diffusion: This is a qualitative or semi-quantitative method that is less labor-intensive than broth microdilution, making it ideal for initial high-throughput screening.[8][12] It provides a visual confirmation of antifungal activity through the "zone of inhibition." The CLSI M44 guideline provides a standardized methodology for yeasts.[13]
-
Cytotoxicity Screening: A potent antifungal agent is only useful if it is not equally toxic to the host. Therefore, assessing the compound's cytotoxicity against a mammalian cell line is a critical, early step in drug development.[14][15] The MTT assay is a widely used, reliable, and cost-effective colorimetric method to measure metabolic activity as an indicator of cell viability.[16] The ratio of host cell toxicity (IC₅₀) to fungal cell activity (MIC) determines the compound's selectivity index, a key parameter for its therapeutic potential.
-
Overall Experimental Workflow
The screening process follows a logical progression from broad qualitative assessment to quantitative potency and initial safety evaluation.
Caption: High-level workflow for antifungal screening.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the CLSI document M27-A3 for yeasts.[9] It must be performed under aseptic conditions.
Materials:
-
This compound ("Test Compound")
-
Dimethyl sulfoxide (DMSO), sterile
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS buffer
-
Sterile 96-well, U-bottom microtiter plates
-
Target fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of the Test Compound in sterile DMSO. Further dilute this stock in RPMI-1640 medium to achieve a starting concentration of 256 µg/mL (the final DMSO concentration should not exceed 1%).
-
Plate Setup: Add 100 µL of RPMI-1640 medium to wells in columns 2 through 12 of the 96-well plate. Add 200 µL of the 256 µg/mL compound solution to column 1.
-
Serial Dilution: Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to column 10. Discard 100 µL from column 10. This will create a concentration range from 128 µg/mL to 0.25 µg/mL.
-
Controls:
-
Growth Control (Column 11): Add 100 µL of RPMI-1640. This well will receive the fungal inoculum but no drug.
-
Sterility Control (Column 12): Add 200 µL of RPMI-1640. This well receives no inoculum and ensures the medium is not contaminated.
-
-
Inoculum Preparation: Grow the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.[9] Collect several colonies and suspend them in sterile saline. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[8]
-
Final Inoculum Dilution: Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to yield a final working concentration of 1-5 x 10³ CFU/mL.[17]
-
Inoculation: Add 100 µL of the final working inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant (≥50%) inhibition of fungal growth compared to the growth control well (Column 11), as determined by visual inspection or a plate reader.
Protocol 2: Agar Disk Diffusion Assay
This protocol is a cost-effective alternative for preliminary screening, based on CLSI M44 methodology.[13]
Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB)[8][18]
-
Sterile petri dishes (100 mm)
-
Sterile 6 mm paper disks
-
Test Compound stock solution (as prepared in Protocol 1)
-
Solvent control (sterile DMSO)
-
Positive control (disk with a known antifungal, e.g., 25 µg Fluconazole)
-
Standardized fungal inoculum (0.5 McFarland standard, as in Protocol 1)
-
Sterile cotton swabs
Procedure:
-
Plate Preparation: Pour GMB agar into petri dishes to a uniform depth of 4 mm and allow to solidify.
-
Disk Preparation: Aseptically apply a known amount of the Test Compound solution (e.g., 10 µL of a 10 mg/mL solution to yield a 100 µg disk) to a sterile paper disk. Allow the solvent to fully evaporate in a sterile environment. Prepare a solvent control disk with DMSO only.
-
Inoculation: Dip a sterile cotton swab into the 0.5 McFarland fungal suspension. Press the swab against the inside of the tube to remove excess liquid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Disk Placement: Using sterile forceps, place the compound-impregnated disk, the solvent control disk, and the positive control disk onto the surface of the inoculated agar plate. Ensure disks are pressed down firmly to make full contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C for 24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. The solvent control disk should have no zone of inhibition.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of the compound on the viability of a mammalian cell line.[16][19]
Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test Compound
-
Sterile, flat-bottom 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare 2-fold serial dilutions of the Test Compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a "cells only" control (medium without compound) and a "medium only" blank.
-
Incubation: Return the plate to the incubator for 48 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: Example Antifungal Activity Data
| Fungal Strain | Test Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Test Compound ZOI (mm) |
|---|---|---|---|
| C. albicans ATCC 90028 | 4 | 1 | 22 |
| C. neoformans ATCC 90112 | 8 | 4 | 18 |
| A. fumigatus ATCC 204305 | 16 | >64 | 12 |
Table 2: Example Cytotoxicity and Selectivity Index
| Parameter | Value | Interpretation |
|---|---|---|
| IC₅₀ (HEK293 cells) | 160 µg/mL | The concentration required to inhibit 50% of mammalian cell growth. |
| MIC (C. albicans) | 4 µg/mL | The minimum concentration to inhibit fungal growth. |
| Selectivity Index (SI) | 40 | A higher SI (IC₅₀/MIC) indicates greater selectivity for the fungal target over host cells. |
Hypothesized Mechanism of Action Pathway
Triazole antifungals interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells, providing a basis for selective toxicity.
Caption: Hypothesized inhibition of the ergosterol pathway.
Conclusion
The protocols detailed in this application note provide a standardized framework for the initial in vitro evaluation of this compound. By systematically determining its Minimum Inhibitory Concentration, observing its effect in a disk diffusion assay, and quantifying its cytotoxicity against mammalian cells, researchers can generate the critical preliminary data needed to assess its potential as a viable antifungal drug candidate. Promising results from this screening workflow, particularly a low MIC and a high Selectivity Index, would justify progression to more advanced studies, including mechanism of action elucidation, resistance profiling, and in vivo efficacy and toxicity testing in animal models.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Crystal Structure, DFT Study and Antifungal Activity of 4-(5-((4-Bromobenzyl) thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine [mdpi.com]
- 6. Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. testinglab.com [testinglab.com]
- 11. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. connectsci.au [connectsci.au]
- 13. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 14. nebiolab.com [nebiolab.com]
- 15. opentrons.com [opentrons.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. pnrjournal.com [pnrjournal.com]
- 18. Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Antibacterial Evaluation of Pyridine-Triazole Hybrids
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to return modern medicine to a pre-antibiotic era where common infections could be fatal.[1][2][3] This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Among the promising scaffolds in medicinal chemistry are pyridine-triazole hybrids. These molecular hybrids synergistically combine the structural features of both pyridine and triazole moieties, which have independently shown a wide spectrum of biological activities.[1][4][5] The rationale behind designing these hybrids lies in the potential for enhanced biological activity, novel mechanisms of action, and the ability to circumvent existing resistance mechanisms in pathogenic bacteria.[1][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the antibacterial evaluation of novel pyridine-triazole hybrids. It provides not only step-by-step protocols for essential in vitro assays but also delves into the scientific principles underpinning these methodologies. The aim is to equip researchers with the necessary tools to generate robust, reproducible, and meaningful data, thereby accelerating the journey of promising pyridine-triazole hybrids from the laboratory to potential clinical applications.
Part 1: Foundational Antibacterial Screening
The initial phase in evaluating a new chemical entity involves a primary screening to determine its fundamental antibacterial properties. This typically includes assessing the compound's ability to inhibit bacterial growth and determining the minimum concentration at which this inhibition occurs.
Agar Well Diffusion Assay: A Qualitative Assessment of Antibacterial Activity
The agar well diffusion method is a widely used preliminary test to qualitatively assess the antibacterial activity of a compound.[4] It is a straightforward and cost-effective method for screening a large number of compounds.
Principle: This method relies on the diffusion of the test compound from a well through an agar medium inoculated with a specific bacterium. If the compound possesses antibacterial properties, it will create a clear zone of inhibition around the well where bacterial growth is prevented. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli), select 3-5 isolated colonies.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Aseptically swab the entire surface of a Mueller-Hinton Agar (MHA) plate with the prepared bacterial inoculum to ensure a uniform lawn of bacterial growth.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the inoculated MHA plate.
-
Prepare a stock solution of the pyridine-triazole hybrid in a suitable solvent (e.g., DMSO).
-
Carefully pipette a defined volume (e.g., 100 µL) of the test compound solution into each well.
-
A well containing only the solvent serves as a negative control. A standard antibiotic (e.g., ciprofloxacin) can be used as a positive control.
-
-
Incubation and Observation:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm).
-
Data Interpretation: The presence of a clear zone around the well indicates antibacterial activity. A larger zone of inhibition generally suggests greater potency of the compound against the tested bacterial strain.
Minimum Inhibitory Concentration (MIC) Determination: A Quantitative Measure of Potency
The Minimum Inhibitory Concentration (MIC) is a cornerstone in antibacterial drug evaluation. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[1][4][7][8]
Principle: This quantitative assay involves challenging a standardized bacterial inoculum with a serial dilution of the test compound in a liquid growth medium. The lowest concentration of the compound that shows no visible bacterial growth after incubation is recorded as the MIC.
Protocol:
-
Preparation of Reagents and Compound Dilutions:
-
Prepare a stock solution of the pyridine-triazole hybrid in an appropriate solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[7]
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: MIC values are typically reported in µg/mL or µM.
| Compound ID | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | K. pneumoniae (MIC in µg/mL) |
| Pyridine-Triazole Hybrid A | 0.25 | >64 | 0.5 |
| Pyridine-Triazole Hybrid B | 16 | 32 | 16 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 0.5 |
Table 1: Example of MIC data for hypothetical pyridine-triazole hybrids.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Bactericidal Concentration (MBC) Assay: Differentiating Bacteriostatic from Bactericidal Activity
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Principle: This assay is an extension of the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an antibiotic-free agar medium. The lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in bacterial viability is the MBC.
Protocol:
-
Following MIC Determination:
-
Select the wells from the MIC plate corresponding to the MIC and higher concentrations that show no visible growth.
-
-
Subculturing:
-
Aseptically transfer a small aliquot (e.g., 10 µL) from each selected well and spot-plate it onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
-
Determining MBC:
-
The MBC is the lowest concentration of the compound that shows no bacterial growth on the subculture plate.
-
Part 2: Preliminary Safety Assessment: In Vitro Cytotoxicity
A crucial aspect of antibacterial drug development is ensuring that the compounds are selectively toxic to bacteria without causing significant harm to host cells.[9] Therefore, in vitro cytotoxicity assays are an essential early-stage screening step.
MTT Assay: Assessing Mammalian Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HeLa, HEK293) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridine-triazole hybrid in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
After incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that reduces cell viability by 50%, is a common metric derived from this assay.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MTT cytotoxicity assay.
Part 3: Exploring the Mechanism of Action
Understanding how a novel antibacterial agent works is critical for its further development. While a comprehensive mechanistic investigation is a complex undertaking, initial studies can provide valuable insights.
DNA Gyrase Inhibition Assay: A Potential Target
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, and it is a validated target for antibacterial drugs like fluoroquinolones.[12] Given that some heterocyclic compounds are known to target this enzyme, a DNA gyrase inhibition assay can be a relevant mechanistic study for pyridine-triazole hybrids.
Principle: This assay typically measures the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate. In the presence of an inhibitor, the supercoiling activity is reduced or abolished. The different forms of plasmid DNA (supercoiled, relaxed, and linear) can be separated by agarose gel electrophoresis.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, set up the reaction mixture containing DNA gyrase, relaxed plasmid DNA substrate, ATP, and reaction buffer.
-
Add the pyridine-triazole hybrid at various concentrations.
-
Include a positive control (e.g., ciprofloxacin) and a negative control (no inhibitor).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
-
Reaction Termination and Electrophoresis:
-
Stop the reaction by adding a loading dye containing a protein denaturant (e.g., SDS).
-
Load the samples onto an agarose gel and perform electrophoresis.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
-
Conclusion
The protocols and application notes presented here provide a robust framework for the initial antibacterial evaluation of pyridine-triazole hybrids. By systematically applying these methods, researchers can effectively screen novel compounds, quantify their potency, assess their preliminary safety profile, and gain initial insights into their mechanism of action. This structured approach is essential for identifying promising lead candidates for further preclinical and clinical development in the ongoing fight against antimicrobial resistance.
References
- 1. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Molecular Hybrids of Pyazolo[3,4- b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Progress and challenges in the development of triazole antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijrpc.com [ijrpc.com]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effects of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine on Cell Viability
Introduction: The Imperative for Evaluating Novel Triazole Compounds in Drug Discovery
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Derivatives of 1,2,4-triazole have demonstrated potential as anticancer, antifungal, and antimicrobial agents.[1][3][4] The compound 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine belongs to this promising class of heterocyclic compounds. Given the established cytotoxic potential of many 1,2,4-triazole derivatives against various cancer cell lines, a critical step in the preclinical evaluation of this novel entity is the rigorous assessment of its impact on cell viability.[2][3][5]
Cell viability assays are fundamental tools in drug discovery and toxicology, providing crucial insights into how a compound affects basic cellular processes such as metabolic activity, membrane integrity, and proliferation.[6][7] These assays are instrumental in determining a compound's therapeutic window and identifying potential cytotoxic liabilities early in the development pipeline.[8][9][10]
This comprehensive guide provides detailed protocols and technical insights for a suite of robust cell viability assays suitable for characterizing the in vitro effects of this compound. The selection of multiple assays with distinct biochemical principles is paramount for a thorough and validated assessment, mitigating the risk of compound interference with a single assay technology and providing a more complete picture of the cellular response.[11][12]
Choosing the Right Assay: A Multi-Parametric Approach
No single assay can definitively measure cell health. Therefore, a multi-parametric approach is recommended to gain a comprehensive understanding of the effects of this compound. The choice of assay should be guided by the specific research question, the cell type being used, and the available laboratory equipment.[11][12] This guide will detail four widely adopted and validated assays:
-
MTT Assay: A classic colorimetric assay that measures mitochondrial reductase activity.[13]
-
alamarBlue™ (Resazurin) Assay: A fluorescent/colorimetric assay that assesses the reducing power of viable cells.[14][15][16]
-
CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive luminescent assay that quantifies ATP levels.[17][18][19]
-
Neutral Red Uptake Assay: A colorimetric assay that evaluates lysosomal integrity.[20][21][22]
The following sections will provide a detailed protocol for each assay, accompanied by an explanation of the underlying scientific principles and guidance on data interpretation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Principle of the MTT Assay
The assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. This conversion only occurs in viable cells, and the amount of formazan produced is directly proportional to the number of living cells.[13] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[13][23]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[24]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[25]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[25]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23][24]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
The absorbance values are directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the untreated control:
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
Plotting the percentage of viability against the concentration of this compound allows for the determination of the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
alamarBlue™ (Resazurin) Assay
The alamarBlue™ assay is a sensitive, non-toxic, and simple method for quantifying cell viability and cytotoxicity. It can be used for both endpoint and real-time monitoring of cell health.
Principle of the alamarBlue™ Assay
The assay utilizes the redox indicator resazurin, a blue and non-fluorescent compound. In viable, metabolically active cells, intracellular reductases reduce resazurin to the pink and highly fluorescent resorufin.[16][26] The amount of resorufin produced is proportional to the number of viable cells. The conversion can be measured by either absorbance or fluorescence.[14]
Experimental Workflow: alamarBlue™ Assay
Caption: Workflow for the alamarBlue™ cell viability assay.
Detailed Protocol: alamarBlue™ Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates (for fluorescence) or clear plates (for absorbance)
-
This compound stock solution
-
alamarBlue™ HS Cell Viability Reagent
-
Multichannel pipette
-
Microplate reader (with fluorescence and/or absorbance capabilities)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.
-
Incubation: Incubate the plate for the desired duration at 37°C and 5% CO2.
-
alamarBlue™ Addition: Add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[15][27]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from direct light.[14][26] The optimal incubation time may vary depending on the cell type and density.
-
Measurement:
Data Analysis and Interpretation
Similar to the MTT assay, the fluorescence or absorbance signal is proportional to the number of viable cells. Calculate the percentage of viability relative to the untreated control and plot the dose-response curve to determine the IC50.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a highly sensitive, homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[17][19][28]
Principle of the CellTiter-Glo® Assay
The assay utilizes a thermostable luciferase that, in the presence of ATP and luciferin, produces a stable "glow-type" luminescent signal.[17] The amount of ATP is directly proportional to the number of viable cells.[17][28] The assay reagent also contains a cell lysis agent, allowing for a simple "add-mix-measure" protocol.[17][28]
Experimental Workflow: CellTiter-Glo® Assay
Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.
Detailed Protocol: CellTiter-Glo® Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates (to prevent well-to-well crosstalk)
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (reconstitute reagent according to the manufacturer's instructions)[18][19]
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into opaque-walled 96-well plates and allow them to attach overnight.[18]
-
Compound Treatment: Treat cells with serial dilutions of this compound.
-
Incubation: Incubate for the desired exposure time.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[18][19]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18][19]
-
Cell Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18][19]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis and Interpretation
The luminescent signal is directly proportional to the number of viable cells. Calculate the percentage of viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[20][21]
Principle of the Neutral Red Uptake Assay
Neutral red is a weak cationic dye that readily penetrates cell membranes and accumulates in the lysosomes of viable cells.[20][21][29] In non-viable cells, the ability to retain the dye is lost due to compromised membrane integrity. The amount of dye incorporated into the cells is proportional to the number of viable cells.[22]
Experimental Workflow: Neutral Red Uptake Assay
Caption: Workflow for the Neutral Red Uptake cell viability assay.
Detailed Protocol: Neutral Red Uptake Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution
-
Neutral Red solution (e.g., 50 µg/mL in sterile PBS)
-
Wash solution (e.g., PBS)
-
Solubilization/extraction solution (e.g., 1% acetic acid in 50% ethanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the previous protocols.
-
Dye Incubation: After the treatment period, remove the culture medium and add medium containing Neutral Red. Incubate for 2-3 hours at 37°C.[30]
-
Washing: Remove the dye-containing medium and wash the cells with a wash solution (e.g., PBS) to remove any unincorporated dye.[20]
-
Dye Extraction: Add the solubilization/extraction solution to each well to release the dye from the lysosomes.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.[20][22]
Data Analysis and Interpretation
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viability and the IC50 value as described for the other assays.
Summary of Assay Parameters
| Assay | Principle | Detection Method | Advantages | Considerations |
| MTT | Mitochondrial reductase activity | Colorimetric | Well-established, inexpensive | Requires a solubilization step, potential for interference from reducing agents |
| alamarBlue™ | Cellular reducing environment | Fluorometric/Colorimetric | Non-toxic, allows for real-time monitoring, simple "add-and-read" protocol | Potential for interference from fluorescent compounds |
| CellTiter-Glo® | ATP quantification | Luminescent | Highly sensitive, simple "add-mix-measure" protocol, wide linear range | Higher cost, requires a luminometer |
| Neutral Red Uptake | Lysosomal integrity | Colorimetric | Simple, inexpensive, assesses a different aspect of cell health (membrane integrity) | Requires multiple washing and incubation steps |
Conclusion and Best Practices
The evaluation of the effects of novel compounds like this compound on cell viability is a cornerstone of preclinical drug development. By employing a panel of assays that probe different aspects of cellular health—mitochondrial function (MTT), overall metabolic activity (alamarBlue™), cellular energy status (CellTiter-Glo®), and lysosomal integrity (Neutral Red)—researchers can obtain a more robust and reliable assessment of a compound's cytotoxic potential.
For all assays, it is crucial to perform appropriate controls, including vehicle controls and positive controls (a known cytotoxic agent). Additionally, optimizing cell seeding density and incubation times for each cell line is essential for generating accurate and reproducible data.[11][12] The protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to rigorously characterize the in vitro biological activity of this compound and other promising 1,2,4-triazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. marinbio.com [marinbio.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 12. fishersci.com [fishersci.com]
- 13. clyte.tech [clyte.tech]
- 14. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. allevi3d.com [allevi3d.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 21. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. immunologicalsciences.com [immunologicalsciences.com]
- 27. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 29. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of 1,2,4-Triazole Compounds
Introduction: The Convergence of a Privileged Scaffold and a Powerful Computational Technique
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] These five-membered heterocyclic compounds exhibit a remarkable spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[3] The versatility of the 1,2,4-triazole ring, with its capacity for hydrogen bonding and diverse substitutions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a focal point in drug discovery.[4][5]
Molecular docking, a powerful in silico method, has emerged as an indispensable tool in modern drug design.[6][7] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[8] By simulating the binding process at a molecular level, docking enables researchers to elucidate structure-activity relationships (SAR), screen virtual libraries of compounds, and prioritize candidates for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.[9][10]
This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies on 1,2,4-triazole compounds. It is designed for researchers, scientists, and drug development professionals seeking to leverage this computational approach to explore the therapeutic potential of this important class of molecules.
Pillar 1: The Strategic Importance of 1,2,4-Triazoles in Enzyme Inhibition
A significant body of research highlights the efficacy of 1,2,4-triazole derivatives as potent enzyme inhibitors.[4][5] Enzymes are crucial regulators of biological processes, and their dysregulation is often implicated in disease. By targeting specific enzymes, 1,2,4-triazole-based compounds can modulate pathological pathways. For instance, they have shown significant inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, α-amylase, and α-glucosidase, which are therapeutic targets for Alzheimer's disease and diabetes, respectively.[4][11][12] The ability of the triazole ring to engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces, within the active site of an enzyme is central to its inhibitory mechanism.
Experimental Workflow: A Step-by-Step Guide to Molecular Docking
The molecular docking workflow can be systematically broken down into four key stages: (1) Preparation of the Receptor, (2) Preparation of the Ligand, (3) Molecular Docking Simulation, and (4) Analysis of Results. Each step is critical for obtaining reliable and meaningful predictions.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 6. biochem158.stanford.edu [biochem158.stanford.edu]
- 7. isres.org [isres.org]
- 8. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 9. m.youtube.com [m.youtube.com]
- 10. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 11. An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold of 1,2,4-Triazole-Pyridine Hybrids
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a diverse range of biological targets.[1] This five-membered heterocycle, featuring three nitrogen atoms, often imparts favorable pharmacokinetic properties and metabolic stability to drug candidates. When hybridized with a pyridine ring, another critical pharmacophore, the resulting molecular architecture, as seen in 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine, presents a compelling opportunity for the discovery of novel therapeutics. This document provides a comprehensive guide to the potential applications of this compound in drug discovery, focusing on its synthesis, potential biological activities, and detailed protocols for its evaluation. While specific data on this exact molecule is emerging, the protocols and potential mechanisms outlined herein are based on extensive research on closely related 1,2,4-triazole-pyridine derivatives.[2]
Synthesis of this compound
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves a multi-step synthesis starting from nicotinohydrazide.[3]
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of Potassium 3-pyridyl-dithiocarbazate.
-
React nicotinohydrazide with carbon disulfide in the presence of potassium hydroxide. This reaction forms the dithiocarbazate salt, a key intermediate.
-
-
Step 2: Cyclization to 5-mercapto-3-pyridyl-1,2,4-triazole.
-
The potassium dithiocarbazate is then cyclized using a suitable reagent, such as hydrazine hydrate or ammonia solution, to form the 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid.[3]
-
-
Step 3: Desulfurization and Phenyl Group Introduction.
-
The mercapto group can be removed through oxidative desulfurization, and the phenyl group can be introduced at the 5-position of the triazole ring through various cross-coupling reactions or by starting with a phenyl-substituted precursor. A detailed, multi-step synthesis under microwave-assisted conditions has also been reported for similar derivatives, often leading to higher yields and shorter reaction times.[4]
-
The general workflow for the synthesis is depicted below:
References
Application Notes & Protocols: The 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine Scaffold in Modern Drug Discovery
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The 1,2,4-triazole ring system is a quintessential example of such a scaffold, renowned for its metabolic stability and its capacity to engage in crucial hydrogen bonding interactions as both a donor and acceptor.[1] This has led to its incorporation into a multitude of FDA-approved drugs.[2][3] Within this esteemed class of heterocycles, the 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine core represents a particularly compelling starting point for the development of novel therapeutics. Its unique arrangement of a phenyl ring, a 1,2,4-triazole, and a pyridine moiety offers a three-dimensional vector for chemical diversification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound scaffold. We will delve into its synthesis, explore its potential as a kinase inhibitor, and provide detailed protocols for its biological evaluation, all while emphasizing the causal relationships that underpin these experimental designs.
The Strategic Advantage of the this compound Scaffold
The 1,2,4-triazole nucleus is a key pharmacophore in a wide array of bioactive compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][4][5] The polar nature of the triazole ring can enhance the solubility of a ligand, significantly improving its pharmacological profile.[1][2]
The this compound scaffold is particularly noteworthy for several reasons:
-
Mimicry of Key Interactions: The arrangement of nitrogen atoms in the pyridine and triazole rings can mimic the hydrogen bonding patterns of purine bases, making this scaffold an excellent candidate for targeting ATP-binding sites in kinases.[6]
-
Vectors for Diversification: The phenyl and pyridine rings provide two distinct points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
-
Metabolic Stability: The 1,2,4-triazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic properties of drug candidates.[1]
Synthesis of the Core Scaffold and its Derivatives
A common and effective method for the synthesis of 3,5-disubstituted 1,2,4-triazoles involves the cyclization of an appropriate intermediate, such as a thiosemicarbazide, in an alkaline medium.[7] The following protocol outlines a general, multi-step synthesis for the this compound scaffold and its subsequent derivatization.
Protocol 2.1: Synthesis of 3-(5-Thio-4H-1,2,4-triazol-3-yl)pyridine
This protocol describes the synthesis of a key intermediate, the mercapto-triazole, which can then be derivatized.
Materials:
-
Isonicotinic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (99%)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of Potassium Dithiocarbazinate:
-
In a round-bottom flask, dissolve isonicotinic acid hydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).
-
Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise with constant stirring.
-
Continue stirring at room temperature for 12-16 hours.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry.
-
-
Cyclization to form 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol:
-
To a suspension of the potassium dithiocarbazinate salt (0.1 mol) in water (50 mL), add hydrazine hydrate (0.2 mol).
-
Reflux the mixture for 4-6 hours until the evolution of hydrogen sulfide (H₂S) gas ceases (test with lead acetate paper).
-
Cool the reaction mixture and dilute with cold water (100 mL).
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[8][9]
-
-
Deamination to 3-(5-Thio-4H-1,2,4-triazol-3-yl)pyridine:
-
The 4-amino group can be removed through various methods, such as diazotization followed by reduction, to yield the target intermediate.
-
Protocol 2.2: S-Alkylation/Arylation for Derivative Synthesis
The thiol group of the intermediate is a versatile handle for introducing a wide variety of substituents.
Materials:
-
3-(5-Thio-4H-1,2,4-triazol-3-yl)pyridine
-
Substituted benzyl halides (e.g., 4-chlorobenzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 3-(5-Thio-4H-1,2,4-triazol-3-yl)pyridine (1 mmol) in DMF (10 mL).
-
Add anhydrous potassium carbonate (1.5 mmol) and the desired substituted benzyl halide (1.1 mmol).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure S-alkylated derivative.[10][11]
Application in Kinase Inhibition: A Targeted Approach
The structural features of the this compound scaffold make it an attractive candidate for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine and triazole moieties can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP.[6] The phenyl group can be directed towards the hydrophobic pocket, and modifications to this ring can enhance potency and selectivity.
Workflow for Screening as Kinase Inhibitors
Caption: Workflow for the discovery of kinase inhibitors.
Protocol 3.1: In Vitro Kinase Inhibition Assay (Example: Generic Tyrosine Kinase)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Synthesized this compound derivatives
-
Recombinant human kinase (e.g., FGFR, VEGFR)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in kinase assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add 2.5 µL of the diluted compound solution.
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ assay, add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Activity and Structure-Activity Relationship (SAR)
Identifying compounds with potent in vitro activity is the first step. The subsequent critical phase is to determine their efficacy in a cellular context and to understand the relationship between chemical structure and biological activity.
Protocol 4.1: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[10][11]
Materials:
-
Cancer cell line (e.g., B16F10 murine melanoma[10][11], MCF-7 breast cancer[4])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO).
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.
-
Table 1: Example Structure-Activity Relationship Data
| Compound ID | R¹ (at Phenyl) | R² (at Pyridine) | Kinase IC₅₀ (nM) | MCF-7 GI₅₀ (µM) |
| Scaffold | H | H | >10,000 | >100 |
| EX-01 | 4-Cl | H | 520 | 15.2 |
| EX-02 | 3,4-diCl | H | 150 | 5.8 |
| EX-03 | 4-OCH₃ | H | 2,500 | 45.7 |
| EX-04 | 4-Cl | 2-CH₃ | 380 | 10.1 |
This is illustrative data and does not represent actual experimental results.
The data in Table 1 illustrates how substitutions on the phenyl and pyridine rings can significantly impact both enzymatic and cellular activity. For instance, the addition of electron-withdrawing groups like chlorine at the 4-position of the phenyl ring (EX-01) improves activity, and this effect is enhanced with a second chlorine at the 3-position (EX-02). Conversely, an electron-donating group like methoxy (EX-03) is detrimental to activity.
Conclusion and Future Directions
The this compound scaffold is a versatile and promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The synthetic accessibility and the multiple points for diversification allow for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro screening, and cellular evaluation of derivatives based on this privileged scaffold. Future work should focus on expanding the diversity of substituents, exploring alternative synthetic routes, and conducting in vivo studies to validate the therapeutic potential of lead compounds.
References
- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies [mdpi.com]
- 8. amhsr.org [amhsr.org]
- 9. amhsr.org [amhsr.org]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1,2,4-Triazole Synthesis
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common side reactions and challenges encountered during the synthesis of this critical heterocyclic scaffold. Our focus is on elucidating the underlying chemical principles to empower you to optimize your reaction outcomes.
Introduction: The Challenge of Selectivity
The synthesis of 1,2,4-triazoles is a cornerstone of medicinal and agricultural chemistry.[1] Classical methods such as the Pellizzari and Einhorn-Brunner reactions, while foundational, often require high temperatures and can be plagued by side reactions, leading to low yields and complex purification challenges.[1][2][3] Modern methods offer alternative routes, but a deep understanding of potential side reactions remains crucial for success.[4][5] This guide addresses the most common issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Side Reactions & Solutions
This section directly addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired 1,2,4-Triazole
Q: My reaction has resulted in a very low yield, or it has failed completely. What are the likely causes and how can I fix this?
A: This is a frequent issue stemming from several potential root causes. A systematic approach is the key to diagnosis.
-
Causality: The formation of the triazole ring is a condensation reaction that requires sufficient energy to overcome the activation barrier, but excessive energy can lead to degradation. The purity of starting materials is paramount, as contaminants can inhibit the reaction or promote side pathways.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Hydrazides, in particular, can be hygroscopic. Ensure all starting materials are pure and, critically, anhydrous.[2] Dry them in a vacuum oven before use if necessary.
-
Optimize Reaction Temperature: If the reaction is sluggish, gradually increase the temperature in 10-20°C increments, carefully monitoring the progress by Thin Layer Chromatography (TLC).[6] Conversely, if you suspect decomposition at high temperatures, attempt the reaction at a lower temperature for a longer duration.[2]
-
Consider Microwave-Assisted Synthesis: For reactions that are slow or require harsh thermal conditions, microwave irradiation can be a powerful tool. It often dramatically reduces reaction times and can improve yields by minimizing exposure to prolonged high temperatures.[1][6]
-
Check Reagent Stability: Hydrazine and its derivatives can degrade over time. Using a freshly opened bottle or redistilled hydrazine is recommended.[7]
-
Problem 2: Formation of 1,3,4-Oxadiazole Impurity
Q: My final product is contaminated with a significant amount of a 1,3,4-oxadiazole byproduct. Why is this happening and how can I favor triazole formation?
A: This is a classic and very common side reaction, especially in syntheses that proceed through an acylamidrazone or diacylhydrazine intermediate, such as the Pellizzari reaction.[2]
-
Causality: The formation of a 1,3,4-oxadiazole versus a 1,2,4-triazole is a competition between two different intramolecular cyclization pathways. The oxadiazole is formed via the elimination of an amine, while the triazole is formed via the elimination of water. The reaction conditions dictate which pathway is favored.
-
Recommended Solutions:
-
Ensure Strictly Anhydrous Conditions: The presence of water can interfere with the desired dehydration pathway. Use dry solvents and reagents.[2]
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor the cyclization pathway leading to the oxadiazole. Running the reaction at the lowest effective temperature may increase the yield of the desired triazole.[2]
-
Modify the Acylating Agent/Catalyst: The choice of acylating agent or catalyst can influence the reaction pathway. For nitrile-based syntheses, certain copper catalysts are known to favor triazole formation. In syntheses from hydrazides and secondary amides, triflic anhydride activation followed by microwave-induced cyclodehydration has been shown to be effective.[5]
-
Problem 3: Formation of Isomeric Mixtures (Regioselectivity Issues)
Q: My synthesis has produced a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity of my reaction?
A: Regioselectivity is a major hurdle in 1,2,4-triazole synthesis, particularly in the Einhorn-Brunner reaction with unsymmetrical imides or during the subsequent N-alkylation of the triazole ring.[2][8][9]
-
Causality (Einhorn-Brunner): When an unsymmetrical imide reacts with a hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons. The selectivity is governed by the electronic properties of the acyl groups. The hydrazine's primary amine will preferentially attack the more electrophilic (more electron-deficient) carbonyl carbon.[7][10] Consequently, the group derived from the stronger carboxylic acid will preferentially be at the 3-position of the triazole ring.[7]
-
Causality (N-Alkylation): An unsubstituted 1,2,4-triazole has two potential sites for alkylation (N-1 and N-4), often leading to a mixture of products.[2]
-
Strategies for Control:
-
Maximize Electronic Differences (Einhorn-Brunner): To improve regiocontrol, design your unsymmetrical imide to have a significant electronic difference between the two acyl groups. For example, pairing a strongly electron-withdrawing group (e.g., trifluoroacetyl) with an electron-donating group will yield much higher selectivity than pairing two groups with similar properties.[7]
-
Catalyst Control: In some modern synthetic routes, the choice of catalyst can dictate the regiochemical outcome. For instance, in certain [3+2] cycloadditions, Ag(I) catalysts can selectively produce 1,3-disubstituted triazoles, while Cu(II) catalysts yield the 1,5-disubstituted isomers.[4]
-
Consider Alternative Routes: If achieving the desired regioselectivity is not possible with your current method, a de novo synthesis designed to be inherently regioselective may be the most efficient path forward.[8]
-
Problem 4: Complex Reaction Mixture with Multiple Unidentified Products
Q: My TLC plate shows multiple spots, and the NMR of the crude product is uninterpretable. What could be causing this complex mixture?
A: A complex mixture often points to either decomposition or a specific side reaction common in unsymmetrical Pellizzari reactions.
-
Causality (Acyl Interchange): In an unsymmetrical Pellizzari reaction (where the amide and acylhydrazide have different acyl groups), a side reaction involving the "interchange of acyl groups" can occur at high temperatures.[6][11] This leads to the formation of two new starting materials in situ, resulting in a mixture of up to three different 1,2,4-triazole products, which severely complicates purification.[3][6]
-
Recommended Solutions:
-
Use a Symmetrical Reaction: If possible, the simplest solution is to design your synthesis to use an amide and an acylhydrazide with the same acyl group. This will yield a single 1,2,4-triazole product.[6]
-
Optimize Reaction Temperature: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate to minimize acyl interchange.[6]
-
Protect Sensitive Functional Groups: If your starting materials contain sensitive functional groups, they may be decomposing under the reaction conditions. Consider using protecting groups.[2]
-
Purify Solvents and Reagents: Ensure you are using high-purity, inert solvents to avoid side reactions with impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,4-triazoles? A1: The most common classical methods include the Pellizzari reaction (condensation of an amide and an acylhydrazide) and the Einhorn-Brunner reaction (condensation of an imide with a hydrazine).[2][12] Modern methods are diverse and include reactions starting from amidines, nitriles, and multicomponent reactions, often utilizing metal catalysts or microwave assistance to improve yields and conditions.[4][13][14]
Q2: My purified 1,2,4-triazole is an oil, but I was expecting a solid. What should I do? A2: "Oiling out" is a common issue that often indicates the presence of impurities, which can depress the melting point.[15] Try re-dissolving the oil in a minimal amount of a good solvent and then either adding an "anti-solvent" dropwise to induce precipitation or attempting to crystallize from a different solvent system. Scratching the inside of the flask with a glass rod can also help induce crystallization.[16]
Q3: I have a mixture of regioisomers. What is the best way to separate them? A3: Separating regioisomers can be very challenging due to their similar physicochemical properties.[6]
-
Column Chromatography: This is the first method to attempt. You may need to screen various solvent systems (eluents) and stationary phases (e.g., reverse-phase C18 silica if the compounds are polar).[15]
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) can often provide the resolution needed to separate closely related isomers.[6][17]
-
Fractional Recrystallization: This technique can sometimes be used to selectively crystallize one isomer from a solution, but it often requires significant optimization.[6]
Data Presentation
Table 1: General Parameters for Classical 1,2,4-Triazole Syntheses
| Parameter | Pellizzari Reaction | Einhorn-Brunner Reaction |
| Reactants | Amide + Acylhydrazide | Imide + Hydrazine |
| Typical Temp. | >200 °C (neat) | 110-120 °C (reflux) |
| Solvent | Often run neat or in high-boiling solvent | Glacial Acetic Acid |
| Key Challenge | Acyl interchange with unsymmetrical reactants[6] | Regioisomer formation with unsymmetrical imides[7] |
| Common Side Product | 1,3,4-Oxadiazole[2] | Isomeric 1,2,4-triazoles[7] |
Experimental Protocols
Protocol 1: Symmetrical Pellizzari Reaction (3,5-Diphenyl-1,2,4-triazole)
-
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
High-boiling point solvent (optional, e.g., paraffin oil)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.[6]
-
Heat the mixture to a high temperature (typically >200 °C) with stirring.[6] If using a solvent, ensure it is appropriate for the high temperature.
-
Maintain the temperature for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3,5-diphenyl-1,2,4-triazole.[6]
-
Protocol 2: Einhorn-Brunner Reaction (General Procedure)
-
Materials:
-
Imide (1.0 eq)
-
Alkyl hydrazine (1.1 eq)
-
Glacial Acetic Acid (solvent and catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the imide in glacial acetic acid.[18]
-
Slowly add the alkyl hydrazine to the solution.
-
Heat the reaction mixture to reflux (around 110-120°C) for 2-6 hours.[18]
-
Monitor the reaction by TLC. Once complete, cool the mixture and pour it into ice-cold water to precipitate the product.[2]
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.[2]
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in 1,2,4-triazole synthesis.
Caption: Pellizzari reaction pathway showing the desired vs. competing side reaction.
Caption: Regioselectivity in the Einhorn-Brunner reaction with an unsymmetrical imide.
References
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. isres.org [isres.org]
- 5. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 10. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 11. Pellizzari Reaction [drugfuture.com]
- 12. scispace.com [scispace.com]
- 13. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Triazole Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of triazoles, a cornerstone of modern medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of triazole synthesis, with a primary focus on the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the quintessential "click chemistry" transformation.[1][2][3][4][] Here, we will dissect common experimental challenges, offering field-proven insights and solutions to empower you to optimize your reaction conditions for maximal yield, purity, and efficiency.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most frequently encountered issues during triazole synthesis in a direct question-and-answer format. We will delve into the causality behind these problems and provide actionable, step-by-step protocols for their resolution.
Issue 1: My CuAAC reaction has a low or non-existent yield. What are the primary culprits?
Low yields in CuAAC reactions are a common frustration, but they can almost always be traced back to a few key factors.[6] A systematic approach to troubleshooting is the most effective path to success.
Potential Cause 1: Catalyst Inactivation
The active catalyst in the CuAAC reaction is Cu(I). This oxidation state is notoriously unstable in aqueous and aerobic conditions, readily oxidizing to the inactive Cu(II) state or disproportionating to Cu(0) and Cu(II).[6][7]
-
Causality: Oxygen present in the solvent or headspace of your reaction vessel is the primary culprit for oxidizing Cu(I) to Cu(II).
-
Solution:
-
Employ a Reducing Agent: The most common and effective solution is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) to Cu(I) using a reducing agent. Sodium ascorbate is the gold standard for this purpose and is typically used in excess.[6][7][8]
-
Degas Your Solvents: Before starting the reaction, thoroughly degas all solvents (e.g., by sparging with nitrogen or argon for 15-30 minutes) to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of oxygen.[9]
-
Potential Cause 2: Suboptimal Ligand Choice or Concentration
Ligands are crucial for stabilizing the catalytically active Cu(I) species, preventing its oxidation and disproportionation, and accelerating the reaction rate.[10][11]
-
Causality: An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to an unstable catalyst or the formation of inhibitory copper complexes.[12]
-
Solution:
-
Select the Right Ligand: For aqueous or semi-aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are excellent choices.[10] For reactions in organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a widely used and effective option.[10][13]
-
Optimize Ligand-to-Copper Ratio: A common starting point is a ligand-to-copper ratio of 1:1 to 5:1.[14][15][16] It is often beneficial to use an excess of the ligand to ensure all copper ions are complexed and to mitigate the generation of reactive oxygen species.[15][16]
-
Potential Cause 3: Purity of Starting Materials and Solvents
Impurities in your azide, alkyne, or solvent can significantly hinder the reaction.
-
Causality: Water is a common impurity that can interfere with some catalyst systems.[9] Impurities in the starting materials can also chelate the copper catalyst, rendering it inactive.
-
Solution:
-
Use High-Purity Reagents: Ensure your azide and alkyne are of high purity. Azides, in particular, can be unstable, so using freshly prepared or properly stored material is advisable.[6]
-
Employ Anhydrous Solvents (When Necessary): For reactions sensitive to water, use anhydrous solvents.
-
Issue 2: I'm observing significant formation of a side product, and my starting alkyne is being consumed.
This is a classic sign of alkyne homocoupling, also known as the Glaser coupling, which is the most common side reaction in CuAAC.[6]
-
Causality: The Glaser coupling is an oxidative dimerization of terminal alkynes, which is also catalyzed by copper. This side reaction is more prevalent when the concentration of the azide is low or when the CuAAC reaction is sluggish.
-
Solution:
-
Optimize Reagent Stoichiometry: Use a slight excess of the azide (e.g., 1.1-1.2 equivalents) relative to the alkyne to ensure the alkyne is consumed by the desired cycloaddition.
-
Control the Order of Addition: A generally recommended procedure is to first prepare a premixed solution of the copper salt and the ligand. Add this catalyst solution to the mixture of your azide and alkyne. The final step should be the addition of the reducing agent (e.g., sodium ascorbate) to initiate the reaction.[6][15][16] This ensures that the active Cu(I) catalyst is generated in the presence of both substrates, favoring the cycloaddition over homocoupling.
-
Ensure Efficient Stirring: In heterogeneous reactions, vigorous stirring is crucial to ensure all components are well-mixed, which can help to suppress side reactions.
-
Issue 3: My triazole product is difficult to purify, and I suspect copper contamination.
Residual copper in the final product is a common issue, especially in pharmaceutical applications where metal contamination is strictly regulated.
-
Causality: Copper salts can be difficult to remove completely using standard silica gel chromatography.
-
Solution:
-
Aqueous Wash with a Chelating Agent: During the workup, wash the organic layer containing your product with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonia/ammonium chloride to sequester and remove the copper ions.[9]
-
Use a Heterogeneous Catalyst: Employing a solid-supported copper catalyst can significantly simplify purification. At the end of the reaction, the catalyst can be easily removed by filtration.[9][17]
-
Specialized Chromatography: If copper contamination persists, consider using specialized silica gel treated with a chelating agent or performing a final purification step using a method like size-exclusion chromatography for larger molecules.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of triazole synthesis.
Q1: What is the optimal solvent for my CuAAC reaction?
The choice of solvent can have a significant impact on the reaction rate and outcome.[18][19] Generally, a wide range of solvents are compatible with CuAAC, including water, t-butanol, DMSO, DMF, and mixtures thereof.[7]
-
Key Insight: The solvent can influence the stability of the copper-ligand complex. For instance, solvents like DMSO, NMP, and DMF can competitively bind to Cu(I), which can prevent strongly chelating ligands from forming inhibitory complexes.[12] Acetonitrile should be avoided as it coordinates strongly with Cu(I) and can inhibit catalysis.[7]
-
Recommendation: For bioconjugation, aqueous buffers are preferred. For small molecule synthesis, a mixture of water and an organic cosolvent (e.g., t-butanol/water, DMSO/water) is often a good starting point.
Q2: How does temperature affect the CuAAC reaction?
Most CuAAC reactions proceed efficiently at room temperature.[6]
-
Key Insight: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the reaction rate, particularly with sterically hindered substrates.[6] In some cases, microwave irradiation has been shown to significantly reduce reaction times.[13]
-
Caution: Excessive heat can lead to catalyst decomposition and increased side product formation.
Q3: How can I achieve regioselective synthesis of 1,5-disubstituted triazoles?
The CuAAC reaction exclusively yields the 1,4-disubstituted regioisomer. For the synthesis of the 1,5-disubstituted regioisomer, a different catalyst system is required.
-
Solution: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice for selectively synthesizing 1,5-disubstituted triazoles.[7][8][13] This reaction proceeds through a different mechanism than CuAAC and can also accommodate internal alkynes.[7][13]
Q4: What is the recommended order of addition for the reagents in a CuAAC reaction?
As mentioned in the troubleshooting guide, the order of reagent addition is critical to minimize side reactions.[6]
-
Workflow:
-
Prepare a solution of your azide and alkyne in the chosen solvent.
-
In a separate vial, prepare a premixed solution of the copper source (e.g., CuSO₄) and the stabilizing ligand.
-
Add the copper/ligand solution to the azide/alkyne mixture.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[15][16]
-
Data Presentation & Experimental Protocols
For clarity and ease of comparison, key reaction parameters are summarized below.
Table 1: Common Ligands for CuAAC Reactions
| Ligand | Abbreviation | Solubility | Typical Application |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | TBTA | Organic Solvents | Small molecule synthesis in organic media[10] |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Water | Bioconjugation and reactions in aqueous media[10] |
| 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | BTTAA | Water | Accelerates reaction rates and suppresses cytotoxicity in biological systems[10] |
General Experimental Protocol for a Small-Scale CuAAC Reaction
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Azide (1.0 eq)
-
Alkyne (1.0-1.2 eq)
-
Copper(II) Sulfate (CuSO₄) (1-5 mol%)
-
Ligand (e.g., THPTA) (1-5 mol% or in slight excess to copper)
-
Sodium Ascorbate (5-10 mol%, prepare fresh)
-
Solvent (e.g., 1:1 t-BuOH/H₂O)
Procedure:
-
In a reaction vial, dissolve the azide and alkyne in the chosen solvent.
-
In a separate microcentrifuge tube, prepare a stock solution of CuSO₄ and the ligand in the reaction solvent.
-
Add the CuSO₄/ligand solution to the reaction vial containing the azide and alkyne.
-
Prepare a fresh stock solution of sodium ascorbate in the reaction solvent.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with an aqueous solution of EDTA or ammonia/ammonium chloride to remove residual copper.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in CuAAC Reactions
Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.
Diagram 2: General CuAAC Reaction Mechanism
Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. A review on click chemistry [wisdomlib.org]
- 4. Click Chemistry - A Review [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine
Introduction: Welcome to the dedicated technical support guide for 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a molecule featuring a heterocyclic 1,2,4-triazole core, it possesses inherent stability, yet specific experimental conditions can lead to degradation, impacting experimental reproducibility and outcomes.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) - Proactive Stability Management
This section addresses common queries regarding the proper handling, storage, and initial signs of instability for this compound.
Q1: What are the optimal storage conditions for this compound in its solid state?
A1: For long-term stability, the solid compound should be stored under controlled conditions to minimize degradation. The key principle is to limit its exposure to atmospheric moisture and elevated temperatures, which can accelerate hydrolytic or oxidative processes.
-
Temperature: Store at 2-8°C. Refrigeration significantly slows down the kinetics of potential degradation reactions.[3]
-
Atmosphere: The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent slow oxidation over time.
-
Light: Store in a dark place or in an amber vial to protect against potential photodegradation. Aromatic and heterocyclic systems can be susceptible to light-induced degradation.[4]
-
Environment: The storage location should be dry. Commercial suppliers recommend sealing the compound in a dry environment.[3][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces kinetic rates of degradation reactions.[3] |
| Atmosphere | Inert Gas (Argon, N₂) | Prevents long-term oxidation. |
| Light | Dark (Amber Vial) | Avoids potential photodegradation.[4] |
| Moisture | Sealed, Dry | Prevents hydrolysis.[3][5] |
Q2: I need to prepare a stock solution. What is the best solvent, and how should I store it?
A2: Solvent choice is critical as it can directly influence the compound's stability.
-
Recommended Solvents: Aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are generally preferred for creating high-concentration stock solutions. These solvents are less likely to participate in degradation reactions compared to protic solvents.
-
Solvents to Use with Caution: While the compound may be soluble in alcohols like ethanol or methanol, these are protic and can potentially act as nucleophiles or facilitate proton-catalyzed degradation over long-term storage, especially if acidic or basic impurities are present. If you must use them, prepare solutions fresh and use them promptly.
-
Aqueous Solutions: Avoid storing the compound in aqueous solutions, especially at non-neutral pH, for extended periods. The 1,2,4-triazole ring system's stability can be compromised under strong acidic or basic conditions, potentially leading to ring-opening hydrolysis.[6]
Stock Solution Storage Protocol:
-
Prepare the stock solution in high-purity, anhydrous DMSO or DMF.
-
Aliquot the solution into smaller, single-use volumes. This is a critical step to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage. The low temperature will virtually halt any degradation processes.
-
When using an aliquot, allow it to thaw completely and come to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: How can I visually or quickly assess if my compound has started to degrade?
A3: While analytical methods are definitive, there are preliminary signs you can look for:
-
Change in Physical Appearance: The pure compound is typically a white to light yellow powder or crystal.[7] Any significant color change (e.g., to brown or dark orange) or change in texture (e.g., becoming sticky or clumping) can indicate degradation.
-
Melting Point Depression: The reported melting point is in the range of 210-213°C.[8] A broadened melting range or a significant depression in the melting point is a classic indicator of impurity, which could be a degradant.
-
Incomplete Dissolution: If a previously fully soluble stock solution now shows particulate matter or fails to dissolve completely, this may suggest the formation of insoluble degradation products or polymers.
If you observe any of these signs, it is imperative to re-qualify the compound using an analytical technique like HPLC-UV, LC-MS, or NMR before proceeding with your experiments.
Part 2: Troubleshooting Guide - Investigating and Resolving Instability
This section is for researchers who have encountered unexpected experimental results and suspect compound instability.
Q4: My HPLC analysis shows a new, more polar peak appearing over time in my DMSO stock solution. What is a likely degradation pathway?
A4: The appearance of a new, more polar peak (i.e., having a shorter retention time on a reverse-phase column) often suggests an oxidation reaction. For nitrogen-containing heterocycles, N-oxidation is a common degradation pathway.
Plausible Mechanism: N-Oxide Formation The pyridine and triazole rings contain nitrogen atoms with lone pairs of electrons that are susceptible to oxidation. This can be exacerbated by exposure to air (oxygen), trace metal impurities, or peroxide contaminants in solvents. The resulting N-oxide is significantly more polar than the parent molecule, which would explain the new peak on HPLC. A similar degradation pathway involving N-oxide formation has been identified in related triazolopyridine derivatives.[9]
Diagram: Plausible Oxidative Degradation Pathway
Caption: Plausible oxidation of the parent compound to a more polar N-oxide.
Troubleshooting Protocol:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. An increase of 16 Da (the mass of an oxygen atom) over the parent compound's mass (222.25 g/mol ) would strongly support the N-oxide hypothesis.
-
Solvent Purity Check: Use a fresh, high-purity, anhydrous grade of DMSO from a newly opened bottle to prepare a new stock solution. Old or improperly stored DMSO can accumulate peroxides.
-
Inert Atmosphere: When preparing and aliquoting solutions, purge the vials with an inert gas like argon to displace oxygen.
-
Add Antioxidant (for formulation studies): If developing a formulation, the inclusion of an antioxidant may be necessary to prevent this degradation.[9]
Q5: My experiments are inconsistent, and I suspect photodegradation. How can I test for and prevent this?
A5: Aromatic systems like the phenyl and pyridine rings, combined with the triazole moiety, can absorb UV-Vis light, potentially leading to photochemical degradation. Studies on other triazole-containing drugs have confirmed their susceptibility to photodegradation in the solid state and in solution.[4]
Forced Photodegradation Study Protocol:
-
Prepare Samples:
-
Test Sample: Prepare a solution of your compound in a clear glass or quartz vial.
-
Control Sample: Prepare an identical solution in a vial completely wrapped in aluminum foil to serve as a dark control.
-
Vehicle Control: Prepare a vial with only the solvent.
-
-
Exposure: Place the vials in a photostability chamber with controlled light exposure (e.g., consistent with ICH Q1B guidelines) or expose them to ambient laboratory light for a defined period (e.g., 24-72 hours).
-
Analysis: Analyze the test, control, and vehicle samples by HPLC-UV at regular intervals.
-
Interpretation:
-
If the test sample shows degradation (decreasing parent peak, appearance of new peaks) while the dark control does not, this confirms photosensitivity.
-
The vehicle control ensures that no peaks are generated from the solvent itself.
-
Prevention:
-
Always work with the compound and its solutions in a dimly lit area or under yellow light.
-
Use amber glass or opaque plasticware for all experiments and storage.
-
If your experimental setup requires light exposure (e.g., fluorescence microscopy), minimize the exposure time and intensity as much as possible.
Diagram: Troubleshooting Workflow for Suspected Degradation
Caption: Logical workflow for diagnosing and resolving compound stability issues.
References
- 1. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. dayang.lookchem.com [dayang.lookchem.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound CAS#: 80980-09-2 [m.chemicalbook.com]
- 9. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of Triazole Compounds
Welcome to the technical support center for the spectroscopic analysis of triazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing these versatile heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in fundamental scientific principles to not only solve immediate problems but also to enhance your understanding of the analytical techniques.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including triazoles. However, the unique electronic environment of the triazole ring can sometimes lead to confusing or unexpected spectral data. This section will help you troubleshoot common NMR-related issues.
FAQs: NMR Spectroscopy of Triazoles
Q1: Why is the chemical shift of the C5-H proton in my 1,4-disubstituted 1,2,3-triazole so far downfield?
A1: The C5-H proton of a 1,4-disubstituted 1,2,3-triazole typically appears as a singlet in the range of δ 7.4 to 8.8 ppm.[1] This significant downfield shift is attributed to the deshielding effect of the two adjacent nitrogen atoms in the aromatic triazole ring. The electron-withdrawing nature of the nitrogens reduces the electron density around the C5-H proton, causing it to resonate at a lower field. The exact chemical shift can be influenced by the nature of the substituents on the triazole ring and the solvent used for the analysis.[2]
Q2: I can't find the signal for the C5-H proton in my 1H-NMR spectrum. What could be the reason?
A2: There are a few possibilities. Firstly, the triazole C-H proton is known to be somewhat acidic and can undergo exchange with deuterated solvents, especially in the presence of trace amounts of water or acid/base.[3] This can lead to signal broadening or complete disappearance. Running the experiment in a rigorously dried aprotic solvent (e.g., DMSO-d6) might help. Secondly, check the integration of your spectrum carefully. If the proton is present but the signal is broad, it might be difficult to distinguish from the baseline. Finally, in some rare cases, substitution at the C5 position might have occurred during your reaction, so it's worth considering this possibility and using other techniques like mass spectrometry to confirm the molecular weight.[3]
Q3: How can I distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers using ¹³C NMR?
A3: ¹³C NMR spectroscopy is an excellent method for distinguishing between these regioisomers. For 1,4-disubstituted-1H-1,2,3-triazoles, the C5 carbon signal typically appears around δ 120 ± 3 ppm. In contrast, the C4 carbon signal of 1,5-disubstituted-1H-1,2,3-triazoles is found further downfield, at approximately δ 133 ppm.[4] This reliable difference in chemical shifts provides a straightforward diagnostic tool for structural assignment.
Troubleshooting Guide: NMR Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or disappearing NH/CH proton signals | - Proton exchange with residual water or acidic/basic impurities in the deuterated solvent.- Intermediate rate of exchange on the NMR timescale. | - Use a freshly opened ampule of high-purity deuterated solvent.- Add a small amount of a drying agent like molecular sieves to the NMR tube.- Acquire the spectrum at a lower temperature to slow down the exchange rate. |
| Poor signal-to-noise ratio | - Low sample concentration.- Insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans (signal increases with the square root of the number of scans).- Use a cryoprobe if available for enhanced sensitivity. |
| Unexpected splitting patterns or extra signals | - Presence of impurities from the synthesis, such as starting materials or byproducts.[5][]- Rotational isomers (rotamers) if bulky substituents are present. | - Purify the sample using techniques like column chromatography or recrystallization.- Run 2D NMR experiments like COSY and HSQC to identify correlations and distinguish between the main compound and impurities.- For rotamers, consider variable temperature NMR to see if the signals coalesce at higher temperatures. |
| Inconsistent chemical shifts between samples | - Differences in sample concentration.- Variation in solvent or temperature. | - Prepare samples at similar concentrations.- Always use the same deuterated solvent and record the temperature at which the spectrum was acquired.[2] |
Experimental Protocol: Sample Preparation for NMR Analysis
A robust and reproducible sample preparation protocol is crucial for obtaining high-quality NMR data.
-
Sample Weighing: Accurately weigh 5-10 mg of your purified triazole compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in which your compound is fully soluble.[7] The choice of solvent can influence chemical shifts, so consistency is key.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently warm or sonicate the sample to ensure complete dissolution.
-
Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Section 2: Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of triazole compounds. Understanding their fragmentation patterns is key to structural confirmation.
FAQs: Mass Spectrometry of Triazoles
Q1: What are the common fragmentation pathways for 1,2,4-triazoles in mass spectrometry?
A1: Under Electron Ionization (EI), 1,2,4-triazoles often undergo ring cleavage. A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole is the loss of a neutral molecule of hydrogen cyanide (HCN) to produce a major fragment ion.[8] For substituted triazoles, the fragmentation can be more complex, sometimes involving the loss of a nitrogen molecule (N₂) to form a nitrilium ion.[8] The fragmentation patterns are highly dependent on the nature and position of the substituents.[8][9]
Q2: How does Electrospray Ionization (ESI) differ from EI for triazole analysis?
A2: ESI is a "soft" ionization technique, meaning it typically results in less fragmentation and a more prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which is advantageous for confirming the molecular weight of your compound.[8][10] EI is a "hard" ionization technique that imparts more energy to the molecule, leading to extensive fragmentation. This fragmentation can be very useful for structural elucidation by providing a "fingerprint" mass spectrum. The choice between ESI and EI depends on whether your primary goal is molecular weight determination or detailed structural analysis.[10]
Q3: My mass spectrum shows a peak at [M+23]⁺. What is this?
A3: An [M+23]⁺ peak is very likely due to the formation of a sodium adduct, [M+Na]⁺. This is common in ESI-MS, especially if there is any glassware that has been washed with sodium-containing detergents or if there are sodium salts present in your sample or solvent. Similarly, an [M+39]⁺ peak would indicate a potassium adduct, [M+K]⁺.
Troubleshooting Guide: Mass Spectrometry Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No molecular ion peak observed | - The molecule is unstable and completely fragments upon ionization (common in EI for labile compounds).- The compound did not ionize efficiently. | - Use a softer ionization technique like ESI or Chemical Ionization (CI).- Optimize ionization source parameters (e.g., capillary voltage, fragmentor voltage in ESI).[8] |
| Complex, uninterpretable spectrum | - The sample is a mixture of compounds.- In-source fragmentation or rearrangement is occurring.[11][12] | - Purify the sample before analysis.- Couple the mass spectrometer with a separation technique like HPLC or GC (LC-MS or GC-MS).- Reduce the energy in the ionization source (e.g., lower fragmentor voltage in ESI-MS).[8] |
| Low signal intensity | - Poor ionization efficiency.- Low sample concentration.- Ion suppression from the sample matrix or solvent. | - Adjust the mobile phase composition (e.g., add formic acid or ammonium acetate for ESI).- Concentrate the sample.- Perform sample cleanup (e.g., solid-phase extraction) to remove interfering matrix components.[10][13] |
Diagram: General MS Troubleshooting Workflow
Caption: A decision tree for troubleshooting common mass spectrometry issues.
Section 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and valuable technique for identifying functional groups present in triazole compounds and for monitoring reaction progress.
FAQs: FT-IR Spectroscopy of Triazoles
Q1: What are the characteristic IR absorption peaks for a 1,2,4-triazole ring?
A1: The FT-IR spectrum of a 1,2,4-triazole will show several characteristic peaks. These include C-H aromatic stretching vibrations typically seen around 3030-3100 cm⁻¹.[14] The N-H stretching of the triazole ring usually appears as a broad peak around 3126 cm⁻¹.[14] The C=N and N=N stretching vibrations within the ring give rise to absorptions in the 1500-1600 cm⁻¹ region.[14][15]
Q2: My FT-IR spectrum has a very broad peak in the 3200-3500 cm⁻¹ region. What is it?
A2: A very broad absorption in this region is often indicative of O-H stretching, which could be from residual water or alcohol solvent in your sample. If your triazole has an N-H bond, this will also appear in this region, but it is typically sharper than an O-H band from water. To confirm, try thoroughly drying your sample under high vacuum and re-acquiring the spectrum.
Q3: How can I use FT-IR to monitor the synthesis of a triazole from an azide and an alkyne (a "click" reaction)?
A3: FT-IR is an excellent tool for this. The azide starting material has a very strong and sharp characteristic absorption band around 2100 cm⁻¹. The terminal alkyne will show a sharp C≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch around 2100-2260 cm⁻¹ (which can sometimes be obscured by the azide peak). As the reaction proceeds to form the triazole, you should see the disappearance of the strong azide peak. This is a clear indication that the reaction is progressing.
Troubleshooting Guide: FT-IR Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Noisy spectrum or poor signal | - Insufficient sample amount.- Poor contact with the ATR crystal (if using ATR-FTIR).- Detector issue. | - Ensure enough sample is used to cover the ATR crystal or to make a sufficiently concentrated KBr pellet.- Ensure the press for the ATR makes good contact with the sample.- Run a background scan and check the instrument's performance. |
| Sloping baseline | - Incorrect background subtraction.- Sample is too thick or concentrated (for KBr pellets or liquid cells). | - Collect a new background spectrum.- Prepare a more dilute KBr pellet or use a shorter pathlength cell for liquid samples. |
| Broad, intense peaks obscuring the fingerprint region | - Presence of water in the sample or KBr. | - Dry the sample thoroughly under vacuum.- Use desiccated KBr and prepare the pellet in a dry environment (e.g., under a heat lamp or in a glove box). |
| "Derivative" shaped peaks (Christiansen effect) | - Mismatch in the refractive index between the sample and the matrix (e.g., KBr). | - Grind the sample and KBr together more thoroughly to reduce particle size.[16] |
Diagram: FT-IR Sample Preparation Workflow
Caption: Workflow for selecting an appropriate FT-IR sample preparation method.
Section 4: UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for quantitative analysis and studying conjugation.
FAQs: UV-Vis Spectroscopy of Triazoles
Q1: What electronic transitions are typically observed for triazoles in UV-Vis spectroscopy?
A1: Triazoles, being aromatic heterocycles, exhibit π → π* transitions. The position of the maximum absorption (λ_max) will depend on the extent of conjugation in the molecule. Substituents on the triazole ring can significantly shift the λ_max. For example, attaching an aromatic ring to the triazole will create a larger conjugated system, resulting in a bathochromic (red) shift to a longer wavelength.
Q2: Why is my UV-Vis spectrum showing a very high absorbance (> 2 AU)?
A2: An absorbance value greater than 2 indicates that your sample is too concentrated. In this range, the relationship between absorbance and concentration may no longer be linear (as described by the Beer-Lambert Law), leading to inaccurate quantitative measurements. You should dilute your sample with a suitable solvent and re-measure until the absorbance falls within the optimal range of 0.1 - 1.0 AU.
Q3: The λ_max of my compound seems to shift depending on the solvent I use. Why?
A3: This phenomenon is known as solvatochromism. The polarity of the solvent can affect the energy levels of the ground and excited states of your molecule, thus changing the energy of the electronic transition and the observed λ_max.[2] Protic solvents, in particular, can form hydrogen bonds with the triazole nitrogens, which can influence the absorption spectrum. It is crucial to report the solvent used when reporting a λ_max value.
Troubleshooting Guide: UV-Vis Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Non-linear Beer's Law plot | - Sample is too concentrated (absorbance > 2).- Chemical association/dissociation of the analyte at different concentrations.- Stray light in the spectrophotometer. | - Prepare a dilution series where the maximum absorbance is below 1.5.- Buffer the solution if the analyte has acidic or basic properties.- Have the instrument serviced to check for stray light. |
| Irreproducible readings | - Temperature fluctuations.- Cuvette is not clean or is scratched.- Air bubbles in the cuvette. | - Use a temperature-controlled cuvette holder for sensitive measurements.- Clean the cuvette thoroughly with the appropriate solvent and handle it only by the frosted sides.- Gently tap the cuvette to dislodge any air bubbles before placing it in the spectrophotometer. |
| Unexpected peaks in the spectrum | - Presence of an impurity.- The solvent itself absorbs in that region. | - Purify the sample.- Run a blank with just the solvent to ensure it is transparent in the wavelength range of interest. |
References
- 1. mdpi.com [mdpi.com]
- 2. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine
Welcome to the technical support center for the synthesis of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up synthesis of this important heterocyclic compound. Our focus is on providing practical, experience-driven solutions to common challenges, ensuring the integrity and success of your experimental work.
I. Overview of Synthetic Strategies
The synthesis of 3,5-disubstituted-1,2,4-triazoles, such as this compound, can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions. The most common and direct approach involves the condensation and cyclization of a pyridine-containing hydrazide with a benzoyl derivative, or a similar strategy starting from a pyridine-containing amide and a benzoyl hydrazide.
A prevalent method is a variation of the Pellizzari reaction, which involves the reaction of an amide with a hydrazide at elevated temperatures.[1] In the context of our target molecule, this would typically involve the reaction of nicotinamide with benzoyl hydrazide or benzamide with isonicotinic hydrazide. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for this type of transformation.[1]
An alternative and often high-yielding approach is the reaction of amidines with carboxylic acids and subsequent cyclization with hydrazines.[2][3] This one-pot, three-component method offers a high degree of flexibility in introducing substituents.[3]
Below is a generalized workflow for the synthesis of this compound, highlighting the key stages where issues may arise.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition: Starting materials or product may be degrading at high temperatures. 3. Poor quality starting materials: Impurities or moisture in reactants. | 1. Optimize reaction conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC). Consider using microwave irradiation to potentially improve the yield and reduce reaction time.[1] 2. Lower reaction temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. 3. Ensure purity of reactants: Use freshly purified starting materials. Dry reagents and solvents thoroughly, as the presence of water can inhibit the reaction. |
| Formation of a Significant Amount of Side Product (e.g., 1,3,4-Oxadiazole) | 1. Competing cyclization pathway: The intermediate N-acylamidrazone can cyclize to form a 1,3,4-oxadiazole instead of the desired 1,2,4-triazole. This is a common side reaction in the Pellizzari synthesis.[1] 2. Reaction conditions favoring oxadiazole formation: High temperatures and the presence of certain catalysts can favor the formation of the oxadiazole. | 1. Strictly anhydrous conditions: Ensure all reagents and solvents are free of water. 2. Temperature control: Lowering the reaction temperature may favor the formation of the triazole over the oxadiazole. 3. Choice of reagents: The choice of condensing agent can influence the reaction pathway. |
| Difficulty in Product Purification | 1. Product is highly polar: The presence of the pyridine and triazole rings makes the product relatively polar, which can lead to streaking on silica gel chromatography. 2. Product is insoluble in common recrystallization solvents: Finding a suitable solvent for recrystallization can be challenging. 3. Contamination with starting materials or side products: Co-elution or co-crystallization with impurities. | 1. Chromatography optimization: Use a polar solvent system for column chromatography, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine to the eluent can help reduce streaking. 2. Recrystallization solvent screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof). 3. Aqueous wash: An acidic wash (e.g., dilute HCl) during the work-up can help remove unreacted basic starting materials. Conversely, a basic wash (e.g., dilute NaHCO₃) can remove acidic impurities. |
| Formation of Isomeric Products | 1. Tautomerization: The product exists as 1H- and 4H-tautomers, which can complicate characterization but are generally in rapid equilibrium. 2. Alkylation at different nitrogen atoms: If an alkylation step is performed, it can occur at different nitrogen atoms of the triazole ring, leading to a mixture of N-1 and N-4 alkylated products. | 1. Characterization: Be aware of the potential for tautomerism when interpreting spectroscopic data (NMR, IR). 2. Regiocontrol of alkylation: The regioselectivity of alkylation can be influenced by the choice of base, solvent, and alkylating agent. Catalyst selection can also play a crucial role in directing the regioselectivity.[4] |
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and straightforward method is the condensation of a nicotinamide derivative with a benzoyl hydrazide derivative, or vice versa, often under thermal conditions or with microwave assistance. This is a variation of the Pellizzari reaction.[1] Another effective method involves the reaction of nitriles with hydrazides, which can offer high yields and good functional group tolerance.[4]
Q2: My reaction is sluggish and gives a low yield. What are the first troubleshooting steps I should take?
A2: First, verify the purity and dryness of your starting materials and solvents. Water can significantly hinder the reaction. Next, consider optimizing the reaction temperature and time. A systematic increase in temperature or prolonged reaction duration, monitored by TLC, is advisable. For thermally sensitive compounds, microwave-assisted synthesis can be an excellent alternative to achieve higher yields in shorter times.[5]
Q3: I am observing a major side product in my reaction. How can I identify and minimize it?
A3: A common side product in this type of synthesis is the corresponding 1,3,4-oxadiazole.[1] This can be identified by mass spectrometry and NMR analysis. To minimize its formation, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature. The choice of condensing agent and solvent can also influence the ratio of triazole to oxadiazole.
Q4: What is the best method for purifying the final product?
A4: Purification of this compound can often be achieved by recrystallization from a suitable solvent like ethanol or a mixture of polar solvents. If recrystallization is ineffective, column chromatography on silica gel using a polar eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) is recommended. The addition of a small amount of triethylamine to the eluent can improve the peak shape by neutralizing acidic sites on the silica gel.
Q5: Can I use a one-pot procedure for this synthesis?
A5: Yes, one-pot syntheses of 1,3,5-trisubstituted 1,2,4-triazoles have been reported and can be highly efficient.[2][3] A common one-pot approach involves the reaction of an amidine, a carboxylic acid, and a hydrazine in the presence of a coupling agent.[3] This method can offer high regioselectivity and good yields.[4]
IV. Experimental Protocols
Protocol 1: Synthesis via Pellizzari-type Reaction (Thermal Conditions)
This protocol is a generalized procedure based on the Pellizzari reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of nicotinamide and benzoyl hydrazide.
-
Heating: Heat the mixture to 180-200 °C in an oil bath. The reaction mixture will melt and then solidify as the reaction progresses.
-
Reaction Time: Maintain the temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature. Add a saturated solution of sodium bicarbonate to neutralize any acidic byproducts and stir for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel using a dichloromethane/methanol (95:5) eluent system.
Protocol 2: Microwave-Assisted Synthesis
This protocol is a generalized procedure for microwave-assisted synthesis.
-
Reaction Setup: In a microwave-safe reaction vessel, combine equimolar amounts of nicotinamide and benzoyl hydrazide. If necessary, a high-boiling point solvent such as N,N-dimethylformamide (DMF) can be added to ensure efficient heating.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a temperature of 150-180 °C for 15-30 minutes. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow steps 4-6 from Protocol 1.
V. Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
VI. References
-
Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors - PubMed. (2009). Retrieved from --INVALID-LINK--
-
(PDF) Synthesis of some novel 3,5-diaryl-1,2,4-triazole derivatives and investigation of their antimicrobial activities - ResearchGate. (2008). Retrieved from --INVALID-LINK--
-
a novel synthesis of 3 , 4 , 5-triaryl-1 , 2 , 4-4 h-triazoles from 2 , 5-diaryl-1 , 3 , 4-oxadiazoles and aluminium anilides - Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--
-
synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole - MDPI. (n.d.). Retrieved from --INVALID-LINK--
-
Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR). (n.d.). Retrieved from --INVALID-LINK--
-
Pellizzari reaction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of some new derivatives of 2,4-dihydro-4-(phenylalkyl)-5-(pyridyl)-3H-1,2,4-triazole-3-thione | Request PDF - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
ChemInform Abstract: Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles by Microwave-Assisted N-Acylation of Amide Derivatives and the Consecutive Reaction with Hydrazine Hydrochlorides. | Request PDF - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.). Retrieved from --INVALID-LINK--
-
Electrochemical Synthesis of 1,2,4-Triazole-Fused Heterocycles Electronic Supplementary Material (ESI) for Green Chemistry. This. (n.d.). Retrieved from --INVALID-LINK--
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed. (2024). Retrieved from --INVALID-LINK--
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (2022). Retrieved from --INVALID-LINK--
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of 1,2,3-triazoles - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC. (n.d.). Retrieved from --INVALID-LINK--
-
(PDF) Synthesis of 3-(1H-1,2,3-Triazol-1-yl)-2-(arylselanyl)pyridines by Copper-Catalyzed 1,3-Dipolar Cycloaddition of 2-(Arylselanyl)-3-azido-pyridines with Terminal Alkynes - ResearchGate. (2015). Retrieved from --INVALID-LINK--
-
US4269987A - Purification of triazoles - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. (n.d.). Retrieved from --INVALID-LINK--
-
This compound - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE - TSI Journals. (n.d.). Retrieved from --INVALID-LINK--
-
(PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques - ResearchGate. (2019). Retrieved from --INVALID-LINK--
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Retrieved from --INVALID-LINK--
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Retrieved from --INVALID-LINK--
-
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - MDPI. (n.d.). Retrieved from --INVALID-LINK--
References
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and Validation of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong and specific interactions with biological targets. The unsymmetrically substituted 3,5-diaryl-1,2,4-triazole, 3-(5-phenyl-4H-1,2,4-triazol-3-yl)pyridine, is a molecule of significant interest, holding potential as a versatile intermediate for the synthesis of novel therapeutic agents. Its unique combination of a phenyl and a pyridyl moiety on the triazole core offers multiple points for further functionalization, making it a valuable building block in the exploration of new chemical space.
This guide provides an in-depth validation of a common and efficient synthesis route for this compound. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offer a detailed, step-by-step experimental protocol, and present a comparative analysis with alternative synthetic methodologies. Furthermore, this guide will establish a framework for the robust analytical validation of the final compound, ensuring the integrity and reproducibility of the synthesis.
The Strategic Approach to Synthesis: A Comparative Overview
The synthesis of 3,5-disubstituted-1,2,4-triazoles can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired yield, scalability, and tolerance to various functional groups. Here, we compare some of the most prevalent methods.
| Synthetic Method | Starting Materials | Key Features | Reported Yields |
| Primary Method: Base-Catalyzed Condensation | Nitriles and Hydrazides | One-step, efficient, and tolerates a diverse range of functional groups. | Good to excellent |
| Alternative 1: One-Pot, Three-Component Synthesis | Amidines, Carboxylic Acids, and Hydrazines | High regioselectivity and good tolerance of functional groups in a one-pot procedure.[1] | Up to 90% |
| Alternative 2: Microwave-Assisted Synthesis | Hydrazides and Nitriles | Significantly reduced reaction times and often improved yields compared to conventional heating.[2][3] | Good to excellent |
| Alternative 3: Copper-Catalyzed One-Pot Synthesis | Amides and Nitriles | Utilizes a copper catalyst and an oxidant in a cascade reaction. | Up to 91% |
While all these methods offer viable routes to the 1,2,4-triazole core, the base-catalyzed condensation of a nitrile with a hydrazide stands out for its simplicity, efficiency, and broad applicability. This method will be the focus of our detailed validation.
Core Synthesis Protocol: Base-Catalyzed Condensation of 3-Cyanopyridine and Benzhydrazide
This section provides a detailed experimental protocol for the synthesis of this compound. The procedure is adapted from established methodologies for the synthesis of analogous 3,5-disubstituted-1,2,4-triazoles.
Reaction Principle
The synthesis proceeds via a base-catalyzed nucleophilic addition of benzhydrazide to the electrophilic carbon of the nitrile group in 3-cyanopyridine. The resulting intermediate undergoes intramolecular cyclization with the elimination of ammonia to form the stable 1,2,4-triazole ring.
Experimental Protocol
Materials:
-
3-Cyanopyridine (1.0 eq)
-
Benzhydrazide (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (0.25 eq)
-
n-Butanol
-
Deionized Water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-cyanopyridine (1.0 eq), benzhydrazide (1.0 eq), and potassium carbonate (0.25 eq).
-
Solvent Addition: Add a suitable volume of n-butanol to the flask to ensure adequate stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 117-118 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold deionized water to remove any inorganic impurities.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Validation of Synthesis: Characterization and Data Interpretation
The successful synthesis of this compound must be confirmed through rigorous analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and pyridyl rings. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the triazole ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the distinct signals for the triazole ring carbons.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The observation of the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of this compound (C₁₃H₁₀N₄, MW = 222.25 g/mol ) will provide strong evidence of its formation.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C=N stretching vibrations for the triazole and pyridine rings, and C-H stretching for the aromatic rings. The absence of a strong nitrile (C≡N) peak from the starting material (3-cyanopyridine) and the carbonyl (C=O) peak from benzhydrazide will indicate the completion of the reaction.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a critical decision in chemical synthesis, balancing factors such as yield, cost, safety, and environmental impact.
As illustrated, the base-catalyzed condensation offers a balanced profile of good yields, high simplicity, and low cost, making it an excellent choice for both laboratory-scale synthesis and potential scale-up. While microwave-assisted synthesis offers superior speed and potentially higher yields, it requires specialized equipment. The one-pot, three-component and copper-catalyzed methods, while elegant, introduce additional complexity and cost.
Conclusion
This guide has provided a comprehensive overview of the synthesis and validation of this compound. The detailed protocol for the base-catalyzed condensation of 3-cyanopyridine and benzhydrazide, coupled with a robust analytical validation strategy, offers a reliable and reproducible method for obtaining this valuable chemical intermediate. The comparative analysis of alternative synthetic routes further equips researchers with the knowledge to select the most appropriate method for their specific needs. By adhering to the principles of scientific integrity and providing a thorough experimental framework, this guide serves as a valuable resource for researchers, scientists, and drug development professionals working in the field of heterocyclic chemistry.
References
- 1. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
A Researcher's Guide to the Structure-Activity Relationship of Phenyl-Triazolyl-Pyridine Derivatives as Kinase Inhibitors
The confluence of a phenyl group, a 1,2,3-triazole linker, and a pyridine ring creates a privileged scaffold in modern medicinal chemistry. These derivatives have emerged as a focal point in drug discovery, particularly in the development of kinase inhibitors for oncology.[1][2][3] Their synthetic tractability, often via robust "click chemistry," combined with their ability to form critical interactions within the ATP-binding pocket of various kinases, makes them a compelling class of compounds for targeted therapy.[4]
This guide provides an in-depth comparison of phenyl-triazolyl-pyridine derivatives, synthesizing data from multiple studies to elucidate their structure-activity relationships (SAR). We will explore the causal links between specific structural modifications and biological activity, present a validated experimental protocol for their evaluation, and offer insights for researchers aiming to optimize this promising scaffold.
Deconstructing the Scaffold: A Three-Component SAR Analysis
The biological activity of these derivatives is a composite of the contributions from its three core components. Understanding how modifications to each part—the phenyl ring, the triazole linker, and the pyridine ring—influence target engagement and potency is paramount for rational drug design.
-
The Phenyl Ring (Hydrophobic Interactions): This moiety typically anchors the molecule within a hydrophobic pocket of the kinase active site. The nature and position of substituents on this ring can dramatically alter binding affinity. Studies have shown that the introduction of electron-withdrawing groups, such as nitro or halogen atoms, can enhance cytotoxic potency in cancer cell lines.[2] Conversely, bulky groups may introduce steric hindrance, potentially reducing activity.[5]
-
The 1,2,3-Triazole Linker (Hydrogen Bonding & Rigidity): More than just a spacer, the triazole ring is a key pharmacophoric element. Its nitrogen atoms are excellent hydrogen bond acceptors, capable of forming crucial interactions with hinge region residues in the ATP-binding site, mimicking the adenine base of ATP.[3] This rigid linker correctly orients the phenyl and pyridine moieties for optimal binding. The facile synthesis of this linker via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the rapid generation of diverse compound libraries.[4]
-
The Pyridine Ring (Solubility & Selectivity): The pyridine ring often extends towards the solvent-exposed region of the active site. Modifications at this position are critical for fine-tuning physicochemical properties like solubility and for achieving selectivity against different kinases. The presence of specific functional groups such as -OH, -C=O, and -NH2 on or attached to the pyridine ring has been shown to enhance antiproliferative activity.[5]
The interplay between these three components dictates the overall efficacy of the compound. The following diagram illustrates the key SAR takeaways for this scaffold.
Caption: Key structure-activity relationship points for the phenyl-triazolyl-pyridine scaffold.
Comparative Analysis of Biological Activity
To provide a quantitative perspective, the table below compares several phenyl-triazolyl-pyridine and related pyrazolopyridine derivatives, highlighting their target kinase and inhibitory potency. This data underscores the scaffold's versatility in targeting different kinases, achieving IC50 values from the nanomolar to the low micromolar range.
| Compound Class/Derivative | Target Kinase | Biological Activity (IC50) | Key Structural Features | Reference |
| Pyrazolo[3,4-b]pyridine Derivative C03 | TRKA | 56 nM | Pyrazolo[3,4-b]pyridine core | [6] |
| Pyrazolo[3,4-b]pyridine Derivative 4 | CDK2/cyclin A2 | 0.24 µM | Fused pyrazolopyridine system | [7] |
| Pyrazolo[3,4-b]pyridine Derivative 17f | AMPK (Activator EC50) | 0.42 µM | Exposed pyrazole N-H, para-substituted diphenyl group | [8] |
| Phenylpyrazolopyrimidine Derivative 6 | Src Kinase | 21.7 µM | N1-alkene substituted core | [9] |
| [4][10][11]triazolo[1,5-a]pyridinylpyridine 1c | General Antiproliferative (HCT-116) | 1.12 µM | Fused triazolopyridine core | [1] |
| Pyridone-based analogue | General Antiproliferative (A549/MCF-7) | ~8-15 nM | Nitro-substituted phenyl ring | [2] |
Note: IC50 is the half-maximal inhibitory concentration; EC50 is the half-maximal effective concentration.
Experimental Validation: A Protocol for Kinase Inhibition Profiling
Trustworthy SAR data hinges on robust and reproducible experimental protocols. The Scintillation Proximity Assay (SPA) is a widely adopted "gold standard" for measuring kinase activity due to its high throughput, sensitivity, and homogeneous "mix-and-read" format, which eliminates wash steps.[11][12] It is particularly well-suited for screening compound libraries.[10]
Principle of the Scintillation Proximity Assay (SPA)
The assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) by a kinase onto a biotinylated peptide or protein substrate.[10] This phosphorylated, biotinylated substrate is then captured by streptavidin-coated scintillant beads. When the ³³P radiolabel is brought into close proximity with the bead, it excites the scintillant, producing light that is detected by a photometer. Unreacted [γ-³³P]ATP in the solution is too far away to cause a signal, making it a truly homogeneous assay.[13]
Detailed Step-by-Step Protocol: SPA for a Tyrosine Kinase
This protocol describes a self-validating system for determining the IC50 of a test compound against a target kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The choice of buffer components is critical; for instance, MgCl₂ is a necessary cofactor for the kinase's catalytic activity.
- Enzyme Stock: Prepare a concentrated stock of the purified kinase in an appropriate storage buffer and store at -80°C. Dilute to a working concentration (e.g., 2X the final desired concentration) in kinase buffer just before use.
- Substrate/ATP Mix: Prepare a 2X working solution containing the biotinylated peptide substrate and "cold" (non-radiolabeled) ATP in kinase buffer.
- Radiolabel: Prepare a 4X working solution of [γ-³³P]ATP. Handle with appropriate safety precautions.
- Test Compounds: Serially dilute test compounds in 100% DMSO to create a dose-response curve. Then, dilute these into the kinase buffer to a 4X final concentration. This intermediate dilution minimizes the final DMSO concentration in the assay to avoid solvent effects (<1%).
- Stop/Detection Mix: Prepare a solution of streptavidin-coated SPA beads and EDTA in a suitable buffer. EDTA chelates the Mg²⁺ ions, effectively stopping the kinase reaction.
2. Assay Execution (in a 384-well microplate):
- Step 2.1 (Compound Addition): Add 5 µL of 4X test compound solution to the appropriate wells. For controls, add 5 µL of buffer with the same percentage of DMSO (vehicle control) or a known inhibitor (positive control).
- Step 2.2 (Enzyme Addition): Add 10 µL of the 2X kinase working solution to all wells except the negative control (background) wells, to which 10 µL of kinase buffer is added.
- Step 2.3 (Initiation of Reaction): To initiate the kinase reaction, add 5 µL of the 4X [γ-³³P]ATP solution to all wells. The plate now contains a 20 µL reaction volume.
- Step 2.4 (Incubation): Seal the plate and incubate at room temperature (or 30°C) for a predetermined time (e.g., 60-90 minutes), allowing the enzymatic reaction to proceed. This time should be within the linear range of the reaction, determined during assay development.
- Step 2.5 (Termination & Detection): Add 20 µL of the Stop/Detection Mix containing the SPA beads to all wells. This stops the reaction and introduces the detection component.
- Step 2.6 (Bead Incubation & Reading): Reseal the plate and incubate for at least 30 minutes to allow the biotinylated substrate to bind to the SPA beads. Centrifuge the plate briefly to settle the beads. Read the plate on a microplate scintillation counter (e.g., a TopCount or MicroBeta counter).
3. Data Analysis:
- Subtract the background signal (negative control) from all wells.
- Normalize the data by setting the vehicle control (100% activity) and positive control (0% activity) values.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[14]
The following workflow diagram visualizes this experimental process.
Caption: A generalized workflow for determining inhibitor potency using a Scintillation Proximity Assay.
Conclusion
The phenyl-triazolyl-pyridine scaffold represents a highly adaptable and potent framework for the development of novel kinase inhibitors. The structure-activity relationship is well-defined, with distinct roles for each of the three chemical moieties, allowing for rational, targeted modifications to improve potency, selectivity, and pharmacokinetic properties. The synthetic accessibility through methods like click chemistry further enhances its appeal for creating large, diverse libraries for screening. By employing robust, self-validating experimental protocols such as the Scintillation Proximity Assay, researchers can generate high-quality, comparative data to guide optimization efforts. The continued exploration of this chemical space holds significant promise for delivering the next generation of targeted therapies in oncology and beyond.
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and imaging proximity assay in 384- and 1536-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 14. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Comparing the Antimicrobial Efficacy of Triazole Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antimicrobial efficacy of triazole isomers is paramount for the rational design of new therapeutic agents. This guide provides an in-depth, objective comparison of triazole isomers, supported by experimental data and detailed protocols, to empower your research and development efforts.
Introduction: The Significance of Isomerism in Triazole Antimicrobials
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. They exist as two primary structural isomers: 1,2,3-triazole and 1,2,4-triazole.[1][2][3][4] This seemingly subtle difference in the arrangement of nitrogen atoms profoundly impacts the molecule's physicochemical properties, target binding affinity, and ultimately, its antimicrobial spectrum and potency. While both isomers have been explored for their broad biological activities, the 1,2,4-triazole scaffold forms the core of most clinically significant antifungal drugs, such as fluconazole and itraconazole.[1][2][4]
The unique structure of the triazole ring allows it to form various non-covalent bonds with enzymes and receptors, leading to a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects.[1][2] In the context of antimicrobial action, particularly antifungal efficacy, the triazole ring is a critical pharmacophore.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for most antifungal triazoles is the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: cytochrome P450 lanosterol 14-α-demethylase (encoded by the ERG11 or cyp51A genes).[5][6][7][8][9][10] This enzyme is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and integrity.
By binding to the heme iron atom in the active site of this enzyme, triazoles disrupt ergosterol synthesis. This leads to the accumulation of toxic 14-α-methylated sterols and a depletion of ergosterol, resulting in a dysfunctional cell membrane, growth arrest, and ultimately, fungal cell death.[7][8][11][12] The selectivity of triazoles for the fungal cytochrome P450 enzyme over its human counterparts is a key factor in their therapeutic utility.[13]
Below is a diagram illustrating the targeted pathway.
Structure-Activity Relationship (SAR): The "Why" Behind Efficacy Differences
The antimicrobial efficacy of a triazole derivative is not solely dependent on the core isomeric structure but is significantly influenced by the nature and position of its substituents. Understanding the structure-activity relationship (SAR) is crucial for designing novel triazoles with enhanced potency and a broader spectrum of activity.
The Critical Role of the 1,2,4-Triazole Isomer
The 1,2,4-triazole isomer has proven to be a more successful scaffold for antifungal drug development. This is attributed to its optimal geometry for binding to the active site of lanosterol 14-α-demethylase. The nitrogen atoms at positions 1 and 2 coordinate with the heme iron of the enzyme, while the substituent at the N4 position often plays a crucial role in orienting the molecule within the active site and interacting with surrounding amino acid residues.
Influence of Substituents
-
Side Chain Modifications: Modifications to the side chains attached to the triazole ring can dramatically alter the antifungal spectrum and potency. For example, the bulky side chain of itraconazole contributes to its broader spectrum of activity compared to the smaller fluconazole.
-
Halogenation: The presence of halogen atoms, particularly fluorine, on the phenyl rings of many triazole antifungals (e.g., fluconazole, voriconazole) enhances their metabolic stability and binding affinity to the target enzyme.
-
Hydrophobicity and Lipophilicity: The overall hydrophobicity and lipophilicity of the molecule, influenced by its various substituents, affect its ability to penetrate the fungal cell wall and membrane to reach its intracellular target.
The following diagram illustrates a generalized SAR for 1,2,4-triazole antifungals.
Comparative Efficacy Data: A Tabular Overview
The in vitro efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize comparative MIC data for different triazole isomers against various fungal pathogens.
Case Study 1: Fluconazole vs. Voriconazole against Candida Species
Voriconazole, a second-generation triazole, generally exhibits greater in vitro potency against a broader range of Candida species, including some fluconazole-resistant strains.[14][15][16]
| Fungal Species | Fluconazole MIC Range (µg/mL) | Voriconazole MIC Range (µg/mL) | Reference |
| Candida albicans | 0.25 - >64 | 0.03 - 16 | [14][17] |
| Candida glabrata | Often high (resistant) | 0.03 - 8 | [17] |
| Candida krusei | Intrinsically resistant | 0.03 - 1 | [14] |
| Candida parapsilosis | 1 - >64 | < 0.03 | [14] |
| Candida tropicalis | 0.5 - >64 | 0.03 - 8 | [14][17] |
Case Study 2: Posaconazole vs. Isavuconazole against Molds
Posaconazole and isavuconazole are extended-spectrum triazoles with significant activity against molds like Aspergillus and Mucorales.
| Fungal Species | Posaconazole MIC Range (µg/mL) | Isavuconazole MIC Range (µg/mL) | Reference |
| Aspergillus fumigatus | ≤0.125 - 2 | ≤0.125 - 2 | [18] |
| Mucorales species | 0.5 - 4 | 1 - 4 | [18] |
Note: MIC values can vary between studies and testing methodologies. The data presented here are for comparative purposes.
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized and reproducible methods are essential for accurately determining the antimicrobial efficacy of triazole isomers. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[19][20][21][22][23][24][25]
Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method is used to determine the MIC of antifungal agents against yeast isolates.
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
Yeast inoculum standardized to 0.5 McFarland.
-
Triazole compounds of interest.
-
Spectrophotometer or plate reader.
Procedure:
-
Drug Dilution: Prepare serial twofold dilutions of the triazole compounds in the microtiter plates.
-
Inoculum Preparation: Suspend yeast colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Inoculation: Dilute the standardized yeast suspension in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL and add to the microtiter plate wells.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.
Broth Microdilution Method for Molds (Adapted from CLSI M38)
This method is similar to the one for yeasts but with modifications to accommodate the growth of filamentous fungi.
Materials:
-
RPMI-1640 medium.
-
96-well microtiter plates.
-
Fungal spore suspension.
-
Triazole compounds.
Procedure:
-
Drug Dilution: As described for yeasts.
-
Inoculum Preparation: Prepare a spore suspension from a mature fungal culture and adjust the concentration to 0.4-5 x 10^4 CFU/mL.
-
Inoculation: Add the diluted spore suspension to the microtiter plate wells.
-
Incubation: Incubate at 35°C for 48-72 hours.
-
Reading Results: The MIC is the lowest concentration of the drug that shows no visible growth.
The following diagram outlines the general workflow for antifungal susceptibility testing.
Mechanisms of Resistance
The emergence of resistance to triazole antifungals is a growing clinical concern.[5][6][9][10][26] Understanding the mechanisms of resistance is crucial for the development of new triazoles that can overcome these challenges.
Primary Mechanisms of Triazole Resistance:
-
Target Site Mutations: Point mutations in the ERG11/cyp51A gene can alter the structure of the lanosterol 14-α-demethylase enzyme, reducing its binding affinity for triazoles.[5][6][10]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11/cyp51A gene leads to higher levels of the target enzyme, requiring higher concentrations of the drug to achieve inhibition.[5][6]
-
Efflux Pump Overexpression: Fungi can upregulate the expression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, which actively pump the triazole drug out of the cell, reducing its intracellular concentration.[5][6]
Conclusion and Future Perspectives
The isomeric form of a triazole is a fundamental determinant of its antimicrobial efficacy. The 1,2,4-triazole scaffold has been particularly fruitful in the development of potent antifungal agents. However, the continuous evolution of drug resistance necessitates a deeper understanding of the structure-activity relationships and mechanisms of action of novel triazole isomers and their derivatives.
Future research should focus on:
-
Synthesis and screening of novel triazole isomers and derivatives: Exploring unconventional substitution patterns and hybrid molecules may lead to compounds with novel mechanisms of action or the ability to evade existing resistance mechanisms.[27][28]
-
Structural biology studies: Elucidating the crystal structures of triazole isomers bound to their target enzymes can provide valuable insights for rational drug design.
-
Combination therapies: Investigating the synergistic effects of triazole isomers with other antimicrobial agents could be a promising strategy to combat resistant infections.
By leveraging the principles and methodologies outlined in this guide, researchers can more effectively navigate the complexities of triazole chemistry and contribute to the development of the next generation of antimicrobial therapeutics.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole - Wikipedia [en.wikipedia.org]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 6. Experimental and in-host evolution of triazole resistance in human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 12. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the antifungal effect of voriconazole and fluconazole on oral candidiasis before and during radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Comparison of the Susceptibilities of Candida spp. to Fluconazole and Voriconazole in a 4-Year Global Evaluation Using Disk Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. droracle.ai [droracle.ai]
- 19. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 20. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 21. njccwei.com [njccwei.com]
- 22. testinglab.com [testinglab.com]
- 23. EUCAST: Fungi (AFST) [eucast.org]
- 24. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 25. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 26. Mechanisms of triazole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Analysis of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine Analogs and Existing Drugs Targeting Aurora B Kinase
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel kinase inhibitors with improved efficacy and selectivity remains a paramount objective. This guide provides a comparative analysis of the biological activity of a representative 3-(5-phenyl-4H-1,2,4-triazol-3-yl)pyridine analog against established drugs targeting Aurora B kinase, a key regulator of mitosis and a validated target in oncology. This document synthesizes available preclinical data to offer an objective comparison, supported by detailed experimental protocols for key assays.
The Therapeutic Target: Aurora B Kinase
Aurora B kinase is a serine/threonine kinase that plays a pivotal role in ensuring the fidelity of cell division. As a central component of the chromosomal passenger complex (CPC), it governs critical mitotic events, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Dysregulation and overexpression of Aurora B are common in a wide array of human cancers, leading to chromosomal instability and aneuploidy, which are hallmarks of tumorigenesis. Consequently, the inhibition of Aurora B kinase has emerged as a promising therapeutic strategy for cancer treatment.
Mechanism of Action: Inducing Mitotic Catastrophe
Inhibitors of Aurora B kinase disrupt its catalytic activity, leading to a cascade of events that culminate in mitotic catastrophe and, ultimately, apoptosis in cancer cells. The primary mechanism involves the failure of proper chromosome alignment and segregation, followed by an inability to complete cytokinesis. This results in endoreduplication, where cells replicate their DNA without dividing, leading to the formation of polyploid cells that are often non-viable.
Below is a diagram illustrating the central role of Aurora B in mitosis and the impact of its inhibition.
Comparative Biological Activity
The existing drugs chosen for this comparison are Barasertib (AZD1152-HQPA) , a highly selective Aurora B inhibitor, and Tozasertib (MK-0457/VX-680) , a pan-Aurora kinase inhibitor with activity against Aurora B.
| Compound/Drug | Target(s) | IC50 (Enzymatic Assay) | IC50 (HepG2 Cell Line) |
| 2-amino-6-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-chlorophenyl)nicotinonitrile (Compound 7) | Aurora B (putative) | Not Reported | 3.12 µg/mL |
| Barasertib (AZD1152-HQPA) | Aurora B >> Aurora A | 0.37 nM[3][4] | ~10-100 nM (Varies by study) |
| Tozasertib (MK-0457) | Aurora A, B, C | 18 nM (Ki for Aurora B)[5] | ~25-150 nM (in other cancer cell lines)[6] |
Note: The data for the triazolyl-pyridine analog is from a study on 1,2,3-triazole isomers and is presented as µg/mL. The data for Barasertib and Tozasertib are from various sources and are presented in nanomolar concentrations, indicating significantly higher potency.
From the available data, it is evident that the established drugs, Barasertib and Tozasertib, exhibit sub-nanomolar to low nanomolar potency against their target kinases and cancer cell lines. The representative triazolyl-pyridine analog shows anticancer activity in the low microgram per milliliter range. While this initial data suggests a lower potency for the novel compound class compared to clinically evaluated drugs, it is important to note that this represents an early-stage discovery, and further optimization of the triazolyl-pyridine scaffold could lead to more potent derivatives. The value of this class of compounds may lie in a potentially different toxicity profile or other pharmacological properties that warrant further investigation.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the in vitro potency of an inhibitor against Aurora B kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant active Aurora B kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
Kinase substrate (e.g., Histone H3)
-
ATP
-
Test inhibitor (e.g., this compound derivative)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, low volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the kinase buffer. A typical starting concentration might be 10 mM, serially diluted to cover a wide range of concentrations. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the inhibitor wells).
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control.
-
Enzyme Addition: Add 2 µL of diluted Aurora B enzyme to each well.
-
Reaction Initiation: Prepare a substrate/ATP mix in kinase buffer and add 2 µL to each well to start the reaction. The final concentrations of substrate and ATP should be at or near their Km values for the enzyme.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[7][8][9]
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
HepG2 cells (or other cancer cell lines of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[1][6]
Conclusion
The 1,2,4-triazole-pyridine scaffold represents a class of compounds with demonstrated anticancer activity. While the specific molecule this compound requires further characterization, its structural analogs have shown promise, with molecular docking studies suggesting Aurora B kinase as a potential target.
A direct comparison of the available cell-based activity data for a representative triazolyl-pyridine analog with the highly potent, clinically evaluated Aurora B inhibitors Barasertib and Tozasertib reveals a significant potency gap at the current stage of research. However, this highlights the potential for further medicinal chemistry efforts to optimize this novel scaffold. The detailed experimental protocols provided in this guide offer a framework for the standardized evaluation of new chemical entities targeting Aurora B kinase, facilitating a more direct and robust comparison in future studies. The exploration of novel scaffolds like the triazolyl-pyridines is crucial for the development of next-generation kinase inhibitors with potentially improved therapeutic windows and the ability to overcome existing resistance mechanisms.
References
- 1. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to In Vitro Cytotoxicity Assays: A Comparative Analysis of Anticancer Agents
In the relentless pursuit of novel anticancer therapeutics, the preclinical evaluation of a compound's cytotoxic potential stands as a critical gatekeeper.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of widely used in vitro cytotoxicity assays. Moving beyond a simple recitation of protocols, we will delve into the mechanistic subtleties of these assays and explore how the unique modes of action of various anticancer agents can influence experimental outcomes. By understanding the interplay between assay chemistry and cancer cell biology, researchers can make more informed decisions in the drug discovery pipeline.[3]
This guide will utilize a panel of well-characterized anticancer agents with diverse mechanisms of action to illustrate these principles:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS).[][5][6][7]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.[8][9][10][]
-
Cisplatin: A platinum-based compound that forms DNA adducts, leading to DNA damage and subsequent apoptosis.[1][2][12][13]
-
Methotrexate: An antimetabolite that inhibits dihydrofolate reductase, disrupting the synthesis of DNA, RNA, and proteins.[14][15][16][17]
Section 1: Foundational Principles of In Vitro Cytotoxicity Testing
In vitro cytotoxicity assays are indispensable tools for the preliminary screening of potential anticancer drugs.[1][2] These assays provide initial data on a compound's efficacy and help to determine the concentration range for further, more complex studies. The core principle of these assays is to measure the extent to which a compound induces cell death or inhibits cell proliferation.
A key metric derived from these assays is the half-maximal inhibitory concentration (IC50) . The IC50 value represents the concentration of a drug required to inhibit a biological process by 50%.[17] A lower IC50 value generally indicates a more potent compound.[17] It is crucial to understand that the IC50 is a functional measure and can be influenced by the specific assay used, the cell type, and the incubation time.[]
Section 2: A Comparative Look at Common Cytotoxicity Assays
The choice of cytotoxicity assay should be guided by the specific research question and an understanding of the compound's potential mechanism of action. Here, we compare three widely used categories of assays.
Tetrazolium-Based Assays: Measuring Metabolic Activity
Tetrazolium-based assays, such as the MTT and XTT assays, are colorimetric methods that indirectly assess cell viability by measuring the metabolic activity of a cell population.[14][16]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[6] This formazan must then be solubilized before the absorbance can be read.[6]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, XTT is reduced to a colored formazan product. However, the XTT formazan is water-soluble, eliminating the need for a solubilization step and making the assay more convenient.[5][9]
Experimental Workflow: Tetrazolium-Based Assays
Caption: Workflow for MTT and XTT cytotoxicity assays.
Comparative Insights:
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of MTT to insoluble formazan | Reduction of XTT to soluble formazan |
| Solubilization Step | Required | Not required |
| Sensitivity | Generally good | Can be more sensitive than MTT |
| Interference | Compounds that affect mitochondrial respiration can interfere | Less prone to interference from reducing agents |
For our panel of anticancer agents, both MTT and XTT assays would be suitable for initial screening. However, it's worth noting that doxorubicin's ability to generate ROS could potentially interfere with the redox reactions of these assays, a factor to consider during data interpretation.
Distinguishing Modes of Cell Death: Apoptosis vs. Necrosis Assays
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) provides valuable mechanistic insights.[8][15]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for differentiating between apoptotic and necrotic cells.[]
-
Annexin V: Binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[13]
-
Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter and stain the nuclei of late apoptotic and necrotic cells.[]
-
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for Annexin V/PI apoptosis/necrosis assay.
Interpreting the Results:
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
For our selected anticancer agents, all are known to induce apoptosis. For instance, paclitaxel's disruption of microtubule dynamics triggers the mitotic checkpoint, leading to apoptosis.[9] Cisplatin-induced DNA damage also activates apoptotic pathways.[12] This assay would be instrumental in confirming the apoptotic mode of action for these compounds.
Section 3: Data Analysis and Interpretation: The IC50 Value
Once dose-response data is obtained from the cytotoxicity assays, the IC50 value can be calculated. This is typically done by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Illustrative IC50 Comparison Table:
| Anticancer Agent | Mechanism of Action | Cell Line | Assay | IC50 (µM) |
| Doxorubicin | DNA Intercalation, Topo II Inhibition | MCF-7 | MTT | ~0.5 - 2 |
| Paclitaxel | Microtubule Stabilization | HeLa | XTT | ~0.01 - 0.1 |
| Cisplatin | DNA Adduct Formation | A549 | MTT | ~5 - 20 |
| Methotrexate | DHFR Inhibition | Jurkat | MTT | ~0.1 - 1 |
Note: These are representative IC50 values and can vary significantly depending on the cell line, assay conditions, and exposure time.
A lower IC50 value, as seen with paclitaxel in this example, suggests higher potency.[17] However, it is crucial to consider the therapeutic index – the ratio of the toxic dose to the therapeutic dose. A compound with a low IC50 against cancer cells and a high IC50 against normal cells would have a favorable therapeutic index.
Section 4: Concluding Remarks and Future Directions
The in vitro comparison of cytotoxicity is a foundational step in anticancer drug discovery.[2] A thoughtful selection of assays, guided by an understanding of the potential mechanisms of action of the test compounds, is paramount for generating reliable and meaningful data. While tetrazolium-based assays provide a robust initial screen of a compound's effect on cell viability, assays that distinguish between apoptosis and necrosis offer deeper mechanistic insights.
The illustrative data presented here for doxorubicin, paclitaxel, cisplatin, and methotrexate highlight the diverse potencies and modes of action of established anticancer agents. For novel drug candidates, a similar multi-assay approach is recommended to build a comprehensive cytotoxicity profile. Future advancements in high-content screening and 3D cell culture models will further enhance the predictive value of in vitro cytotoxicity studies, bridging the gap between preclinical findings and clinical success.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. droracle.ai [droracle.ai]
- 9. Paclitaxel - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 12. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methotrexate - Wikipedia [en.wikipedia.org]
- 16. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]
- 17. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1,2,4-Triazole Isomers
Introduction: The Challenge of Isomeric Identity in Triazole Chemistry
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its metabolic stability and versatile pharmacological profile.[1] It is the core of numerous approved drugs, including the antifungals fluconazole and itraconazole.[2] However, the synthesis and study of these heterocycles present a fundamental challenge: isomerism. The parent 1,2,4-triazole exists as a dynamic equilibrium of two tautomers, 1H-1,2,4-triazole and 4H-1,2,4-triazole.[3] When the ring is substituted, this tautomerism is resolved, leading to the formation of distinct, stable isomers.
Distinguishing between these isomers is not merely an academic exercise; it is critical for drug development and materials engineering. The position of a substituent dramatically alters the molecule's three-dimensional shape, hydrogen bonding capability, and electronic distribution, thereby dictating its biological activity and physical properties. This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to unequivocally identify 1,2,4-triazole isomers, supported by experimental data and validated protocols.
Part 1: Understanding the Isomeric and Tautomeric Landscape
The unsubstituted 1,2,4-triazole ring can exist in two tautomeric forms. The 1H-tautomer is generally the more stable form.[3][4] When a substituent (R) is added, it can attach at the N1 or N4 position, locking the ring into a specific isomeric form.
Caption: The two primary tautomers of the 1,2,4-triazole ring system.
The structural difference—symmetry versus asymmetry—is the fundamental principle that allows for their differentiation using spectroscopic methods.
Part 2: Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is arguably the most powerful tool for distinguishing between 1,2,4-triazole isomers due to its sensitivity to the local chemical environment of each nucleus. The key lies in the molecular symmetry of the isomers.
Causality Behind Experimental Observations:
-
4H-Isomers: Possess a C₂ᵥ axis of symmetry. This renders the two carbon atoms (C3 and C5) and their attached protons chemically and magnetically equivalent. Consequently, a simple spectrum with one signal for the ring protons and one signal for the ring carbons is observed.
-
1H-Isomers: Lack this symmetry. The C3 and C5 atoms, along with their respective protons, are in distinct chemical environments. This asymmetry results in two separate signals for the ring protons and two for the ring carbons, providing a clear diagnostic fingerprint.
Comparative ¹H and ¹³C NMR Data
| Isomer/Tautomer | Technique | Expected Signals (Ring Nuclei) | Typical Chemical Shift (δ, ppm) | Reference |
| 4-Substituted-4H-1,2,4-triazole | ¹H NMR | 1 singlet (2H) | 8.25 - 8.75 | [5][6] |
| ¹³C NMR | 1 signal (C3/C5) | 147 - 148.5 | [5][7] | |
| 1-Substituted-1H-1,2,4-triazole | ¹H NMR | 2 singlets (1H each) | ~8.0 (H5), ~8.6 (H3) | [8][9] |
| ¹³C NMR | 2 signals (C3, C5) | ~145 (C5), ~152 (C3) | [9][10] | |
| Unsubstituted 1,2,4-Triazole | ¹H NMR (D₂O) | 1 singlet | ~8.47 | [8] |
| ¹³C NMR (DMSO-d6) | 2 signals | 143.8 (C3/C5) | [10] |
Note: In unsubstituted 1,2,4-triazole, rapid tautomerization in solution can lead to averaged signals. The ¹³C spectrum in DMSO, however, can often resolve the two carbons of the dominant 1H-tautomer.
Experimental Protocol: ¹H and ¹³C NMR
Caption: Standard workflow for acquiring NMR spectra of triazole isomers.
Trustworthiness: This protocol is self-validating. The use of a standard deuterated solvent with a known chemical shift (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.5 ppm for ¹³C) provides an internal reference for accurate chemical shift determination.[11]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy differentiates isomers by detecting subtle differences in their bond vibrations and hydrogen-bonding patterns.
Causality Behind Experimental Observations:
-
N-H Stretching: The position of the N-H group (N1 vs. N4) influences intermolecular hydrogen bonding (N-H···N). This results in different frequencies and shapes for the N-H stretching band, which typically appears as a broad signal in the 3100-3400 cm⁻¹ region.[12][13]
-
Fingerprint Region (below 1600 cm⁻¹): The overall symmetry of the molecule dictates which vibrational modes are IR-active. The asymmetric 1H-isomer and the symmetric 4H-isomer will exhibit distinct patterns of ring stretching and bending vibrations, providing a unique "fingerprint" for each.[14]
Comparative IR Data
| Vibration Mode | Approximate Wavenumber (cm⁻¹) | Significance | Reference |
| N-H Stretch | 3120 - 3400 | Position and broadness differ based on H-bonding in 1H vs. 4H isomers. | [12][13] |
| C-H Aromatic Stretch | 3030 - 3100 | Confirms presence of C-H bonds on the aromatic ring. | [12] |
| C=N / N=N Stretch | 1500 - 1600 | Ring stretching vibrations; pattern is sensitive to substitution and isomerism. | [12][15] |
| Ring Bending/Deformation | 1000 - 1400 | Complex vibrations in the fingerprint region, highly specific to the isomer. | [14] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Collection: Acquire the spectrum (e.g., average of 32 scans) over a range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Elucidating Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound, but its true diagnostic power for isomers lies in the analysis of fragmentation patterns, particularly under Electron Ionization (EI).
Causality Behind Experimental Observations: The stability of the resulting fragment ions dictates the fragmentation pathway. While both isomers will show the same molecular ion (M⁺), the arrangement of nitrogen atoms influences how the ring breaks apart. A characteristic fragmentation of the 1H-1,2,4-triazole ring involves the loss of a molecule of hydrogen cyanide (HCN), resulting in a major fragment ion.[16] The relative intensities of key fragments can differ based on the initial structure of the isomer.
Comparative EI-MS Fragmentation Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Reference |
| 1H-1,2,4-Triazole | 69 | 42 | HCN | [16] |
| 4H-1,2,4-Triazole | 69 | Varies (often less distinct) | - |
Note: For substituted triazoles, fragmentation can become more complex, sometimes involving the loss of a nitrogen molecule (N₂) or cleavage of the substituent itself.[16]
Caption: Characteristic EI-MS fragmentation of the 1H-1,2,4-triazole ring.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the ion source, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions to generate a mass spectrum.
UV-Vis Spectroscopy: A Tool for Tautomeric and Electronic Studies
While less structurally definitive than NMR, UV-Vis spectroscopy is a valuable, high-throughput technique for studying the electronic properties of the isomers and can be particularly effective for analyzing tautomeric equilibria in solution.
Causality Behind Experimental Observations: The isomers possess different arrangements of lone pairs and π-electrons, leading to distinct chromophores. This results in different energies for electronic transitions (e.g., n→π, π→π), which manifest as absorption maxima (λmax) at different wavelengths.[17] The position and intensity of these bands are sensitive to solvent polarity, which can be exploited to study tautomeric preferences.[4]
Comparative UV-Vis Data
| Isomer Type | Typical λmax Range (nm) | Transition Type | Reference |
| 1,2,4-Triazoles | 200 - 300 | π→π | [17][18] |
| Substituted Derivatives | 250 - 350+ | π→π (influenced by substituent chromophores) | [19][20] |
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Blank: Fill a quartz cuvette with the chosen solvent (e.g., ethanol, methanol) and record a baseline spectrum.
-
Sample Preparation: Prepare a dilute solution of the triazole sample in the same solvent to achieve an absorbance reading between 0.1 and 1.0.
-
Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum over the desired range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Summary and Conclusion
The definitive identification of 1,2,4-triazole isomers is essential for advancing drug discovery and materials science. While each spectroscopic technique offers valuable information, a multi-faceted approach provides the most robust and reliable characterization.
Quick Reference Comparison Table
| Technique | Key Differentiator for Isomers | Strengths | Limitations |
| NMR (¹H, ¹³C) | Number of signals based on molecular symmetry. | Highly definitive, provides detailed structural information. | Lower throughput, requires more sample. |
| IR Spectroscopy | Fingerprint region and N-H stretch patterns. | Fast, non-destructive, sensitive to functional groups and H-bonding. | Can be ambiguous without a reference spectrum; less definitive than NMR. |
| Mass Spectrometry | Fragmentation patterns (e.g., neutral loss). | High sensitivity, provides molecular weight. | Isomers have the same mass; fragmentation can be complex. |
| UV-Vis Spectroscopy | Wavelength of maximum absorbance (λmax) . | High throughput, good for studying electronic properties and tautomerism. | Not a primary tool for definitive structural assignment. |
For unequivocal structure elucidation, NMR spectroscopy remains the gold standard . However, for rapid screening, process monitoring, or studying electronic behavior, techniques like IR and UV-Vis provide invaluable and complementary data. By understanding the principles behind each method and applying rigorous experimental protocols, researchers can confidently navigate the isomeric complexity of the 1,2,4-triazole system.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]
- 5. scispace.com [scispace.com]
- 6. 4-Amino-4H-1,2,4-triazole(584-13-4) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Amino-4H-1,2,4-triazole(584-13-4) 13C NMR spectrum [chemicalbook.com]
- 8. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]
- 9. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazole(288-88-0) 13C NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine
For researchers in drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both intricate and demanding. The compound 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine, a member of the pharmacologically significant 1,2,4-triazole class, presents a compelling case for rigorous mechanistic validation.[1][2][3][4][5][6] While the broader 1,2,4-triazole scaffold is associated with a wide array of biological activities, including antifungal, antiviral, and anticancer effects, the specific molecular target and mechanism of action for this particular derivative remain to be elucidated.[1][3][7]
This guide provides a comprehensive, technically-grounded framework for researchers to systematically investigate and validate the mechanism of action of this compound, herein referred to as "Compound X." We will operate under a plausible-yet-unconfirmed hypothesis that Compound X, like many small molecule therapeutics, functions as a protein kinase inhibitor. This hypothesis allows us to construct a logical and detailed experimental workflow that is broadly applicable for novel compound characterization. Our approach emphasizes scientific integrity through self-validating experimental loops and objective comparison with established alternatives.
Initial Hypothesis Generation and Target Identification
Given the prevalence of protein kinases as drug targets and the chemical features of Compound X, a logical starting point is to investigate its potential as a kinase inhibitor.[8][9][10] The initial phase of our investigation, therefore, focuses on identifying potential protein targets.
In Silico and High-Throughput Screening Approaches
A preliminary, cost-effective step involves computational modeling to predict potential binding partners. However, for a more definitive and unbiased approach, a high-throughput experimental screen is indispensable.
Experimental Protocol: Kinome Profiling
Kinome profiling provides a broad overview of a compound's interaction with a large panel of protein kinases, offering crucial insights into its potency and selectivity.[8][11][12]
-
Compound Preparation : Prepare a 10 mM stock solution of Compound X in dimethyl sulfoxide (DMSO).
-
Assay Concentration : For an initial screen, a single high concentration (e.g., 10 µM) is typically used.
-
Kinase Panel Selection : Utilize a commercial kinome profiling service that offers a comprehensive panel of kinases (e.g., >400 kinases).[11][12] These services provide robust, standardized assays, often based on TR-FRET or ADP-Glo technology.[11]
-
Data Analysis : The primary output is the percent inhibition of each kinase at the tested concentration. Hits are typically defined as kinases exhibiting >50% or >70% inhibition.
Data Presentation: Hypothetical Kinome Profiling Results
To illustrate, let's assume the initial screen identifies two putative primary targets, Kinase A and Kinase B, and a potential off-target, Kinase C.
| Kinase Target | Percent Inhibition at 10 µM Compound X |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 62% |
| ... (other kinases) | <50% |
This initial screen points towards Kinase A and Kinase B as the most likely primary targets of Compound X.
Target Engagement and Validation in a Cellular Context
Identifying a target in a biochemical assay is a critical first step, but demonstrating that the compound engages this target within a living cell is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in a physiological setting.[13][14][15][16] CETSA operates on the principle that a ligand binding to its target protein stabilizes the protein against heat-induced denaturation.[13][14]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow to validate target engagement in intact cells.
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture : Culture a cell line known to express the target kinases (e.g., HEK293, or a cancer cell line where the kinase is relevant).
-
Treatment : Treat intact cells with a range of Compound X concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Lysis : Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection : Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Kinase A and Kinase B at each temperature using Western blotting with specific antibodies.
-
Data Analysis : Quantify the band intensities and plot the percentage of soluble protein against temperature to generate a "melt curve." A shift in the melting temperature (Tm) in the presence of Compound X indicates target engagement.
Data Presentation: Hypothetical CETSA Results
| Target | Vehicle (DMSO) Tm | 10 µM Compound X Tm | Thermal Shift (ΔTm) | Conclusion |
| Kinase A | 52°C | 58°C | +6°C | Strong Target Engagement |
| Kinase B | 54°C | 54.5°C | +0.5°C | Negligible Engagement |
These hypothetical results would strongly suggest that Compound X directly binds to and stabilizes Kinase A in living cells, while its interaction with Kinase B is likely not significant in a cellular context. This allows us to prioritize Kinase A as the primary, physiologically relevant target.
In Vitro Potency and Selectivity Assessment
Having validated cellular target engagement with Kinase A, the next step is to quantify the potency of this interaction and compare it to established inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Assay Setup : Use a biochemical assay format, such as ADP-Glo or TR-FRET, with recombinant Kinase A enzyme, its specific substrate, and ATP at a concentration close to its Michaelis-Menten constant (Km) for physiological relevance.
-
Compound Titration : Perform a dose-response experiment with Compound X, typically using a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 50 µM).
-
Comparison Compounds : Include at least two well-characterized, potent inhibitors of Kinase A as positive controls (e.g., "Alternative Inhibitor 1" and "Alternative Inhibitor 2").
-
Data Analysis : Measure kinase activity at each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
Data Presentation: Comparative IC50 Values
| Compound | Target | IC50 (nM) |
| Compound X | Kinase A | 75 |
| Alternative Inhibitor 1 | Kinase A | 15 |
| Alternative Inhibitor 2 | Kinase A | 120 |
In this example, Compound X demonstrates potent inhibition of Kinase A, with an IC50 value that is competitive with known inhibitors, thereby validating its potential as a modulator of this target.
Elucidating Downstream Signaling Effects
Confirming that target engagement and inhibition translate into a functional cellular outcome is the final and most critical piece of mechanistic validation. This involves assessing the phosphorylation of known downstream substrates of Kinase A.
Signaling Pathway Diagram
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. chemmethod.com [chemmethod.com]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. KinomePro - Pamgene [pamgene.com]
- 10. assayquant.com [assayquant.com]
- 11. pharmaron.com [pharmaron.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine: A Guide to Comprehensive Selectivity Profiling
Introduction
The journey of a small molecule from a promising hit to a clinical candidate is critically dependent on its selectivity. Off-target interactions are a primary cause of adverse effects and drug development failure.[1] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory checkbox but a fundamental component of a successful drug discovery program.[2] This guide provides a comprehensive framework for evaluating the selectivity of 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine (herein referred to as PTP ), a novel compound featuring a 1,2,4-triazole scaffold known for its diverse biological activities.[3][4][5]
The pyridine and triazole moieties are common pharmacophores in kinase inhibitors.[6][7][8] Given the structural alerts within PTP and the high conservation of the ATP-binding site across the human kinome, a thorough investigation into its kinase selectivity is paramount.[9][10] This guide will detail the experimental strategy, protocols, and comparative data analysis required to build a high-confidence selectivity profile for PTP, using a hypothetical primary target, Aurora Kinase A, for illustrative purposes. Our objective is to not only identify potential liabilities but also to uncover potential polypharmacology that could be therapeutically advantageous.[11]
Initial Pharmacological Profile of PTP
The first step in any cross-reactivity study is to establish the compound's potency against its intended target. For the purpose of this guide, we will assume PTP has been identified as a potent inhibitor of Aurora Kinase A, a key regulator of mitosis and a target in oncology.
Table 1: Hypothetical On-Target Activity of PTP
| Target | Assay Type | Metric | Value (nM) |
| Aurora Kinase A | TR-FRET Enzymatic Assay | IC₅₀ | 15 |
| Aurora Kinase A | Competitive Binding Assay | Kᵢ | 25 |
| Aurora Kinase B | TR-FRET Enzymatic Assay | IC₅₀ | 150 |
This initial data suggests PTP is a potent inhibitor of Aurora Kinase A with a 10-fold selectivity over the closely related Aurora Kinase B. This establishes a baseline for assessing the broader selectivity profile.
Strategic Framework for Cross-Reactivity Profiling
A multi-tiered approach is essential for a comprehensive assessment, moving from broad, high-throughput screens to more focused, functional cellular assays. This strategy ensures a cost-effective and scientifically rigorous evaluation.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Causality Behind Experimental Choices:
-
Tier 1 (Broad Screening): We begin with binding assays as they measure direct physical interaction between PTP and a wide array of purified proteins, providing a direct measure of affinity (Kᵢ or Kₑ). This approach is unbiased by substrate competition or the need for functional activity. A large kinase panel is essential due to the structural nature of PTP, while a safety panel covering common off-target families (GPCRs, ion channels, transporters) is critical for predicting potential adverse effects.[2]
-
Tier 2 (Validation): Hits from Tier 1 must be validated. An IC₅₀ determination in a functional assay confirms that binding translates to inhibition. Using an orthogonal assay, such as a thermal shift assay which measures ligand-induced protein stabilization, provides confidence that the initial hits are not artifacts of a specific assay format.
-
Tier 3 (Cellular Context): In vitro activity does not always translate to a cellular environment due to factors like membrane permeability and high intracellular ATP concentrations.[12] Therefore, cellular target engagement assays are crucial to confirm that PTP can bind its off-targets in a live cell.[12] Subsequent downstream pathway and phenotypic analyses establish the physiological relevance of any identified off-target interactions.
Experimental Protocols
Detailed and robust protocols are the foundation of trustworthy data.
Protocol 1: Large-Panel Kinase Binding Assay (Example: KINOMEscan™)
This methodology is based on a competitive binding assay that quantitatively measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.
-
Preparation: An affinity resin is generated by immobilizing an active-site directed ligand for each kinase.
-
Competition: Each kinase is separately mixed with the affinity resin and PTP (at a standard concentration, e.g., 1 µM) in solution.
-
Equilibration: The mixtures are incubated to allow for binding equilibrium to be reached.
-
Quantification: The amount of kinase bound to the resin is measured via quantitative PCR (qPCR) of a DNA tag conjugated to each kinase. The amount of kinase bound to the resin is inversely proportional to the affinity of PTP for that kinase.
-
Data Analysis: Results are typically reported as a percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl indicates stronger binding. Dissociation constants (Kᵢ) are then calculated for high-affinity interactions.
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This protocol assesses compound binding to a specific target protein in living cells.
-
Cell Line Preparation: A cell line (e.g., HEK293) is engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Tracer Addition: A fluorescent tracer that is known to bind the target kinase is added to the cells. In the absence of a competitor, this tracer binds to the NanoLuc®-kinase fusion, bringing the fluorophore into close proximity to the luciferase.
-
BRET Reaction: The NanoBRET™ substrate is added, which is catalyzed by NanoLuc® to produce light. This energy is transferred to the fluorescent tracer via Bioluminescence Resonance Energy Transfer (BRET), resulting in a fluorescent signal.
-
Competition with PTP: Cells are treated with varying concentrations of PTP prior to the addition of the substrate. PTP competes with the fluorescent tracer for binding to the NanoLuc®-kinase.
-
Data Measurement: The BRET ratio is measured using a plate reader. Displacement of the tracer by PTP leads to a decrease in the BRET signal. An IC₅₀ value is calculated from the dose-response curve, representing the concentration of PTP required to displace 50% of the tracer.
Comparative Data Analysis
To illustrate the output of this guide, we present hypothetical cross-reactivity data for PTP and compare it to a known multi-kinase inhibitor, "Compound Y" (e.g., Sunitinib).
Table 2: Kinase Selectivity Profile of PTP vs. Compound Y (% Inhibition at 1 µM)
| Kinase Family | Target | PTP (% Inhibition) | Compound Y (% Inhibition) |
| Tyrosine Kinase | VEGFR2 | 85 | 98 |
| PDGFRβ | 75 | 95 | |
| c-KIT | 60 | 92 | |
| FLT3 | 45 | 88 | |
| SRC | 12 | 75 | |
| ABL1 | 8 | 65 | |
| Ser/Thr Kinase | Aurora A | 99 | 40 |
| Aurora B | 92 | 45 | |
| ROCK1 | 5 | 25 | |
| PIM1 | 3 | 15 |
graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [color="#5F6368"];// Define node positions for a circular layout center [pos="0,0!", shape=plaintext, label="PTP Selectivity"]; AurA [pos="0,2.5!", label="AurA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AurB [pos="1.5,2.0!", label="AurB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGFR2 [pos="2.5,0.8!", label="VEGFR2", fillcolor="#FBBC05", fontcolor="#202124"]; PDGFRb [pos="2.5,-0.8!", label="PDGFRβ", fillcolor="#FBBC05", fontcolor="#202124"]; cKIT [pos="1.5,-2.0!", label="c-KIT", fillcolor="#FBBC05", fontcolor="#202124"]; FLT3 [pos="0,-2.5!", label="FLT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SRC [pos="-1.5,-2.0!", label="SRC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ABL1 [pos="-2.5,-0.8!", label="ABL1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK1 [pos="-2.5,0.8!", label="ROCK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIM1 [pos="-1.5,2.0!", label="PIM1", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges with weights representing inhibition center -- AurA [penwidth=5, color="#EA4335"]; center -- AurB [penwidth=4.5, color="#EA4335"]; center -- VEGFR2 [penwidth=4, color="#FBBC05"]; center -- PDGFRb [penwidth=3.5, color="#FBBC05"]; center -- cKIT [penwidth=3, color="#FBBC05"]; center -- FLT3 [penwidth=2, color="#4285F4"]; center -- SRC [penwidth=0.5, color="#4285F4"]; center -- ABL1 [penwidth=0.4, color="#4285F4"]; center -- ROCK1 [penwidth=0.2, color="#34A853"]; center -- PIM1 [penwidth=0.1, color="#34A853"];
}
Caption: Kinome selectivity map for PTP based on hypothetical data.
Interpretation of Hypothetical Data
The data presented in Table 2 and the selectivity map suggest that while PTP is a potent Aurora kinase inhibitor, it also possesses significant activity against key receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR2 and PDGFRβ. This contrasts with Compound Y, which is a broad-spectrum RTK inhibitor with less potent effects on Aurora kinases.
-
Selectivity Concerns: The potent inhibition of VEGFR2 and PDGFRβ by PTP could lead to off-target toxicities commonly associated with anti-angiogenic agents, such as hypertension and fatigue. These potential liabilities must be investigated further in preclinical safety models.
-
Potential for Polypharmacology: Conversely, this multi-targeted profile could be beneficial. Dual inhibition of mitotic kinases (Aurora A/B) and key angiogenic pathways (VEGFR/PDGFR) could result in a synergistic anti-tumor effect. This hypothesis would need to be tested in relevant in vivo cancer models.
Table 3: Off-Target Profile from SafetyScreen44 Panel (% Inhibition at 10 µM)
| Target Class | Target | PTP (% Inhibition) | Potential Implication |
| GPCR | H₁ histamine | 58 | Sedation |
| Ion Channel | hERG | 15 | Low risk of cardiotoxicity |
| Transporter | SERT | 5 | Low risk of CNS effects |
| Enzyme | COX-1 | 2 | Low risk of GI effects |
This secondary screen indicates a potential interaction with the H₁ histamine receptor, suggesting a possible side effect of sedation. The low hERG inhibition is a positive sign, reducing the risk of cardiac QT prolongation.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for characterizing the cross-reactivity profile of this compound (PTP). Based on our hypothetical data, PTP emerges as a potent dual inhibitor of Aurora kinases and key pro-angiogenic RTKs.
Key Takeaways:
-
PTP demonstrates a distinct selectivity profile compared to broad-spectrum inhibitors like Compound Y.
-
The off-target activities identified (VEGFR2, PDGFRβ, H₁ receptor) are critical pieces of information that must be carried forward into preclinical safety and efficacy studies.
-
The multi-targeting profile presents both a risk (potential side effects) and an opportunity (potential for enhanced efficacy).
Future work must focus on cellular assays to confirm the functional consequences of these off-target interactions and in vivo studies to understand the integrated physiological response to PTP's unique pharmacological profile.
References
- 1. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. discoveryjournals.org [discoveryjournals.org]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Benchmarking Triazole Synthesis: From Classic Cycloadditions to Modern Catalysis
Introduction: The Enduring Significance of the Triazole Scaffold
In the landscape of medicinal chemistry and materials science, the five-membered heterocyclic triazole ring stands as a cornerstone scaffold. Its isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The triazole moiety's unique electronic properties, its capacity for hydrogen bonding, and its metabolic stability contribute to its prevalence in drug design. The demand for efficient, scalable, and sustainable methods for constructing this vital heterocycle has driven significant innovation in synthetic organic chemistry. This guide provides an in-depth comparison of the leading methodologies for triazole production, offering experimental data and field-proven insights to guide researchers in selecting the optimal synthetic route for their specific applications.
Part 1: The Dawn of Triazole Synthesis - The Huisgen 1,3-Dipolar Cycloaddition
The seminal work of Rolf Huisgen on 1,3-dipolar cycloadditions laid the foundation for modern triazole synthesis.[1] This thermal reaction between an azide and an alkyne, while groundbreaking, often requires elevated temperatures and long reaction times, and can result in a mixture of 1,4- and 1,5-regioisomers when using unsymmetrical alkynes.[1] This lack of regioselectivity and the often harsh conditions limit its application in modern, high-throughput drug discovery.
Part 2: The "Click" Revolution - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," revolutionized triazole synthesis.[2][3] This method offers high yields, exceptional regioselectivity for the 1,4-disubstituted 1,2,3-triazole isomer, and mild reaction conditions, often in aqueous solvents.[4][5] The CuAAC reaction is a testament to the principles of green chemistry, demonstrating high atom economy and often proceeding with minimal byproducts.[6][7]
Causality Behind Experimental Choices in CuAAC
The choice of the copper source and the reducing agent is critical for the efficiency of the CuAAC reaction. While Cu(I) is the active catalyst, it is susceptible to oxidation. Therefore, the in situ reduction of a more stable Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate is a common and effective strategy.[1] The use of ligands can also stabilize the Cu(I) catalyst and accelerate the reaction.
Comparative Performance of CuAAC Methods
| Method | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Conventional Heating | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 70 | 30 min | 92 | [8] |
| Microwave-Assisted | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 70 | 30 min | 92 | [8] |
| Heterogeneous Catalysis | Copper-on-charcoal | Various | Ambient | Continuous | High | [9] |
| Electrochemical Synthesis | Copper foil electrode | tert-butanol-water | Ambient | 60 min | 78-90 | [10] |
Experimental Protocol: Microwave-Assisted CuAAC Synthesis of (±)-3
This protocol describes the synthesis of a 4-substituted-1,2,3-triazole via a microwave-assisted CuAAC reaction.[8]
Materials:
-
Phenylacetylene
-
Azide (±)-2
-
CuSO₄·5H₂O
-
Sodium ascorbate
-
t-BuOH/H₂O mixture
Procedure:
-
To a solution of phenylacetylene and azide (±)-2 in a t-BuOH/H₂O mixture, add CuSO₄·5H₂O and sodium ascorbate.
-
Place the reaction mixture in a microwave reactor.
-
Irradiate the mixture at 70 °C for 30 minutes.
-
Upon completion, as monitored by TLC, cool the reaction mixture.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 1,4-disubstituted triazole (±)-3.
Workflow for CuAAC Synthesis
Caption: Workflow for Microwave-Assisted CuAAC Synthesis.
Part 3: Accessing the "Other" Isomer - Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While CuAAC is highly effective for synthesizing 1,4-disubstituted 1,2,3-triazoles, the synthesis of the 1,5-disubstituted isomer remained a challenge until the development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[11] This method provides excellent regioselectivity for the 1,5-isomer and, importantly, tolerates the use of internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles.[2][12]
Mechanistic Distinction and Catalyst Choice in RuAAC
The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through an oxidative coupling pathway to form a ruthenacycle intermediate, followed by reductive elimination.[2][12] Pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes are commonly employed as effective catalysts for this transformation.[2]
Comparative Performance of RuAAC
| Catalyst | Substrate Scope | Regioselectivity | Temperature (°C) | Reference(s) |
| CpRuCl(PPh₃)₂ | Terminal and internal alkynes | 1,5-disubstituted | Ambient to 80 | [11][12] |
| CpRuCl(COD) | Terminal and internal alkynes | 1,5-disubstituted | Ambient to 80 | [12] |
Experimental Protocol: General Procedure for RuAAC
This protocol provides a general procedure for the ruthenium-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles.[12]
Materials:
-
Azide
-
Alkyne
-
[CpRuCl(PPh₃)₂] or [CpRuCl(COD)]
-
Anhydrous solvent (e.g., benzene or toluene)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the azide and the alkyne in the anhydrous solvent.
-
Add the ruthenium catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at the desired temperature (ambient to 80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the 1,5-disubstituted triazole product.
Reaction Pathway for CuAAC vs. RuAAC
Caption: Regioselective Synthesis of Triazole Isomers.
Part 4: Accelerating Synthesis - Microwave-Assisted and Flow Chemistry Approaches
The drive for higher efficiency and greener synthetic processes has led to the widespread adoption of enabling technologies like microwave irradiation and continuous flow chemistry.[13][14]
Microwave-Assisted Triazole Synthesis
Microwave heating offers rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often improving yields.[8][13][15] This technique is compatible with both CuAAC and RuAAC reactions, as well as the synthesis of 1,2,4-triazoles.[13][16] The efficiency of microwave-assisted synthesis is particularly advantageous for high-throughput screening and library synthesis in drug discovery.[8]
Comparative Data: Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Time | Yield (%) | Reference(s) |
| Synthesis of N-substituted propenamide derivative | Conventional | Several hours | - | [13] |
| Microwave | 33-90 seconds | 82 | [13] | |
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | Conventional | > 4 hours | - | [13] |
| Microwave | 1 minute | 85 | [13] |
Continuous Flow Synthesis of Triazoles
Flow chemistry provides a safe, scalable, and highly efficient platform for triazole synthesis.[14][17] The use of packed-bed reactors with heterogeneous catalysts, such as copper-on-charcoal, allows for continuous production with easy product isolation and catalyst recycling.[9] This methodology is particularly well-suited for large-scale production and for handling potentially hazardous intermediates in a controlled manner.[17]
Part 5: The Synthesis of 1,2,4-Triazoles
While 1,2,3-triazoles have dominated the "click chemistry" landscape, 1,2,4-triazoles are also of significant pharmaceutical importance.[18] Various synthetic methods exist for their preparation, including the Pellizzari reaction, and more modern copper-catalyzed and metal-free approaches.[19][20] Microwave-assisted methods have also been shown to be highly effective for the synthesis of 1,2,4-triazole derivatives, offering significant reductions in reaction time.[16] Catalyst-controlled regioselective synthesis allows for the targeted production of either 1,3- or 1,5-disubstituted 1,2,4-triazoles by selecting the appropriate metal catalyst (e.g., Ag(I) or Cu(II)).[21][22]
Conclusion: A Toolkit for Modern Triazole Synthesis
The synthesis of triazoles has evolved from classical thermal cycloadditions to a sophisticated array of catalytic and technologically advanced methodologies. The choice of the optimal synthetic route depends on the desired regioisomer, the scale of the reaction, and the desired level of efficiency and sustainability. The CuAAC reaction remains the gold standard for the synthesis of 1,4-disubstituted 1,2,3-triazoles, while RuAAC provides access to the complementary 1,5-isomers and fully substituted analogs. Microwave-assisted synthesis and continuous flow chemistry offer powerful tools to accelerate and scale up these reactions, aligning with the principles of green chemistry. For 1,2,4-triazoles, a range of classical and modern catalytic methods provide access to this important scaffold. This guide provides a framework for researchers to navigate the diverse landscape of triazole synthesis and select the most appropriate method to advance their scientific endeavors.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ilacadofsci.com [ilacadofsci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 7. Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ijsdr.org [ijsdr.org]
- 9. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 13. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow chemistry as a versatile tool for the synthesis of triazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 17. researchgate.net [researchgate.net]
- 18. rjptonline.org [rjptonline.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 22. isres.org [isres.org]
Safety Operating Guide
A Researcher's Guide to Safely Handling 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine: Essential Personal Protective Equipment (PPE) and Disposal Protocols
Understanding the Potential Hazards: A Synthesis of Pyridine and Triazole Risks
The safe handling of any chemical begins with a thorough understanding of its potential hazards. In the absence of a dedicated SDS for 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine, we must infer its toxicological and physical hazards from its pyridine and 1,2,4-triazole components.
-
Pyridine Moiety : Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1] They can cause skin and serious eye irritation.[1] Pyridine is also a flammable liquid.[1][2]
-
1,2,4-Triazole Moiety : Triazole derivatives can also cause skin, eye, and respiratory irritation.[3] Some triazole compounds are suspected of causing reproductive harm or damage to organs through prolonged or repeated exposure.[4][5]
Given these potential hazards, a cautious approach is warranted. We will proceed with the assumption that this compound may be a skin and eye irritant, potentially harmful by inhalation, ingestion, and skin absorption, and may have unknown long-term health effects.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the minimum recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles.[3][6] | Nitrile gloves (double-gloving recommended). | Fully buttoned laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Running reactions and work-up procedures | Chemical splash goggles. A face shield is recommended if there is a splash hazard.[7][8] | Nitrile gloves. Consider thicker, chemical-resistant gloves for extended operations. | Chemical-resistant laboratory coat or apron over a standard lab coat. | Not generally required if handled in a certified chemical fume hood. |
| Handling large quantities (>50g) | Chemical splash goggles and a face shield.[7][8] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™). | Chemical-resistant suit or apron. | A respirator may be necessary depending on the potential for aerosolization.[7] |
| Cleaning spills | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron. | Air-purifying respirator with organic vapor cartridges. |
A Deeper Dive into PPE Selection and Best Practices
Eye and Face Protection:
-
Rationale: To prevent contact with airborne particles or splashes that could cause serious eye irritation.[3]
-
Best Practices: Always wear safety glasses with side shields at a minimum. For procedures with a higher risk of splashing, such as transfers of solutions, chemical splash goggles are required. When handling larger volumes or conducting energetic reactions, a face shield should be worn in addition to goggles.[7][8]
Hand Protection:
-
Rationale: To prevent skin contact, which can lead to irritation and potential systemic absorption.
-
Best Practices: Disposable nitrile gloves are a suitable choice for short-term protection.[7] For longer-duration tasks or when direct immersion is possible, consult a glove manufacturer's chemical resistance guide to select a more robust glove material. Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves promptly and wash your hands thoroughly.
Body Protection:
-
Rationale: To protect the skin from accidental spills and contamination.
-
Best Practices: A standard laboratory coat should always be worn and kept fully buttoned. For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron or suit should be worn over the lab coat.
Respiratory Protection:
-
Rationale: To prevent the inhalation of dust or aerosols, which may cause respiratory irritation or have other systemic effects.[3]
-
Best Practices: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10] If engineering controls are not sufficient to control exposure, or during a large spill, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary.[11]
Procedural Guidance: Donning and Doffing of PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Procedure:
Doffing Procedure:
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include safe storage, handling, and disposal procedures.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[6][10]
-
Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[6][10]
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[9]
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a sealed container for disposal.[6] Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal of Contaminated PPE and Waste:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be collected in a designated, sealed hazardous waste container.[10]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed hazardous waste container. Do not pour chemical waste down the drain.[2][9]
-
Labeling and Disposal: All waste containers must be clearly labeled with their contents.[10] Follow your institution's and local regulations for the disposal of hazardous chemical waste.[9]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research with this compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. carlroth.com [carlroth.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
